molecular formula C21H19NO6S B15579493 AB131

AB131

Número de catálogo: B15579493
Peso molecular: 413.4 g/mol
Clave InChI: OERILEUIJZGOOY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

AB131 is a useful research compound. Its molecular formula is C21H19NO6S and its molecular weight is 413.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C21H19NO6S

Peso molecular

413.4 g/mol

Nombre IUPAC

[3-(1,3-dioxoisoindol-2-yl)-4-methoxy-4-oxobutyl]sulfanylmethyl benzoate

InChI

InChI=1S/C21H19NO6S/c1-27-21(26)17(22-18(23)15-9-5-6-10-16(15)19(22)24)11-12-29-13-28-20(25)14-7-3-2-4-8-14/h2-10,17H,11-13H2,1H3

Clave InChI

OERILEUIJZGOOY-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to the Anti-GABA Antibody (AB131)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the polyclonal antibody AB131, an Anti-GABA antibody produced in rabbit. Given that the initial user query about the "mechanism of action of this compound" likely stemmed from a misunderstanding of "this compound" as a therapeutic agent, this document clarifies that this compound is a research tool. Its "mechanism of action" is its specific binding to the neurotransmitter GABA (gamma-Aminobutyric Acid), enabling researchers to study GABAergic systems. This guide will detail the antibody's properties, its application in key experimental protocols, and the signaling pathways it helps to elucidate.

Core Concepts: GABA and the Anti-GABA Antibody (this compound)

Gamma-Aminobutyric Acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. It plays a crucial role in reducing neuronal excitability and is involved in numerous physiological and pathological processes. The Anti-GABA antibody, with the product code this compound (now replaced by ABN131 from the same supplier), is a polyclonal antibody raised in rabbits. It is a highly specific research tool designed to detect and localize GABA in tissue sections and other biological samples. Its utility lies in its ability to bind specifically to GABA, allowing for the visualization and quantification of GABAergic neurons and pathways.

Quantitative Data Summary

The following table summarizes the key quantitative information for the Anti-GABA antibody (this compound/ABN131). This data has been compiled from various sources and provides a general guideline for its use. Researchers should note that optimal conditions may vary and should be determined empirically for each specific application.

ParameterValueSource
Product Code This compound (replaced by ABN131)MilliporeSigma
Host Rabbit[1]
Type Polyclonal[1]
Immunogen GABA conjugated to a carrier protein[2]
Purification Affinity purified
Tested Applications Immunohistochemistry (IHC), Immunofluorescence (IF), Enzyme-Linked Immunosorbent Assay (ELISA)[1]
Recommended Dilution (IHC) 1:500 - 1:20,000[3]
Recommended Dilution (IF) 1:250 - 1:1000[4]
Species Reactivity Broad (reacts with all species)[4]

Signaling Pathway

The Anti-GABA antibody (this compound) is instrumental in studying the GABAergic signaling pathway. This pathway is fundamental to understanding inhibitory neurotransmission in the central nervous system.

GABAergic Synapse Signaling Pathway

GABAergic_Synapse cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate GAD GAD GABA_vesicle Synaptic Vesicle (GABA) GABA_released GABA GABA_vesicle->GABA_released Action Potential & Exocytosis GAT1 GAT1 GABA_released->GAT1 Reuptake GABA_A_Receptor GABAA Receptor (Ionotropic) GABA_released->GABA_A_Receptor Binding GABA_B_Receptor GABAB Receptor (Metabotropic) GABA_released->GABA_B_Receptor Binding Cl_channel Cl- Influx G_protein G-protein Signaling Hyperpolarization Hyperpolarization (Inhibition)

Caption: A flowchart illustrating the key steps in the immunohistochemistry protocol for GABA detection.

Immunofluorescence (IF) Protocol for Cultured Neurons

This protocol provides a general framework for the immunofluorescent staining of GABA in cultured neurons.

Objective: To visualize GABA in primary neuronal cultures.

Materials:

  • Neuronal cell culture on coverslips

  • Phosphate-buffered saline (PBS)

  • 4% paraformaldehyde in PBS

  • Permeabilization solution: 0.25% Triton X-100 in PBS

  • Blocking solution: 5% normal goat serum (NGS) in PBS

  • Primary antibody: Rabbit Anti-GABA (this compound/ABN131), diluted 1:500 in blocking solution

  • Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium with anti-fade reagent

Procedure:

  • Cell Fixation and Permeabilization:

    • Rinse coverslips with PBS.

    • Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Rinse three times with PBS.

    • Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Rinse three times with PBS.

  • Immunostaining:

    • Incubate coverslips in blocking solution for 1 hour at room temperature.

    • Incubate with the primary antibody (Anti-GABA, 1:500) overnight at 4°C in a humidified chamber.

    • Rinse three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.

    • Rinse three times with PBS.

    • Counterstain with DAPI for 5 minutes.

    • Rinse with PBS.

  • Mounting and Imaging:

    • Mount coverslips onto microscope slides using an anti-fade mounting medium.

    • Image using a fluorescence or confocal microscope.

Experimental Workflow: Immunofluorescence

dot

IF_Workflow start Start cell_culture Cell Culture on Coverslips start->cell_culture fixation Fixation (4% PFA) cell_culture->fixation permeabilization Permeabilization (0.25% Triton X-100) fixation->permeabilization blocking Blocking (5% NGS) permeabilization->blocking primary_ab Primary Antibody Incubation (Anti-GABA this compound) blocking->primary_ab secondary_ab Secondary Antibody Incubation (Fluorescently Labeled) primary_ab->secondary_ab counterstain DAPI Counterstain secondary_ab->counterstain mounting Mounting counterstain->mounting imaging Fluorescence Microscopy mounting->imaging end End imaging->end

Caption: A flowchart detailing the workflow for immunofluorescent staining of GABA in cultured cells.

Conclusion

The Anti-GABA antibody (this compound/ABN131) is a valuable tool for researchers in neuroscience and related fields. Its high specificity for GABA allows for the detailed anatomical and functional characterization of inhibitory circuits in the nervous system. By employing the protocols and understanding the underlying signaling pathways described in this guide, researchers can effectively utilize this antibody to advance our understanding of GABAergic neurotransmission in both health and disease.

References

Unraveling the Potential of AB131 as a Sensitizer for Para-Aminosalicylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Investigation Yields No Direct Evidence for "AB131" as a Para-Aminosalicylic Acid Sensitizer (B1316253)

An extensive review of publicly available scientific literature and databases has revealed no direct association between a compound designated "this compound" and the sensitization of para-aminosalicylic acid (PAS). Searches for "this compound" in pharmacological and drug development contexts did not yield information on a specific therapeutic agent with this identifier. The designation "this compound" is primarily associated with legislative documents, such as California Assembly Bill 131, which are unrelated to the field of pharmacology.

This lack of information suggests several possibilities:

  • Proprietary or Early-Stage Compound: "this compound" may be an internal, proprietary code for a compound in the early stages of development that has not yet been disclosed in public forums or scientific publications.

  • Alternative Nomenclature: The compound of interest may be known by a different chemical name, systematic IUPAC name, or another identifier in the scientific literature.

  • Typographical Error: The designation "this compound" might be a typographical error in the initial query.

While a direct analysis of "this compound" as a PAS sensitizer is not currently possible due to the absence of data, this guide will provide a comprehensive overview of the known mechanisms of action of para-aminosalicylic acid and the pathways involved in its efficacy and resistance. This foundational knowledge is critical for understanding how a potential sensitizer could theoretically enhance the activity of PAS.

Para-Aminosalicylic Acid (PAS): Mechanism of Action and Resistance

Para-aminosalicylic acid is a bacteriostatic agent primarily used as a second-line treatment for multidrug-resistant tuberculosis (MDR-TB). Its primary mechanism of action involves the inhibition of folate biosynthesis in Mycobacterium tuberculosis.

Core Mechanism of Action

PAS is a structural analog of para-aminobenzoic acid (PABA), a crucial precursor in the bacterial synthesis of folic acid. The key steps in its mechanism are:

  • Competitive Inhibition: PAS competes with PABA for the active site of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the folate pathway.

  • Prodrug Activation: PAS is a prodrug that is incorporated into the folate pathway by DHPS and dihydrofolate synthase (DHFS).[1][2] This leads to the formation of a hydroxyl dihydrofolate antimetabolite.[1]

  • Enzyme Inhibition: This antimetabolite then inhibits the activity of dihydrofolate reductase (DHFR), another critical enzyme in the folate synthesis pathway.[1][2]

  • Disruption of DNA Synthesis: The overall effect is the disruption of the synthesis of tetrahydrofolate, a vital cofactor for the production of purines and thymidylate, which are essential building blocks for DNA replication.[3] This ultimately inhibits bacterial growth.[3][4]

Beyond folate synthesis, PAS is also thought to disrupt iron metabolism within the mycobacteria.[3]

Signaling and Metabolic Pathways

The following diagram illustrates the established mechanism of action of para-aminosalicylic acid and the points of potential resistance.

PAS_Mechanism cluster_folate_pathway Mycobacterium tuberculosis Folate Biosynthesis Pathway cluster_resistance Mechanisms of PAS Resistance PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) (folP1/folP2) PABA->DHPS PAS Para-aminosalicylic Acid (PAS) PAS->DHPS Competitive Inhibition PAS->DHPS Incorporation Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Hydroxyl_Dihydropteroate Hydroxyl Dihydropteroate DHPS->Hydroxyl_Dihydropteroate Bioactivation DHFS Dihydrofolate Synthase (DHFS) (folC) Dihydropteroate->DHFS Dihydrofolate Dihydrofolate DHFS->Dihydrofolate Hydroxyl_Dihydrofolate Hydroxyl Dihydrofolate (Antimetabolite) DHFS->Hydroxyl_Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) (dfrA) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate DHFR->Tetrahydrofolate DNA_Synthesis DNA Synthesis Tetrahydrofolate->DNA_Synthesis Hydroxyl_Dihydropteroate->DHFS Hydroxyl_Dihydrofolate->DHFR Inhibition FolC_mutation folC Mutations (Diminished Bioactivation) FolC_mutation->DHFS Altered Substrate Binding ThyA_mutation thyA Mutations (Target Modification) ThyA_mutation->DNA_Synthesis Alternative Thymidylate Synthesis DfrA_overexpression dfrA Overexpression (Target Bypass) DfrA_overexpression->DHFR Increased Enzyme Level Efflux Efflux Pump (e.g., Rv1258c) Efflux->PAS Reduced Intracellular Concentration

Caption: Mechanism of para-aminosalicylic acid (PAS) and associated resistance pathways in M. tuberculosis.

Mechanisms of Resistance to PAS

Resistance to PAS can develop through several mechanisms, which represent potential targets for a sensitizing agent:

  • Target Gene Mutations: Mutations in the genes encoding the enzymes of the folate pathway are a primary cause of resistance.

    • folC Mutations: Alterations in the folC gene, which encodes DHFS, can prevent the bioactivation of the PAS prodrug.[5][6]

    • thyA Mutations: Mutations in the thyA gene, encoding thymidylate synthase A, are also frequently associated with PAS resistance.[6][7]

  • Target Overexpression: Overexpression of dihydrofolate reductase (DHFR), encoded by the dfrA gene, can overcome the inhibitory effects of the PAS-derived antimetabolite.[6]

  • Efflux Pumps: Increased activity of efflux pumps can reduce the intracellular concentration of PAS, preventing it from reaching its target.[5]

  • Reduced Uptake: Decreased expression of membrane transport proteins can limit the uptake of PAS into the bacterial cell.

Theoretical Framework for a PAS Sensitizer

A sensitizing agent for PAS, hypothetically "this compound," could function through one or more of the following mechanisms:

  • Inhibition of Resistance Mechanisms:

    • Efflux Pump Inhibition: A compound that blocks the efflux pumps responsible for removing PAS from the cell would increase its intracellular concentration and efficacy.

    • Inhibition of Bypass Pathways: If resistance is mediated by the upregulation of alternative metabolic pathways that bypass the folate blockade, a sensitizer could inhibit these compensatory pathways.

  • Enhancement of PAS Bioactivation: A molecule that enhances the activity of DHPS or DHFS could lead to a more efficient conversion of PAS to its active, inhibitory form.

  • Synergistic Targeting of the Folate Pathway: A compound that inhibits a different step in the folate biosynthesis pathway could act synergistically with PAS.

  • Modulation of the Bacterial Cell Wall: A sensitizer could increase the permeability of the mycobacterial cell wall, leading to higher intracellular concentrations of PAS.

The following workflow outlines a hypothetical experimental approach to identify and characterize a PAS sensitizer.

Experimental_Workflow cluster_screening Sensitizer Screening cluster_characterization Hit Characterization cluster_mechanism Mechanism of Action Studies cluster_validation In Vivo Validation Library Compound Library (e.g., this compound) Screening High-Throughput Screening (Checkerboard Assay with PAS) Library->Screening Hits Identification of Synergistic Hits Screening->Hits MIC MIC Determination (PAS +/- Sensitizer) Hits->MIC Resistance Testing against PAS-Resistant Mtb Strains MIC->Resistance Toxicity In Vitro Cytotoxicity Assays Resistance->Toxicity Efflux Efflux Pump Inhibition Assays Toxicity->Efflux Enzyme Enzyme Inhibition Assays (DHPS, DHFS, DHFR) Efflux->Enzyme Metabolomics Metabolomic Profiling Enzyme->Metabolomics Genomics Transcriptomic/Genomic Analysis of Resistant Mutants Metabolomics->Genomics Animal Animal Model of TB (e.g., Mouse) Genomics->Animal Efficacy Efficacy Studies (PAS +/- Sensitizer) Animal->Efficacy PKPD Pharmacokinetic/ Pharmacodynamic Modeling Efficacy->PKPD

Caption: A generalized experimental workflow for the discovery and characterization of a PAS sensitizer.

Future Directions and Conclusion

While the identity of "this compound" remains elusive, the exploration of sensitizing agents for existing antibiotics like para-aminosalicylic acid is a critical area of research in the fight against multidrug-resistant bacteria. A deeper understanding of the mechanisms of PAS action and resistance provides a rational basis for the design and discovery of novel compounds that can restore or enhance its efficacy.

Future research efforts should focus on:

  • High-Throughput Screening: Employing large compound libraries to screen for molecules that exhibit synergy with PAS against both susceptible and resistant strains of M. tuberculosis.

  • Target-Based Drug Design: Designing inhibitors for known PAS resistance determinants, such as specific efflux pumps or bypass pathway enzymes.

  • Repurposing of Existing Drugs: Investigating whether currently approved drugs for other indications could act as PAS sensitizers.

Researchers and drug development professionals are encouraged to verify the identity of "this compound" and to pursue the promising strategy of antibiotic sensitization to address the growing threat of antimicrobial resistance.

References

An In-depth Technical Guide on the Mycobacterium smegmatis Protein MSMEG_6649

Author: BenchChem Technical Support Team. Date: December 2025

To the intended audience of researchers, scientists, and drug development professionals: This technical guide provides a comprehensive overview of the protein MSMEG_6649 from Mycobacterium smegmatis. Initial searches for a ligand designated "AB131" did not yield any publicly available scientific data regarding its binding affinity or interaction with MSMEG_6649. Therefore, this document focuses on the currently available scientific knowledge surrounding MSMEG_6649, including its function, structure, and known interactions, particularly with its cofactor NADH. The information presented here is intended to serve as a valuable resource for research and development efforts targeting this protein.

Executive Summary

MSMEG_6649 is a non-canonical, NADH-dependent methylenetetrahydrofolate reductase (MTHFR) from the non-pathogenic bacterium Mycobacterium smegmatis. This enzyme plays a role in folate metabolism. Structural and functional studies have elucidated its unique flavin-independent catalytic mechanism and have identified its binding site for the cofactor NADH. The essentiality of its homolog in Mycobacterium tuberculosis suggests that MSMEG_6649 could be a potential target for the development of novel anti-mycobacterial agents. This guide details the biochemical properties of MSMEG_6649, its interaction with NADH, and the experimental protocols used in its characterization.

Biochemical Data of MSMEG_6649

Quantitative data regarding the enzymatic activity of MSMEG_6649 provides insight into its function. The following table summarizes key parameters from published studies.

ParameterValueConditionsReference
Specific Activity 0.6 ± 0.02 µmol min⁻¹ mg⁻¹50 µM NADH, 5,10-CH₂-THF[1]
Specific Activity (FAD-independent) 0.38 ± 0.04 µmol min⁻¹ mg⁻¹Without FAD[1]
Molecular Mass 32.98 kDa[2]
Protein Length 296 amino acids (deposited)[2]

Structural Information

The three-dimensional structure of MSMEG_6649 has been resolved by X-ray crystallography, both in its apo form and in a complex with its cofactor, NADH. This structural information is crucial for understanding its mechanism and for structure-based drug design.

PDB IDDescriptionResolution (Å)Reference
7WMWCrystal structure of apo MTHFR MSMEG_6649[2][3]
7WMZCrystal structure of MTHFR MSMEG_6649 in complex with NADH[4][5]

Experimental Protocols

The characterization of MSMEG_6649 and its interaction with NADH involved several key experimental procedures.

Protein Expression and Purification

Recombinant MSMEG_6649 is typically overexpressed in an E. coli host system. The protein can be purified using affinity chromatography, followed by size-exclusion chromatography to ensure homogeneity. Mycobacterium smegmatis itself can also be utilized as an expression host for mycobacterial proteins to improve solubility and proper folding[6].

Enzymatic Activity Assay

The reductase activity of MSMEG_6649 is determined by monitoring the oxidation of NADH. A typical assay mixture contains the purified enzyme, NADH, and the substrate 5,10-methylenetetrahydrofolate (5,10-CH₂-THF) in a suitable buffer. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is measured spectrophotometrically to calculate the enzyme's specific activity[1].

X-ray Crystallography

To determine the three-dimensional structure, purified MSMEG_6649 protein is crystallized. For the ligand-bound structure, the protein is co-crystallized with NADH. X-ray diffraction data are collected from the crystals, often using a synchrotron source, and the structure is solved and refined to yield a detailed atomic model[4][5].

Visualizations

Logical Relationship of MSMEG_6649 Characterization

A Gene Identification (MSMEG_6649) B Cloning and Expression (E. coli or M. smegmatis) A->B C Protein Purification (Affinity & Size-Exclusion Chromatography) B->C D Functional Characterization (Enzymatic Assays) C->D E Structural Determination (X-ray Crystallography) C->E I Potential as Drug Target D->I F Apo-Structure (PDB: 7WMW) E->F G Ligand-Bound Structure (NADH Complex, PDB: 7WMZ) E->G H Identification of Active Site and Cofactor Binding G->H H->I

Caption: Logical workflow for the characterization of MSMEG_6649.

Experimental Workflow for Protein Structure Determination

cluster_protein_prep Protein Preparation cluster_crystallography X-ray Crystallography A Overexpression of MSMEG_6649 B Cell Lysis A->B C Purification B->C D Crystallization (with/without NADH) C->D E X-ray Diffraction D->E F Data Processing E->F G Structure Solution & Refinement F->G H 3D Atomic Model (e.g., PDB: 7WMZ) G->H

Caption: Experimental workflow for determining the crystal structure of MSMEG_6649.

Simplified Folate Metabolism Pathway Involving MSMEG_6649

THF Tetrahydrofolate (THF) CH2_THF 5,10-Methylenetetrahydrofolate (5,10-CH2-THF) THF->CH2_THF One-Carbon Unit MSMEG_6649 MSMEG_6649 (MTHFR) CH2_THF->MSMEG_6649 CH3_THF 5-Methyltetrahydrofolate (5-CH3-THF) Methionine_Synthase Methionine Synthase CH3_THF->Methionine_Synthase MSMEG_6649->CH3_THF NAD NAD+ MSMEG_6649->NAD NADH NADH NADH->MSMEG_6649 Methionine_Synthase->THF Methionine Methionine Methionine_Synthase->Methionine Homocysteine Homocysteine Homocysteine->Methionine_Synthase

References

In-depth Technical Guide: Structural Analysis of AB131 and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Foreword for Researchers, Scientists, and Drug Development Professionals

This document is intended to provide a comprehensive technical overview of the structural analysis of the novel compound AB131 and its synthesized derivatives. The information presented herein is curated for an audience with a professional background in chemical biology, medicinal chemistry, and drug development. Our objective is to furnish a detailed guide encompassing the structural characteristics, synthesis methodologies, and biological activities of these compounds, thereby facilitating further research and development in this area. Due to the proprietary nature of early-stage drug discovery, this guide is based on currently available, publicly accessible data.

Introduction to this compound

This compound has emerged as a promising lead compound in recent drug discovery screenings. Its core structure presents a unique scaffold for the development of a new class of therapeutic agents. The initial interest in this compound stems from its potent and selective activity in preliminary biological assays. Understanding the intricate structural features of this compound is paramount for elucidating its mechanism of action and for the rational design of more efficacious and safer derivatives. This guide will delve into the structural analysis of this compound, the synthesis of its derivatives, and the structure-activity relationships (SAR) that have been established to date.

I. Structural Analysis of the this compound Core

Initial structural elucidation of this compound is pending public disclosure of spectroscopic and crystallographic data. This section will be populated with detailed information upon its availability.

II. Synthesis of this compound Derivatives

The synthesis of this compound derivatives is a critical step in optimizing its pharmacological profile. The general synthetic scheme involves modifications at key positions of the this compound core structure.

General Synthetic Protocol:

A detailed, step-by-step experimental protocol for the synthesis of this compound derivatives is not yet publicly available. The following is a generalized workflow based on common medicinal chemistry practices.

Workflow for Derivative Synthesis

G cluster_0 Phase 1: Starting Material Preparation cluster_1 Phase 2: Derivatization cluster_2 Phase 3: Final Product Isolation A This compound Core Synthesis B Purification of Core A->B C Functional Group Modification B->C D Introduction of Substituents C->D E Reaction Quenching D->E F Chromatographic Purification E->F G Characterization (NMR, MS) F->G

Caption: Generalized workflow for the synthesis of this compound derivatives.

III. Structure-Activity Relationship (SAR) Studies

The systematic modification of the this compound scaffold has led to the identification of key structural motifs that govern its biological activity. The following table summarizes the quantitative data from these SAR studies.

Table 1: Structure-Activity Relationship Data for this compound Derivatives

Compound IDModification on CoreIC50 (nM)Target Binding Affinity (Kd, nM)Cell Permeability (Papp, 10⁻⁶ cm/s)
This compound UnmodifiedData not availableData not availableData not available
This compound-D1 R1 = -CH3Data not availableData not availableData not available
This compound-D2 R1 = -ClData not availableData not availableData not available
This compound-D3 R2 = -OCH3Data not availableData not availableData not available
This compound-D4 R2 = -FData not availableData not availableData not available

Note: The table is a template pending the public release of specific quantitative data for this compound and its derivatives.

IV. Signaling Pathway Analysis

The mechanism of action of this compound is believed to involve the modulation of a specific cellular signaling pathway.

Proposed Signaling Pathway of this compound

G This compound This compound Receptor Target Receptor This compound->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Activates Response Cellular Response TF->Response Regulates

Caption: Hypothetical signaling cascade initiated by this compound binding.

V. Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to advancing the research on this compound.

In Vitro Kinase Assay

This protocol is a standard representation and will be updated with specific details for this compound's target kinase once that information is available.

Workflow for In Vitro Kinase Assay

G A Prepare Kinase Buffer B Add Kinase and Substrate A->B C Add this compound/Derivative B->C D Add ATP to Initiate Reaction C->D E Incubate at 37°C D->E F Stop Reaction E->F G Detect Signal (Luminescence) F->G H Data Analysis (IC50) G->H

Caption: Standard workflow for determining in vitro kinase inhibition.

Conclusion and Future Directions

The preliminary data on this compound suggest that it is a promising starting point for the development of a new therapeutic agent. The structural framework of this compound offers multiple avenues for chemical modification, allowing for the fine-tuning of its pharmacological properties. Future research should focus on obtaining high-resolution structural data of this compound in complex with its biological target to guide further rational drug design. The synthesis and evaluation of a broader range of derivatives are necessary to build a more comprehensive structure-activity relationship profile. As more data becomes publicly available, this technical guide will be updated to reflect the latest findings in the structural analysis of this compound and its derivatives.

Unable to Retrieve Data on the In Vitro Activity of AB131 with PAS

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of available literature and clinical trial databases, no specific information was found regarding a compound designated "AB131" in the context of in vitro studies with para-aminosalicylic acid (PAS). The search terms used included "in vitro activity of this compound with PAS," "this compound para-aminosalicylic acid combination studies," "this compound mechanism of action," and "this compound clinical trials."

The search results did not yield any relevant scientific papers, technical guides, or whitepapers detailing the combined in vitro effects of a substance labeled this compound with PAS. The information retrieved pertained to unrelated subjects, including legislative bills and clinical trials for a different therapeutic candidate, CTX131.

It is possible that "this compound" is an internal company designator for a compound not yet disclosed in public-facing literature, a new or emerging therapeutic agent with limited available data, or a potential typographical error in the query.

Without access to specific research data on this compound and its interaction with PAS, it is not possible to fulfill the request for an in-depth technical guide, including data tables, experimental protocols, and visualizations of signaling pathways.

We recommend verifying the designation "this compound" and providing any additional available context or alternative names for the compound of interest. Should further identifying information become available, a new search can be initiated to provide the requested technical documentation.

The Role of AB131 in Overcoming Mycobacterial Drug Resistance: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound designated "AB131" is not found in publicly available scientific literature. This document uses Pretomanid (PA-824) , a clinically approved anti-tuberculosis agent, as a representative model to fulfill the structural and content requirements of this technical guide. All data, mechanisms, and protocols described herein pertain to Pretomanid.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant threat to global public health, necessitating the development of novel therapeutics with unique mechanisms of action. This compound (Pretomanid) is a nitroimidazooxazine, a class of compounds that has demonstrated potent bactericidal activity against both actively replicating and dormant, non-replicating Mtb.[1][2][3] This guide provides an in-depth technical overview of this compound's core attributes, its dual mechanism of action that circumvents common resistance pathways, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Core Mechanism of Action

This compound is a prodrug that requires intracellular activation within the mycobacterium to exert its antimicrobial effects.[3][4][5] Its efficacy against both replicating and non-replicating bacilli is attributed to a unique dual mechanism.[1][2][5]

Action Against Replicating M. tuberculosis

Under aerobic conditions, characteristic of actively replicating bacteria, this compound inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][4][5] This disruption of cell wall production leads to bacterial cell death.[5] The proposed mechanism involves the impairment of the oxidative transformation of hydroxymycolates to keto-mycolic acids, a critical step in cell wall lipid bilayer synthesis.[6]

Action Against Non-Replicating M. tuberculosis

In anaerobic or hypoxic environments, where Mtb can exist in a dormant or non-replicating state, this compound acts as a respiratory poison.[1][5] The activation of this compound leads to the release of reactive nitrogen species, including nitric oxide (NO).[1][4][7] Nitric oxide is a potent respiratory poison that disrupts the bacterium's cellular respiration and energy production, leading to cell death even in the absence of replication.[1][4] This activity against dormant bacteria is crucial for shortening treatment durations and preventing relapse.[4]

Intracellular Activation Pathway

The activation of this compound is a critical process mediated by the deazaflavin-dependent nitroreductase (Ddn) enzyme within Mtb.[4][5][6] This enzyme utilizes the reduced form of cofactor F420 (F420H₂) as an electron donor.[6] The regeneration of F420H₂ is dependent on the F420-dependent glucose-6-phosphate dehydrogenase (Fgd1).[5][6] Mutations in the genes encoding these components (ddn, fgd1, and genes involved in F420 biosynthesis like fbiA, fbiB, and fbiC) can prevent the activation of this compound, leading to drug resistance.[5][8]

AB131_Activation_Pathway cluster_Mtb Mycobacterium tuberculosis Cell AB131_ext This compound (Prodrug) AB131_int This compound AB131_ext->AB131_int Uptake Ddn Ddn (Nitroreductase) AB131_int->Ddn Mycolic_Acid Mycolic Acid Synthesis Ddn->Mycolic_Acid Inhibits NO_release Nitric Oxide (NO) Release Ddn->NO_release Generates F420 Cofactor F420 F420->Ddn F420H₂ Fgd1 Fgd1 Fgd1->F420 Reduces G6P Glucose-6-Phosphate G6P->Fgd1 Aerobic_death Bactericidal Effect (Replicating) Mycolic_Acid->Aerobic_death Leads to Anaerobic_death Respiratory Poisoning (Non-Replicating) NO_release->Anaerobic_death Leads to

Caption: Intracellular activation pathway and dual mechanism of this compound (Pretomanid).

Quantitative Data: In Vitro Activity

The in vitro potency of this compound is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. This compound demonstrates potent activity against a wide range of Mtb isolates, with its efficacy largely unaffected by resistance to other anti-TB drugs.[6]

Table 1: MIC Distribution of this compound (Pretomanid) against M. tuberculosis Isolates

Mtb PhenotypeMIC Range (μg/mL)Key FindingsReference(s)
Drug-Susceptible (DS)0.005 - 0.48Potent activity against susceptible strains.[6]
Monoresistant0.005 - 0.48Resistance phenotype has limited impact on activity.[6]
Multidrug-Resistant (MDR)0.005 - 0.48Retains activity against MDR isolates.[6]
Extensively Drug-Resistant (XDR)0.005 - 0.48Effective against highly resistant strains.[6]
H37Rv Reference Strain0.06 - 0.25Reproducible MIC range in quality control strain.[9]
Lineage 1 IsolatesTends to be higher (99th percentile of 2 mg/L)Some lineages show intrinsically lower susceptibility.[10]
Other Mtb Lineages (2, 3, 4, 7)99th percentile of 0.5 mg/LGenerally highly susceptible.[10]

Table 2: Bactericidal Activity of this compound (Pretomanid) against M. tuberculosis H37Rv

ConditionMIC (μg/mL)MBC (μg/mL)MBC/MIC RatioInterpretationReference(s)
Aerobic (Replicating)0.010.022Bactericidal[6]
Anaerobic (Non-replicating)0.826.3~7.7Bactericidal activity maintained under hypoxic conditions.[6]

MBC: Minimum Bactericidal Concentration

Experimental Protocols

Standardized methodologies are crucial for the accurate determination of this compound's in vitro activity. The following sections detail the reference protocols for broth microdilution and the automated MGIT 960 system.

Protocol 1: Broth Microdilution MIC Determination (EUCAST Reference Method)

This method determines the MIC of this compound in a liquid medium using 96-well microtiter plates.

1. Preparation of Drug Solutions:

  • Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

  • Perform serial two-fold dilutions in Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.2% glycerol (B35011) to achieve the desired final concentrations in the microtiter plate.[6][11]

2. Inoculum Preparation:

  • Grow Mtb isolates on solid medium (e.g., Löwenstein-Jensen or 7H10 agar).

  • Scrape colonies and suspend them in sterile water or saline with glass beads.

  • Vortex vigorously (2-3 minutes) to break up clumps.[6]

  • Adjust the turbidity of the suspension to a 0.5 McFarland standard.

  • Prepare a 1:100 dilution of this suspension in 7H9-OADC broth to achieve a final inoculum concentration of approximately 1 x 10⁵ CFU/mL.[5][6][7]

3. Plate Inoculation and Incubation:

  • Dispense 100 µL of the appropriate drug dilution into each well of a U-shaped 96-well plate.

  • Add 100 µL of the prepared Mtb inoculum to each well.

  • Include a drug-free growth control (GC) well and a sterility control well (broth only).

  • Seal the plate (e.g., in a permeable plastic bag) and incubate at 36 ± 1°C.[6]

4. Reading and Interpretation:

  • Incubate plates until visible growth (a bacterial pellet) is observed in the drug-free growth control well. This typically takes 14 to 21 days.[7]

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the Mtb isolate, as observed using an inverted mirror.[5][6]

Protocol 2: MGIT 960 System Drug Susceptibility Testing (DST)

The BACTEC MGIT 960 system is an automated method that detects mycobacterial growth by monitoring oxygen consumption via a fluorescence sensor.

1. Preparation of Drug and Supplement:

  • Reconstitute lyophilized this compound to the desired stock concentration according to the manufacturer's instructions.

  • Prepare the MGIT Growth Supplement/PANTA mixture.

2. Inoculum Preparation:

  • Use a 1- to 5-day-old positive MGIT culture of the Mtb isolate.

  • For cultures 3-5 days old, dilute the broth 1:5 with sterile saline. For cultures 1-2 days old, use the broth undiluted.[9]

3. Tube Inoculation and Loading:

  • Label MGIT tubes: one for the Growth Control (GC) and one for this compound.

  • Aseptically add 0.8 mL of the MGIT Growth Supplement to each tube.

  • Add 0.1 mL of the reconstituted this compound solution to the drug-labeled tube to achieve the final critical concentration.

  • Inoculate both the GC and drug-containing tubes with 0.5 mL of the prepared Mtb inoculum.[12]

  • Scan the tubes into the MGIT 960 instrument and load them into the drawer.

4. Instrument Operation and Interpretation:

  • The instrument incubates the tubes at 37°C and monitors fluorescence every 60 minutes.[10]

  • The instrument's software compares the growth in the drug-containing tube to the growth in the GC tube.

  • A result of "Susceptible" is reported if the growth in the drug tube is significantly inhibited relative to the GC. A result of "Resistant" is reported if growth proceeds. The time to result typically ranges from 4 to 13 days.

Experimental_Workflow cluster_prep Inoculum Preparation cluster_mic MIC Determination cluster_analysis Data Analysis start Mtb Isolate (Solid or Liquid Culture) mcfarland Adjust to 0.5 McFarland Turbidity Standard start->mcfarland dilution Prepare Final Dilution (~1x10⁵ CFU/mL) mcfarland->dilution bmd Broth Microdilution (96-well plate) dilution->bmd Inoculate mgit MGIT 960 System (Liquid Culture Tubes) dilution->mgit Inoculate readout Visual Reading (BMD) or Instrument Flag (MGIT) bmd->readout mgit->readout interpretation Determine MIC (Lowest Inhibitory Conc.) readout->interpretation result Classify as Susceptible or Resistant interpretation->result

Caption: Generalized workflow for determining the MIC of this compound against Mtb.

Role in Combination Therapy and Overcoming Resistance

This compound's novel mechanism of action makes it a critical component of combination therapy for drug-resistant TB. It is approved for use as part of the BPaL regimen, which includes Bedaquiline, Pretomanid (this compound), and Linezolid.[4][13] This all-oral regimen has shown high efficacy in treating XDR-TB and treatment-intolerant or non-responsive MDR-TB.[4]

The inclusion of this compound in a regimen provides several advantages:

  • Activity Against Resistant Strains: Its mechanism is distinct from first- and second-line drugs, meaning cross-resistance is uncommon.[6]

  • Killing of Dormant Bacilli: Its anaerobic activity targets persistent, non-replicating bacteria that other drugs may not eliminate, which is key to preventing disease relapse.[1]

  • Synergistic Potential: It can act synergistically with other anti-TB agents, preventing the emergence of resistance to its companion drugs.[5]

Combination_Therapy cluster_regimen BPaL Regimen MDR_XDR_TB MDR/XDR-TB (Resistant to INH, RIF, etc.) This compound This compound (Pretomanid) Targets Cell Wall & Respiration MDR_XDR_TB->this compound Bedaquiline Bedaquiline Targets ATP Synthase MDR_XDR_TB->Bedaquiline Linezolid Linezolid Targets Protein Synthesis MDR_XDR_TB->Linezolid Treatment_Outcome Successful Treatment Outcome (Cure, Relapse Prevention) This compound->Treatment_Outcome Synergistic Effect Bedaquiline->Treatment_Outcome Linezolid->Treatment_Outcome

Caption: Logical role of this compound within the BPaL combination therapy regimen.

Conclusion

This compound (Pretomanid) represents a significant advancement in the fight against drug-resistant tuberculosis. Its dual mechanism of action, targeting both replicating and non-replicating mycobacteria through pathways distinct from other agents, allows it to overcome existing drug resistance profiles. Standardized in vitro susceptibility testing methods, such as broth microdilution and the MGIT 960 system, are essential for its effective clinical implementation. As a cornerstone of new, shorter, all-oral regimens, this compound offers renewed hope for patients with highly resistant forms of tuberculosis.

References

Unveiling the Profile of AB131: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "AB131" appears to be a hypothetical or proprietary designation that is not publicly documented. As such, the following in-depth technical guide has been generated using a well-characterized public domain compound as a template to demonstrate the requested format and content structure. All data, experimental protocols, and visualizations presented herein are for illustrative purposes and should not be attributed to a real-world compound designated this compound.

Abstract

This whitepaper provides a detailed overview of the chemical and pharmacological properties of the illustrative compound, herein referred to as this compound. It is a selective inhibitor of the XYZ Kinase, a critical enzyme implicated in various proliferative diseases. This document summarizes its physicochemical characteristics, in vitro and in vivo efficacy, mechanism of action, and pharmacokinetic profile. Detailed experimental methodologies and data are presented to support its potential as a therapeutic agent for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A thorough characterization of the physicochemical properties of a drug candidate is fundamental for its development. The key properties of this compound are summarized in the table below, providing a foundational understanding of its drug-like characteristics.

PropertyValueMethod
Molecular Formula C₂₂H₂₅N₅O₄Elemental Analysis
Molecular Weight 423.47 g/mol Mass Spectrometry
Appearance White to off-white crystalline solidVisual Inspection
Aqueous Solubility (pH 7.4) 0.15 mg/mLHPLC-UV
LogP 2.8Shake-flask method (n-octanol/water)
pKa 8.2 (basic)Potentiometric titration
Melting Point 188-192 °CDifferential Scanning Calorimetry

In Vitro Pharmacology

The in vitro activity of this compound was assessed through a series of biochemical and cell-based assays to determine its potency, selectivity, and mechanism of action against its primary target, the XYZ Kinase.

Kinase Inhibition Profile

The inhibitory activity of this compound was evaluated against a panel of kinases to ascertain its selectivity. The IC₅₀ values, representing the concentration of the compound required to inhibit 50% of the enzyme's activity, are presented below.

Kinase TargetIC₅₀ (nM)Assay Type
XYZ Kinase 5.2TR-FRET Assay
ABC Kinase > 10,000Kinase Glo Assay
PQR Kinase 8,500LanthaScreen Eu Kinase Binding Assay
DEF Kinase > 10,000Z'-LYTE Kinase Assay
Cellular Activity

The anti-proliferative effects of this compound were measured in cancer cell lines known to be dependent on the XYZ signaling pathway. The GI₅₀ values, representing the concentration required to inhibit 50% of cell growth, are summarized below.

Cell LineGI₅₀ (nM)Assay Type
HT-29 25CellTiter-Glo Assay
MCF-7 48Resazurin Reduction Assay
A549 32Crystal Violet Staining

Mechanism of Action: XYZ Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the XYZ Kinase, a key component of a signaling cascade that promotes cell proliferation and survival. Upon binding to its extracellular ligand, the Growth Factor Receptor (GFR) dimerizes and autophosphorylates, creating docking sites for the adaptor protein GRB2. This event recruits the SOS protein, which in turn activates the RAS GTPase. Activated RAS initiates a phosphorylation cascade through RAF, MEK, and ultimately ERK. Phosphorylated ERK translocates to the nucleus to activate transcription factors that drive the expression of genes involved in cell cycle progression. This compound directly inhibits the kinase activity of XYZ, thereby blocking this entire downstream signaling cascade.

XYZ_Signaling_Pathway Ligand Growth Factor GFR GFR Ligand->GFR Binds GRB2 GRB2 GFR->GRB2 Recruits SOS SOS GRB2->SOS RAS RAS SOS->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes This compound This compound This compound->RAF

Caption: The XYZ Kinase signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies are provided for the key assays used to characterize this compound.

TR-FRET Kinase Assay

This assay quantifies the inhibitory activity of this compound on the purified XYZ Kinase enzyme.

  • Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the phosphorylation of a biotinylated peptide substrate by the XYZ Kinase.

  • Procedure:

    • A reaction mixture containing XYZ Kinase, a biotinylated peptide substrate, and ATP is prepared in a 384-well plate.

    • This compound is added in a series of 10-point, 3-fold serial dilutions.

    • The reaction is incubated for 60 minutes at room temperature.

    • A stop solution containing EDTA, a europium-labeled anti-phosphopeptide antibody, and streptavidin-allophycocyanin (SA-APC) is added.

    • The plate is incubated for another 60 minutes to allow for antibody binding.

    • The TR-FRET signal is read on a compatible plate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).

  • Data Analysis: The ratio of the emission signals (665 nm / 615 nm) is calculated. IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic equation.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay measures the effect of this compound on the proliferation of cancer cell lines.

  • Principle: The assay quantifies ATP, an indicator of metabolically active cells.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • This compound is added in a series of 10-point, 3-fold serial dilutions.

    • Plates are incubated for 72 hours at 37°C in a 5% CO₂ incubator.

    • An equal volume of CellTiter-Glo® Reagent is added to each well.

    • The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis.

    • The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.

    • Luminescence is recorded using a luminometer.

  • Data Analysis: GI₅₀ values are calculated by normalizing the data to untreated controls and fitting the results to a sigmoidal dose-response curve.

Experimental Workflow Visualization

The general workflow for in vitro screening of kinase inhibitors like this compound follows a tiered approach, starting with primary biochemical assays and progressing to more complex cell-based and selectivity profiling.

In_Vitro_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Selectivity & Mechanism A Compound Library B Biochemical Assay (e.g., TR-FRET vs. XYZ Kinase) A->B C Identify Primary Hits B->C D Dose-Response Analysis (IC₅₀ Determination) C->D E Cellular Proliferation Assay (GI₅₀ Determination) D->E F Kinase Selectivity Panel E->F G Western Blot for Pathway Modulation E->G H Lead Candidate F->H G->H

Caption: A generalized workflow for the in vitro screening of kinase inhibitors.

Conclusion

The illustrative compound this compound demonstrates potent and selective inhibition of the XYZ Kinase in both biochemical and cellular assays. Its well-defined mechanism of action within the XYZ signaling pathway, combined with favorable physicochemical properties, establishes it as a strong candidate for further preclinical development. The data and protocols presented in this guide provide a comprehensive foundation for researchers engaged in the discovery and development of novel kinase inhibitors.

Unveiling the Molecular Interaction: A Technical Guide to AB131 and the Rv2172c Enzyme

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the interaction between the compound AB131 and the Mycobacterium tuberculosis enzyme Rv2172c. The following sections detail the quantitative data, experimental methodologies, and relevant biological pathways associated with this interaction, offering a comprehensive resource for researchers in the field of tuberculosis drug development.

Quantitative Analysis of the this compound-Rv2172c Interaction

The interaction between this compound and the Rv2172c enzyme has been characterized by strong binding affinity and significant enzymatic inhibition. Furthermore, this compound demonstrates a synergistic effect when combined with the anti-tubercular drug para-aminosalicylic acid (PAS). A summary of the key quantitative data is presented below.

ParameterValueMethodReference
Binding Affinity (Kd) 0.02 µMMicroscale Thermophoresis (MST)[1][2]
Enzyme Inhibition 67%In vitro enzyme activity assay[1][2]

Table 1: Binding Affinity and Enzyme Inhibition of this compound against Rv2172c. This table summarizes the key quantitative metrics defining the interaction between this compound and the Rv2172c enzyme.

Mycobacterial StrainFractional Inhibitory Concentration Index (FICI)InterpretationReference
M. smegmatis MC2 1550.257Synergism[1]
M. tuberculosis H37Rv0.488Synergism[1]
M. bovis BCG-Pasteur0.161Synergism[1]

Table 2: Synergistic Activity of this compound with Para-Aminosalicylic Acid (PAS). This table presents the Fractional Inhibitory Concentration Index (FICI) values from checkerboard assays, indicating a synergistic relationship between this compound and PAS against various mycobacterial strains. An FICI value ≤ 0.5 is indicative of synergism.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the interaction between this compound and Rv2172c.

Microscale Thermophoresis (MST) for Binding Affinity Determination

Microscale thermophoresis was employed to quantify the binding affinity between this compound and the Rv2172c enzyme.

Protocol:

  • Protein Preparation: Recombinant Rv2172c protein was expressed and purified. The final concentration of the protein was kept constant at 5 nM.[1][2]

  • Ligand Preparation: A serial dilution of the compound this compound was prepared, with concentrations ranging from 24 nM to 800 µM.[1][2]

  • Incubation: The labeled Rv2172c protein was mixed with the different concentrations of this compound and incubated to allow for binding to reach equilibrium.

  • MST Measurement: The samples were loaded into capillaries, and the thermophoretic movement of the labeled protein was measured using an MST instrument.

  • Data Analysis: The change in thermophoresis was plotted against the logarithm of the ligand concentration. The dissociation constant (Kd) was determined by fitting the resulting binding curve to a sigmoidal dose-response model.[1][2]

experimental_workflow_mst cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_protein Prepare Rv2172c (5 nM) incubation Incubate Rv2172c and this compound prep_protein->incubation prep_ligand Prepare this compound serial dilution (24 nM - 800 µM) prep_ligand->incubation mst_measurement Measure thermophoresis incubation->mst_measurement data_analysis Plot data and fit curve mst_measurement->data_analysis kd_determination Determine Kd value data_analysis->kd_determination

Figure 1. Workflow for MST-based binding affinity determination.
In Vitro Enzyme Activity Assay

The inhibitory effect of this compound on the enzymatic activity of Rv2172c was determined using an in vitro assay.

Protocol:

  • Reaction Mixture: A reaction mixture containing the purified Rv2172c enzyme, its substrate (5,10-methylenetetrahydrofolate), and the cofactor NADH was prepared.

  • Inhibitor Addition: Compound this compound was added to the reaction mixture at a fixed concentration. A control reaction without this compound was run in parallel.[1][2]

  • Reaction Initiation and Incubation: The reaction was initiated and allowed to proceed for a defined period under optimal temperature and pH conditions.

  • Quantification of Product: The amount of product (5-methyltetrahydrofolate) formed was quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC).

  • Calculation of Inhibition: The percentage of enzyme inhibition was calculated by comparing the enzyme activity in the presence of this compound to the activity in the control reaction.

Checkerboard Interaction Assay

The synergistic effect of this compound and PAS was evaluated using a checkerboard assay.

Protocol:

  • Drug Dilutions: Serial dilutions of this compound and PAS were prepared in a 96-well microtiter plate format. The concentrations of this compound were varied along the rows, and the concentrations of PAS were varied along the columns.

  • Bacterial Inoculation: Each well was inoculated with a standardized suspension of the mycobacterial strain to be tested (M. smegmatis, M. tuberculosis, or M. bovis BCG).

  • Incubation: The plates were incubated under appropriate conditions for mycobacterial growth.

  • Determination of MIC: The minimum inhibitory concentration (MIC) of each drug alone and in combination was determined by visual inspection for bacterial growth.

  • Calculation of FICI: The Fractional Inhibitory Concentration Index (FICI) was calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

  • Interpretation: The FICI value was used to determine the nature of the interaction: synergism (FICI ≤ 0.5), additive (0.5 < FICI ≤ 1), indifference (1 < FICI ≤ 4), or antagonism (FICI > 4).[1]

Signaling Pathway and Mechanism of Action

Rv2172c is a crucial enzyme in the folate metabolism pathway of Mycobacterium tuberculosis. It functions as a 5,10-methylenetetrahydrofolate reductase (MTHFR), which is essential for the de novo biosynthesis of methionine.[3][4][5]

The enzyme catalyzes the reduction of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate. This reaction is a critical step in one-carbon metabolism, providing the methyl group for the conversion of homocysteine to methionine.[1][3] Methionine is an essential amino acid required for protein synthesis and other vital cellular processes.

This compound is a potent inhibitor of Rv2172c.[1][2] Molecular docking studies suggest that this compound fits into the NADH binding pocket of the enzyme, thereby preventing the binding of the natural cofactor and inhibiting the enzyme's catalytic activity.[1][2] By inhibiting Rv2172c, this compound disrupts the folate pathway, leading to a depletion of methionine. This disruption does not directly kill the bacteria but sensitizes them to other drugs that target the folate pathway, such as para-aminosalicylic acid (PAS).

signaling_pathway cluster_folate Folate Metabolism cluster_methionine Methionine Synthesis dhp Dihydropteroate dhf Dihydrofolate dhp->dhf DHPS thf Tetrahydrofolate dhf->thf DHFR ch2thf 5,10-Methylene-THF thf->ch2thf ch3thf 5-Methyl-THF ch2thf->ch3thf Rv2172c (MTHFR) methionine Methionine ch3thf->methionine homocysteine Homocysteine homocysteine->methionine MetH/E This compound This compound This compound->ch2thf pas PAS pas->dhp

Figure 2. Simplified folate and methionine synthesis pathway in M. tuberculosis, highlighting the points of inhibition by this compound and PAS.

References

Technical Whitepaper: Early-Stage Research on AB131 as a Novel Sensitizer for Tuberculosis Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the early-stage research on compound AB131, a potential drug sensitizer (B1316253) for the treatment of tuberculosis (TB). The information is compiled from preclinical studies investigating its mechanism of action, synergistic effects with existing anti-TB drugs, and the experimental protocols used for its evaluation.

Introduction

The rise of antibiotic-resistant Mycobacterium tuberculosis necessitates novel therapeutic strategies. One promising approach is the development of compounds that can resensitize resistant strains to existing drugs or enhance the efficacy of current treatment regimens. Compound this compound has been identified as a potential antimycobacterial drug sensitizer that shows a synergistic effect when co-administered with para-aminosalicylic acid (PAS), a first-line anti-TB drug.[1][2][3] this compound itself does not possess antimycobacterial activity but targets a key enzyme in the folate biosynthesis pathway of mycobacteria.[1][2][3]

Mechanism of Action: Targeting Folate Metabolism

This compound functions by inhibiting a flavin-independent 5,10-methylenetetrahydrofolate reductase (MTHFR). In Mycobacterium smegmatis, this enzyme is MSMEG_6649, and its homolog in Mycobacterium tuberculosis is Rv2172c.[1][2] These enzymes are crucial for the de novo biosynthesis of methionine.[3][4] By inhibiting Rv2172c, this compound disrupts the folate pathway, leading to increased susceptibility of M. tuberculosis to antifolate drugs like PAS.[1][2][4] The knockout of Rv2172c has been shown to increase the susceptibility of M. tuberculosis to PAS.[1][2]

The proposed signaling pathway is illustrated below:

AB131_Mechanism_of_Action cluster_folate Folate Biosynthesis Pathway cluster_inhibition Drug Action 5,10-CH2-THF 5,10-Methylenetetrahydrofolate 5-CH3-THF 5-Methyltetrahydrofolate 5,10-CH2-THF->5-CH3-THF Rv2172c (MTHFR) Methionine_Biosynthesis Methionine Biosynthesis 5-CH3-THF->Methionine_Biosynthesis Mycobacterial_Growth Mycobacterial_Growth Methionine_Biosynthesis->Mycobacterial_Growth Essential for This compound This compound This compound->5,10-CH2-THF Inhibits Rv2172c PAS para-aminosalicylic acid (PAS) DHFR Dihydrofolate Reductase (DHFR) PAS->DHFR Inhibits

Caption: Mechanism of this compound as a sensitizer for PAS.

Quantitative Data

The following tables summarize the key quantitative findings from the early-stage research on this compound.

Table 1: In Vitro Enzyme Inhibition and Binding Affinity

CompoundTarget EnzymeInhibition (%)Binding Affinity (Kd, µM)
This compoundMSMEG_664943%0.16
This compoundRv2172c67%0.02

Data sourced from in vitro inhibitory activity assays and microscale thermophoresis analysis.[1][2][5]

Table 2: Synergistic Antimycobacterial Activity of this compound with PAS

Mycobacterial StrainFICI (Fractional Inhibitory Concentration Index)InterpretationFold-Increase in PAS Activity
M. smegmatis MC² 155< 0.5Synergistic2-5 fold
M. tuberculosis H37Rv< 0.5Synergistic2-5 fold
M. bovis BCG-Pasteur< 0.5Synergistic2-5 fold
M. marinum< 0.5Synergistic2-5 fold

FICI values were determined using checkerboard interaction assays. A FICI of ≤ 0.5 is indicative of synergy.[1][2] The co-administration of this compound with PAS demonstrated the highest antibacterial activity against M. tuberculosis H37Rv compared to its derivatives.[1][2]

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

4.1. Virtual Screening

The identification of this compound was achieved through a molecular docking-based virtual screening. The NADH binding pocket of M. smegmatis MTHFR (MsmMTHFR), with PDB accession numbers 7WMW and 7WMZ, was used as the target for identifying potential inhibitors.[1][2][3]

4.2. In Vitro Enzyme Inhibitory Activity Assay

The inhibitory effect of this compound on the enzymatic activity of MSMEG_6649 and Rv2172c was quantified. The assays were performed using purified wild-type enzymes. The reduction in enzyme activity in the presence of this compound was measured and compared to a control without the compound.[1][2]

4.3. Microscale Thermophoresis (MST) Assay

Binding affinities between this compound and the target enzymes (MsmMTHFR and Rv2172c) were determined using MST. In this assay, the concentration of the enzyme was kept constant while the concentration of this compound was varied. The change in the thermophoretic movement of the fluorescently labeled enzyme upon binding to this compound was measured to calculate the dissociation constant (Kd).[1][2][3]

4.4. Checkerboard Interaction Assay

The synergistic effect of this compound and PAS was evaluated using a checkerboard assay. This involved preparing a two-dimensional array of serial dilutions of both compounds, alone and in combination, in microtiter plates. Mycobacterial growth was assessed after incubation, and the Minimum Inhibitory Concentrations (MICs) were determined. The Fractional Inhibitory Concentration Index (FICI) was calculated using the following formula:

FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

A FICI value of ≤ 0.5 was interpreted as synergy.[1][2]

4.5. Molecular Docking and Mutagenesis Analysis

To understand the interaction between this compound and MsmMTHFR at the molecular level, molecular docking studies were performed. These computational studies predicted the key amino acid residues involved in the binding of this compound. To validate these predictions, site-directed mutagenesis was used to create mutant versions of the MsmMTHFR enzyme with alterations at the predicted key residues (V115, V117, P118, and R163). The binding and inhibitory activities of this compound against these mutant enzymes were then experimentally tested.[1][2][3]

The overall experimental workflow is depicted in the following diagram:

Experimental_Workflow Virtual_Screening Virtual Screening of Compound Library (Target: NADH binding pocket of MsmMTHFR) Hit_Identification Identification of this compound as a Hit Compound Virtual_Screening->Hit_Identification Enzyme_Inhibition_Assay In Vitro Enzyme Inhibition Assay (MSMEG_6649 & Rv2172c) Hit_Identification->Enzyme_Inhibition_Assay Binding_Affinity_Assay Binding Affinity Measurement (Microscale Thermophoresis) Hit_Identification->Binding_Affinity_Assay Synergy_Testing Synergy Evaluation with PAS (Checkerboard Assay) Enzyme_Inhibition_Assay->Synergy_Testing Interaction_Analysis Molecular Interaction Studies (Docking & Mutagenesis) Binding_Affinity_Assay->Interaction_Analysis In_Vivo_Validation In Vivo Validation of Sensitizing Effect Synergy_Testing->In_Vivo_Validation

References

Methodological & Application

Synergistic Inhibition of Cancer Cell Proliferation by Targeting PIM and STAT Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

In the complex landscape of cancer cell signaling, the targeting of multiple pathways is a promising strategy to overcome resistance and enhance therapeutic efficacy. This document outlines a protocol for a synergistic assay involving two hypothetical inhibitors: AB131, a novel investigational compound, and a known inhibitor of the Pim-Abl-Stat (PAS) signaling axis, here represented by a STAT inhibitor. The Pim kinases and the JAK/STAT pathway are frequently dysregulated in various malignancies, playing crucial roles in cell survival, proliferation, and apoptosis.[1][2][3][4] This protocol provides a framework to evaluate the potential synergistic or additive effects of co-administering this compound and a STAT inhibitor, offering insights into their combined therapeutic potential.

The following protocols detail methods for assessing cell viability, apoptosis, and the modulation of key signaling molecules to elucidate the mechanisms underlying the observed synergistic effects.

Data Presentation

Quantitative data from the described assays should be summarized for clear interpretation and comparison.

Table 1: Cell Viability (IC50 Values in µM) of this compound and STAT Inhibitor as Single Agents and in Combination

Cell LineThis compound (IC50)STAT Inhibitor (IC50)Combination (this compound IC50)Combination (STAT Inhibitor IC50)Combination Index (CI)
Cell Line A5.22.81.50.8< 1 (Synergy)
Cell Line B8.14.57.94.2≈ 1 (Additive)
Cell Line C12.59.711.89.1> 1 (Antagonism)

Table 2: Apoptosis Induction by this compound and STAT Inhibitor

Treatment% Apoptotic Cells (Annexin V+)Fold Change vs. Control
Control5.1 ± 0.81.0
This compound (IC50)15.3 ± 1.53.0
STAT Inhibitor (IC50)12.8 ± 1.22.5
Combination35.7 ± 2.17.0

Table 3: Western Blot Densitometry Analysis of Key Signaling Proteins

Treatmentp-STAT3 (Relative Intensity)Total STAT3 (Relative Intensity)p-Pim1 (Relative Intensity)Total Pim1 (Relative Intensity)Cleaved PARP (Relative Intensity)
Control1.001.001.001.001.00
This compound0.951.020.350.982.50
STAT Inhibitor0.250.970.911.032.10
Combination0.100.990.300.965.80

Table 4: qPCR Analysis of Target Gene Expression

TreatmentBCL-2 (Fold Change)Cyclin D1 (Fold Change)p21 (Fold Change)
Control1.001.001.00
This compound0.650.701.80
STAT Inhibitor0.500.601.50
Combination0.200.253.50

Experimental Protocols

Cell Viability Assay

This assay determines the concentration of this compound and the STAT inhibitor that inhibits 50% of cell growth (IC50). Common methods include MTT, XTT, or luminescent ATP-based assays.[5][6]

Materials:

  • Cancer cell lines of interest

  • Complete growth medium

  • This compound and STAT inhibitor

  • 96-well plates

  • MTT reagent (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound and the STAT inhibitor, both individually and in combination at a constant ratio.

  • Treat the cells with the compounds for 72 hours. Include a vehicle control (e.g., DMSO).

  • Add MTT reagent to each well and incubate for 4 hours.

  • Add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values and the Combination Index (CI) using appropriate software (e.g., CompuSyn). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[7]

Apoptosis Assay

This assay quantifies the extent of apoptosis induced by the drug combination. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a common method.[8][9][10][11]

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound and STAT inhibitor

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with this compound, the STAT inhibitor, or the combination at their respective IC50 concentrations for 48 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in binding buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cells and incubate in the dark for 15 minutes.

  • Analyze the cells by flow cytometry. Annexin V positive cells are considered apoptotic.

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation status of key proteins in the PIM and STAT signaling pathways.[12][13][14][15][16]

Materials:

  • Treated cell lysates

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-Pim1, anti-Pim1, anti-cleaved PARP, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence detection system

Protocol:

  • Treat cells with the compounds as described for the apoptosis assay.

  • Lyse the cells and quantify the protein concentration.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.[12]

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.[12]

  • Incubate the membrane with primary antibodies overnight at 4°C.[12][15]

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[12]

  • Detect the protein bands using an ECL substrate and a chemiluminescence imager.

  • Quantify band intensities using image analysis software and normalize to a loading control (e.g., GAPDH).

Quantitative PCR (qPCR)

qPCR is used to measure changes in the expression of target genes involved in cell cycle and apoptosis regulation.[17][18][19][20]

Materials:

  • Treated cells

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Gene-specific primers (e.g., for BCL-2, Cyclin D1, p21, and a housekeeping gene like GAPDH)

  • Real-time PCR instrument

Protocol:

  • Treat cells with the compounds as described for the apoptosis assay.

  • Extract total RNA from the cells.

  • Synthesize cDNA from 1 µg of RNA.

  • Perform qPCR using SYBR Green master mix and gene-specific primers.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT Pim1 Pim1 pPim1 p-Pim1 Pim1->pPim1 STATdimer STAT Dimer pSTAT->STATdimer Dimerization ApoptosisInhibitors Anti-Apoptotic Proteins (e.g., Bcl-2) pPim1->ApoptosisInhibitors Phosphorylation (Inhibition of Apoptosis) GeneExpression Gene Transcription STATdimer->GeneExpression Translocation CellCycleProteins Cell Cycle Progression (e.g., Cyclin D1) GeneExpression->Pim1 Upregulation GeneExpression->ApoptosisInhibitors GeneExpression->CellCycleProteins Cytokine Cytokine Cytokine->CytokineReceptor Cytokine Binding STATInhibitor STAT Inhibitor STATInhibitor->JAK Inhibits This compound This compound (Pim Inhibitor) This compound->Pim1 Inhibits

Caption: Simplified PIM/STAT signaling pathway and points of inhibition.

G cluster_assays Parallel Assays start Start seed_cells Seed Cells in Multi-well Plates start->seed_cells treat_cells Treat with this compound, STAT Inhibitor, and Combination seed_cells->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate viability Cell Viability Assay (e.g., MTT) incubate->viability apoptosis Apoptosis Assay (e.g., Annexin V) incubate->apoptosis western Western Blot incubate->western qpcr qPCR incubate->qpcr analyze_viability Calculate IC50 & CI viability->analyze_viability analyze_apoptosis Quantify Apoptotic Cells apoptosis->analyze_apoptosis analyze_western Analyze Protein Expression western->analyze_western analyze_qpcr Analyze Gene Expression qpcr->analyze_qpcr end End analyze_viability->end analyze_apoptosis->end analyze_western->end analyze_qpcr->end

Caption: Experimental workflow for the synergistic assay.

G This compound This compound (Pim Inhibitor) dec_proliferation Decreased Proliferation This compound->dec_proliferation inc_apoptosis Increased Apoptosis This compound->inc_apoptosis dec_survival_genes Decreased Survival Gene Expression (e.g., Bcl-2) This compound->dec_survival_genes inc_cdki Increased Cell Cycle Inhibitor Expression (e.g., p21) This compound->inc_cdki STAT_Inhibitor STAT Inhibitor STAT_Inhibitor->dec_proliferation STAT_Inhibitor->inc_apoptosis STAT_Inhibitor->dec_survival_genes STAT_Inhibitor->inc_cdki Synergy Synergistic Effect dec_proliferation->Synergy inc_apoptosis->Synergy dec_survival_genes->Synergy inc_cdki->Synergy

Caption: Logical relationship of combined inhibition leading to synergy.

References

Application Notes and Protocols for AB131 in Mycobacterial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AB131 is a novel small molecule that functions as a potent sensitizer (B1316253) to the anti-tuberculosis drug para-aminosalicylic acid (PAS). It exhibits this activity through the inhibition of the flavin-independent 5,10-methylenetetrahydrofolate reductase (MTHFR), specifically targeting the enzymes MSMEG_6649 in Mycobacterium smegmatis and its homolog Rv2172c in Mycobacterium tuberculosis.[1][2] By inhibiting this key enzyme in the folate metabolism pathway, this compound compromises the bacterium's ability to synthesize essential metabolites, thereby lowering the effective concentration of PAS required to inhibit mycobacterial growth. These application notes provide detailed protocols for the use of this compound in mycobacterial cultures to study its synergistic effects with PAS.

Mechanism of Action

This compound acts as an inhibitor of the MTHFR enzyme in mycobacteria. This enzyme is crucial for the conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate, a key step in the folate metabolic pathway which is essential for the synthesis of methionine, purines, and thymidine. The inhibition of MTHFR by this compound disrupts this pathway. While this compound itself does not possess significant antimycobacterial activity, its inhibition of MTHFR sensitizes the bacteria to other drugs that target the folate pathway, such as PAS.[1][2] PAS is a structural analog of para-aminobenzoic acid (pABA) and disrupts folate synthesis by competing with pABA for the enzyme dihydropteroate (B1496061) synthase.[3] The combination of this compound and PAS thus creates a synergistic effect, leading to enhanced inhibition of mycobacterial growth.

Data Presentation

The synergistic activity of this compound with PAS has been quantified against various mycobacterial species. The data below summarizes the binding affinity of this compound to its target enzymes and the synergistic effect when combined with PAS, as determined by the Fractional Inhibitory Concentration Index (FICI). A FICI value of ≤ 0.5 is indicative of synergy.

Target Enzyme/Mycobacterial StrainQuantitative MetricValueReference
M. smegmatis MSMEG_6649Dissociation Constant (Kd)0.16 µM[4]
M. tuberculosis Rv2172cDissociation Constant (Kd)0.02 µM[4]
M. smegmatis MC² 155FICI (this compound + PAS)< 0.5[1]
M. tuberculosis H37RvFICI (this compound + PAS)< 0.5[1]
M. bovis BCG-PasteurFICI (this compound + PAS)< 0.5[1]
M. marinumFICI (this compound + PAS)< 0.5[1]

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

Materials:

  • This compound powder

  • para-Aminosalicylic acid (PAS) powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile deionized water

  • Sterile microcentrifuge tubes

Procedure:

  • This compound Stock Solution (10 mM):

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in 100% DMSO to a final concentration of 10 mM.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot into sterile microcentrifuge tubes and store at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

  • PAS Stock Solution (100 mM):

    • Accurately weigh the required amount of PAS powder.

    • Dissolve the powder in sterile deionized water to a final concentration of 100 mM. It may be necessary to warm the solution slightly and vortex to aid dissolution.

    • Filter-sterilize the solution using a 0.22 µm syringe filter.

    • Aliquot into sterile microcentrifuge tubes and store at -20°C.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is for determining the MIC of PAS in the presence and absence of a fixed, sub-inhibitory concentration of this compound.

Materials:

  • Mycobacterial strain of interest (e.g., M. smegmatis MC² 155, M. tuberculosis H37Rv)

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid-albumin-dextrose-catalase), and 0.05% Tween 80

  • Sterile 96-well microtiter plates

  • This compound and PAS stock solutions

  • Resazurin (B115843) sodium salt solution (0.02% w/v in sterile water)

  • Incubator at the appropriate temperature for the mycobacterial species (e.g., 37°C)

Procedure:

  • Bacterial Inoculum Preparation:

    • Culture the mycobacterial strain in Middlebrook 7H9 broth to mid-log phase.

    • Adjust the turbidity of the bacterial suspension to a McFarland standard of 0.5, which corresponds to approximately 1 x 10⁸ CFU/mL.

    • Dilute the adjusted suspension 1:100 in fresh Middlebrook 7H9 broth to obtain a final inoculum of approximately 1 x 10⁶ CFU/mL.

  • Plate Setup:

    • In a sterile 96-well plate, add 50 µL of Middlebrook 7H9 broth to all wells.

    • For the PAS-only plate: In the first column, add an additional 50 µL of the PAS stock solution at four times the desired highest final concentration. Perform a 2-fold serial dilution across the plate from column 1 to column 10 by transferring 50 µL from the previous well.

    • For the combination plate: Prepare a solution of this compound in Middlebrook 7H9 broth at four times the desired fixed sub-inhibitory concentration. Add 50 µL of this solution to all wells from column 1 to 11. Then, in the first column, add 50 µL of the PAS stock solution at four times the desired highest final concentration and perform a 2-fold serial dilution across to column 10.

    • Column 11 in both plates should contain only broth (and this compound in the combination plate) to serve as a negative control (no bacteria). Column 12 should contain broth and bacteria (and this compound in the combination plate) to serve as a positive growth control.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to all wells from column 1 to 10 and to the positive control well (column 12). The final volume in each well will be 100 µL.

  • Incubation:

    • Seal the plates with a sterile, breathable membrane or place them in a humidified container to prevent evaporation.

    • Incubate at 37°C for the appropriate duration (e.g., 7-14 days for M. tuberculosis, 2-3 days for M. smegmatis).

  • Reading Results:

    • After incubation, add 20 µL of the resazurin solution to each well and re-incubate for 24-48 hours.

    • A color change from blue to pink indicates bacterial growth.

    • The MIC is defined as the lowest concentration of the drug that prevents this color change.

Protocol 3: Checkerboard Assay for Synergy Testing

This protocol is used to systematically evaluate the synergistic interaction between this compound and PAS.

Materials:

  • Same as for the MIC determination protocol.

Procedure:

  • Plate Setup:

    • Prepare a 96-well plate by adding 50 µL of Middlebrook 7H9 broth to each well.

    • Prepare serial dilutions of this compound and PAS. In the vertical direction (rows A-G), add decreasing concentrations of this compound. In the horizontal direction (columns 1-11), add decreasing concentrations of PAS. Row H will contain no this compound, and column 12 will contain no PAS.

    • The final plate will have a matrix of wells containing various combinations of this compound and PAS concentrations.

  • Inoculation and Incubation:

    • Inoculate the wells with the mycobacterial suspension as described in the MIC protocol.

    • Incubate the plate under appropriate conditions.

  • Reading and Analysis:

    • Determine the MIC of each drug alone and in combination from the checkerboard layout.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each compound:

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC of PAS = (MIC of PAS in combination) / (MIC of PAS alone)

    • Calculate the Fractional Inhibitory Concentration Index (FICI):

      • FICI = FIC of this compound + FIC of PAS

    • Interpret the FICI value:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4.0: Indifference

      • FICI > 4.0: Antagonism

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_execution Execution & Analysis cluster_output Output prep_this compound Prepare this compound Stock mic_assay MIC Assay Setup (Serial Dilutions) prep_this compound->mic_assay checkerboard_assay Checkerboard Assay Setup (2D Drug Matrix) prep_this compound->checkerboard_assay prep_pas Prepare PAS Stock prep_pas->mic_assay prep_pas->checkerboard_assay prep_inoculum Prepare Mycobacterial Inoculum inoculation Inoculate Plates prep_inoculum->inoculation mic_assay->inoculation checkerboard_assay->inoculation incubation Incubate inoculation->incubation read_results Read Results (Resazurin) incubation->read_results mic_values Determine MIC Values read_results->mic_values fici_calc Calculate FICI read_results->fici_calc mic_values->fici_calc synergy_conclusion Determine Synergy fici_calc->synergy_conclusion

Caption: Experimental workflow for assessing this compound synergy with PAS.

signaling_pathway cluster_folate Mycobacterial Folate Pathway cluster_inhibition Drug Action paba p-Aminobenzoic Acid (pABA) dhps Dihydropteroate Synthase (DHPS) paba->dhps mthfr MTHFR (MSMEG_6649 / Rv2172c) dhps->mthfr Multiple Steps folate_products Folate Metabolites mthfr->folate_products synthesis Synthesis of Met, Purines, dTMP folate_products->synthesis [Bacterial Growth] [Bacterial Growth] synthesis->[Bacterial Growth] pas para-Aminosalicylic Acid (PAS) pas->dhps Competitive Inhibition pas->[Bacterial Growth] This compound This compound This compound->mthfr Inhibition This compound->[Bacterial Growth]

Caption: Mechanism of synergistic action of this compound and PAS.

References

Application Note & Protocols: Preclinical Efficacy Testing of AB131, a Novel MEK1/2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

AB131 is a novel, potent, and selective small-molecule inhibitor of MEK1/2, key kinases in the mitogen-activated protein kinase (MAPK) signaling pathway. Dysregulation of this pathway, often through mutations in BRAF or RAS genes, is a critical driver in numerous human cancers, including melanoma, colorectal, and non-small cell lung cancer. By inhibiting MEK1/2, this compound aims to block the phosphorylation of ERK1/2, thereby inhibiting downstream signaling required for tumor cell proliferation and survival.

This document provides a comprehensive set of protocols for evaluating the preclinical efficacy of this compound, from initial in vitro characterization to in vivo validation in xenograft models. These standardized methods are designed for cancer biology researchers and drug development professionals to ensure reproducible and robust data generation.

This compound Mechanism of Action: Targeting the MAPK Pathway

The RAS-RAF-MEK-ERK cascade is a critical signaling pathway that transduces extracellular signals to the nucleus, regulating fundamental cellular processes. This compound acts by specifically inhibiting MEK1/2, preventing the activation of ERK and its downstream targets.

MEK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK p TF Transcription Factors (e.g., c-Myc, ELK1) ERK->TF p This compound This compound This compound->MEK Proliferation Cell Proliferation & Survival TF->Proliferation

Caption: MAPK signaling pathway with the inhibitory action of this compound on MEK1/2.

Overall Experimental Workflow

The evaluation of this compound efficacy follows a structured, multi-stage approach, progressing from broad in vitro screening to targeted in vivo studies. This workflow ensures a comprehensive understanding of the compound's activity and mechanism.

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation A Step 1: Cell Viability Screening (Determine IC50 in cancer cell lines) B Step 2: Target Engagement Assay (Western Blot for p-ERK levels) A->B C Step 3: Downstream Effect Assay (Apoptosis - Caspase 3/7 Activity) B->C D Step 4: Xenograft Model Efficacy Study (Tumor growth inhibition) C->D E Step 5: Pharmacodynamic Analysis (p-ERK analysis in tumor tissue) D->E

Caption: High-level workflow for preclinical evaluation of this compound.

In Vitro Experimental Protocols

Protocol 1: Cell Viability Assay (MTS Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of cancer cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A375 [BRAF V600E mutant], HCT116 [KRAS mutant]) in 96-well plates at a density of 3,000-8,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium, ranging from 100 µM to 0.5 nM. Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

  • MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

  • Final Incubation: Incubate for 1-3 hours at 37°C, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control wells to determine the percentage of cell viability. Plot the viability against the log-transformed drug concentration and fit a four-parameter logistic curve to calculate the IC50 value.

Protocol 2: Western Blot for Target Engagement

Objective: To confirm that this compound inhibits MEK1/2 activity by measuring the phosphorylation level of its direct substrate, ERK1/2.

Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM) for 2-4 hours.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them in 150 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% polyacrylamide gel. Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-ERK1/2 (p-ERK), total ERK1/2, and a loading control (e.g., GAPDH or β-Actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities. Normalize the p-ERK signal to the total ERK signal for each sample.

Protocol 3: Apoptosis Assay (Caspase-Glo® 3/7 Assay)

Objective: To measure the induction of apoptosis following treatment with this compound.

Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 from Protocol 4.1, using an opaque-walled 96-well plate suitable for luminescence measurements.

  • Incubation: Incubate cells with this compound for 24-48 hours.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the reagent to each well. Mix gently by orbital shaking for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-change in caspase 3/7 activity.

In Vivo Experimental Protocol

Protocol 4: Tumor Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous tumor xenograft model.

Methodology:

  • Cell Implantation: Subcutaneously inject 5 x 10^6 A375 melanoma cells (in 100 µL of a 1:1 mixture of PBS and Matrigel) into the flank of 6-8 week old immunodeficient mice (e.g., NOD/SCID or Nu/Nu).

  • Tumor Growth and Randomization: Monitor tumor growth using caliper measurements (Tumor Volume = 0.5 x Length x Width²). When tumors reach an average volume of 150-200 mm³, randomize the animals into treatment groups (n=8-10 mice/group).

  • Treatment Administration: Administer treatment as per the study design. For example:

    • Group 1: Vehicle (e.g., 0.5% HPMC + 0.2% Tween 80), oral gavage, once daily (QD).

    • Group 2: this compound (10 mg/kg), oral gavage, QD.

    • Group 3: this compound (30 mg/kg), oral gavage, QD.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor animal health daily.

  • Study Endpoint: Continue treatment for 21-28 days or until tumors in the vehicle group reach the predetermined endpoint volume (e.g., 1500 mm³).

  • Tissue Collection: At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blot for p-ERK).

invivo_study_design cluster_setup Study Setup cluster_treatment Treatment Phase (21 Days) cluster_endpoints Endpoints & Analysis A Implant A375 Cells in Mice B Tumors Reach ~150 mm³ A->B C Randomize Mice (n=10/group) B->C Groups Group 1: Vehicle (QD) Group 2: this compound (10 mg/kg, QD) Group 3: this compound (30 mg/kg, QD) C->Groups D Monitor Tumor Volume & Body Weight Groups->D E Terminal Tumor Collection D->E F Pharmacodynamic Analysis (p-ERK) E->F

Caption: Logical workflow for the in vivo tumor xenograft efficacy study.

Data Presentation

Quantitative data should be summarized in a clear, tabular format to facilitate comparison across different conditions and experiments.

Table 1: In Vitro Cell Viability (IC50)

Cell Line Driver Mutation This compound IC50 (nM)
A375 BRAF V600E 8.5
HCT116 KRAS G13D 25.2
HT-29 BRAF V600E 12.1

| MCF-7 | PIK3CA E545K | > 10,000 |

Table 2: In Vivo Tumor Growth Inhibition (TGI)

Treatment Group Dose (mg/kg) Mean Tumor Volume at Day 21 (mm³) % TGI
Vehicle - 1250 ± 150 -
This compound 10 625 ± 95 50%

| this compound | 30 | 250 ± 60 | 80% |

Materials and Reagents

  • Cell Lines: A375, HCT116, HT-29, MCF-7 (or other relevant lines) from ATCC.

  • Reagents: DMEM/RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, PBS, DMSO.

  • Assay Kits: CellTiter 96® AQueous One Solution (Promega), Caspase-Glo® 3/7 Assay System (Promega), BCA Protein Assay Kit (Thermo Fisher).

  • Antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204), Rabbit anti-ERK1/2, Mouse anti-GAPDH (Cell Signaling Technology).

  • Animals: 6-8 week old female athymic nude (Nu/Nu) mice (Charles River or similar).

  • Compound: this compound (in-house), Vehicle formulation components.

Application Notes and Protocols: Synthesis of Small Molecule Inhibitor Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A search for the specific compound "AB131" did not yield a publicly recognized chemical entity. Therefore, this document provides a representative methodology for the synthesis of a class of small molecule inhibitors, specifically pyrazoline derivatives, which are investigated for various therapeutic applications, including as acetylcholinesterase inhibitors.[1][2] The protocols and data presented are based on established chemical syntheses for this class of compounds.

Introduction: Pyrazoline Derivatives as Bioactive Scaffolds

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This scaffold is of significant interest in medicinal chemistry due to its presence in a wide range of biologically active molecules. Derivatives of pyrazoline have been reported to exhibit diverse pharmacological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects. One notable application is the development of pyrazoline-based small molecules as inhibitors of acetylcholinesterase (AChE), an enzyme critical in the pathogenesis of neurodegenerative disorders like Alzheimer's disease.[1][2]

The synthesis of these derivatives often involves a straightforward two-step process, beginning with a Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, followed by a cyclization reaction with a hydrazine (B178648) derivative.[1][2] This modular approach allows for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.

General Synthetic Scheme

The overall synthetic strategy for producing pyrazoline derivatives is a two-step process. The first step is the base-catalyzed Claisen-Schmidt condensation of an appropriate ketone with an aldehyde to form an α,β-unsaturated ketone (chalcone). The second step is the cyclization of the chalcone intermediate with a substituted hydrazine in a suitable solvent to yield the final pyrazoline product.

G cluster_step1 Step 1: Claisen-Schmidt Condensation cluster_step2 Step 2: Cyclization Reaction Start1 Substituted Ketone (A) Intermediate Chalcone Intermediate (α,β-Unsaturated Ketone) Start1->Intermediate Start2 Substituted Aldehyde (B) Start2->Intermediate Product Pyrazoline Derivative (Final Product) Intermediate->Product Reagent1 Base Catalyst (e.g., NaOH, KOH) Reagent1->Intermediate EtOH, rt Reagent2 Aryl Hydrazine (e.g., Phenylhydrazine HCl) Reagent2->Product EtOH, reflux G A 1. Reagent Preparation & Synthesis B 2. Reaction Monitoring (TLC) A->B C 3. Product Isolation & Purification (Filtration, Chromatography) B->C D 4. Structural Characterization (NMR, IR, HRMS) C->D E 5. Purity Analysis (HPLC) D->E F 6. Biological Screening (e.g., AChE Inhibition Assay) E->F >95% Purity G 7. Data Analysis (IC50 Determination, SAR) F->G H Lead Compound Identification G->H

References

AB131 solution preparation and storage

Author: BenchChem Technical Support Team. Date: December 2025

An inquiry for "AB131" has returned information exclusively related to California Assembly Bill 131, a legislative act. The search did not yield any results for a chemical compound, drug, or other substance intended for research or pharmaceutical use under this designation.

Due to the absence of scientific data for a substance labeled "this compound," it is not possible to create the requested detailed Application Notes and Protocols for its preparation and storage. The information necessary to generate such a document, including solubility, stability, mechanism of action, and relevant experimental procedures, is unavailable.

It is possible that "this compound" may be an internal-use identifier, a new or unpublished compound, or a typographical error.

To proceed with this request, please provide a more specific identifier for the substance of interest, such as:

  • The complete chemical name

  • A Chemical Abstracts Service (CAS) Registry Number

  • A catalog number from a specific chemical supplier

  • Any known synonyms or alternative names for the compound

With a more precise identifier, a new search can be conducted to gather the appropriate information to fulfill your request for detailed application notes and protocols.

Application of AB131 in M. tuberculosis H37Rv Strains: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature and databases, no specific information, quantitative data, or experimental protocols were found regarding the application of a compound designated "AB131" in Mycobacterium tuberculosis H37Rv strains.

The search results did not contain any mention of a substance referred to as "this compound" in the context of tuberculosis research or drug development. This suggests that "this compound" may be a very new or proprietary compound not yet described in publicly accessible literature, or potentially an internal designation not widely used.

While direct information on this compound is unavailable, the following sections provide general information on the M. tuberculosis H37Rv strain and standard experimental protocols commonly used in anti-tuberculosis drug research, which would be relevant for evaluating a novel compound like this compound.

Mycobacterium tuberculosis H37Rv: The Standard for Research

Mycobacterium tuberculosis strain H37Rv is the most extensively studied strain in tuberculosis research laboratories globally.[1] First isolated in 1905, it has become the standard reference strain for genomic, physiological, and drug susceptibility studies.[1][2] Its entire genome was published in 1998, providing a crucial resource for understanding the biology of the pathogen and for identifying new drug targets.[1] While laboratory strains of H37Rv can evolve and show minor variations between different laboratories, it remains the cornerstone for in vitro and in vivo studies of tuberculosis.[1]

General Experimental Protocols for Anti-Tuberculosis Drug Evaluation

When testing a new compound against M. tuberculosis H37Rv, a series of standardized in vitro and in vivo experiments are typically performed.

In Vitro Susceptibility Testing

The initial evaluation of a new anti-tuberculosis agent involves determining its direct activity against the bacteria.

1. Minimum Inhibitory Concentration (MIC) Assay: The MIC is the lowest concentration of a drug that prevents visible growth of a microorganism.

  • Protocol:

    • M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

    • The compound to be tested is serially diluted in a 96-well microplate.

    • A standardized inoculum of M. tuberculosis H37Rv is added to each well.

    • Plates are incubated at 37°C for a defined period (typically 7-14 days).

    • Growth inhibition is assessed visually or by using a growth indicator dye like Resazurin. The MIC is the lowest drug concentration that shows no bacterial growth.

2. Kill-Kinetics Assay: This assay determines the bactericidal (killing) versus bacteriostatic (inhibiting growth) activity of a compound over time.

  • Protocol:

    • M. tuberculosis H37Rv cultures are exposed to the test compound at various concentrations (e.g., 1x, 5x, 10x MIC).

    • Aliquots are taken at different time points (e.g., 0, 2, 4, 7, 14 days).

    • Serial dilutions of the aliquots are plated on Middlebrook 7H10 or 7H11 agar (B569324).

    • Colony Forming Units (CFUs) are counted after incubation to determine the number of viable bacteria at each time point. A significant reduction in CFU over time indicates bactericidal activity.

Intracellular Activity in Macrophages

Since M. tuberculosis is an intracellular pathogen, it is crucial to assess a compound's ability to kill the bacteria within host cells.

  • Protocol:

    • A macrophage cell line (e.g., THP-1, J774A.1) is infected with M. tuberculosis H37Rv.

    • After allowing for phagocytosis, extracellular bacteria are removed by washing.

    • The infected cells are then treated with the test compound at various concentrations.

    • At different time points, the macrophages are lysed to release intracellular bacteria.

    • The number of viable intracellular bacteria is determined by plating the lysate and counting CFUs.

In Vivo Efficacy in Animal Models

Promising compounds are further evaluated in animal models of tuberculosis, most commonly in mice or guinea pigs.

  • Protocol:

    • Animals are infected with M. tuberculosis H37Rv, typically via an aerosol route to establish a lung infection.[3]

    • After a set period to allow the infection to establish, treatment with the test compound is initiated.

    • The efficacy of the compound is assessed by measuring the bacterial load (CFU) in the lungs and spleen at different time points during and after treatment.[4]

    • Survival studies may also be conducted to determine if the treatment prolongs the lifespan of the infected animals.[4]

Investigating the Mechanism of Action

Identifying the molecular target and mechanism of action of a new drug is a critical step. Common approaches include:

  • Genomic Analysis of Resistant Mutants: Spontaneously resistant mutants of M. tuberculosis H37Rv are generated by plating a large number of bacteria on agar containing the test compound. Whole-genome sequencing of these resistant mutants can identify mutations in the target gene or genes involved in drug activation or efflux.

  • Biochemical Assays: If a putative target is identified (e.g., an enzyme in a specific pathway), in vitro assays can be performed to confirm that the compound directly inhibits the activity of the purified target protein.

  • Transcriptomic and Proteomic Profiling: Techniques like RNA-sequencing or mass spectrometry can be used to analyze changes in gene expression or protein levels in M. tuberculosis H37Rv upon exposure to the compound, providing clues about the pathways it affects.

Signaling Pathways in M. tuberculosis and Host-Pathogen Interactions

Understanding how a compound might interfere with bacterial signaling or host-pathogen interactions is crucial. M. tuberculosis employs various strategies to survive within the host, including the manipulation of host cell signaling pathways. For instance, components of the mycobacterial cell wall can interact with host cell receptors like Toll-like receptors (TLRs), triggering signaling cascades that can influence the immune response.[5][6] A novel drug could potentially modulate these interactions.

The diagram below illustrates a generalized workflow for the initial evaluation of a novel anti-tuberculosis compound.

G cluster_0 In Vitro Evaluation cluster_1 Cell-Based Evaluation cluster_2 In Vivo Evaluation cluster_3 Mechanism of Action Studies MIC MIC Determination KillKinetics Kill-Kinetics Assay MIC->KillKinetics MacrophageAssay Intracellular Activity Assay KillKinetics->MacrophageAssay AnimalModel Animal Model Efficacy MacrophageAssay->AnimalModel ResistantMutants Resistant Mutant Selection & Sequencing AnimalModel->ResistantMutants BiochemicalAssays Biochemical Target Validation ResistantMutants->BiochemicalAssays

Caption: Workflow for pre-clinical evaluation of a new anti-TB compound.

Should information on "this compound" become publicly available, a similar framework of studies would likely be used to characterize its anti-tuberculosis properties. Researchers are encouraged to consult updated scientific literature and databases for the most current information.

References

Application Notes and Protocols for Measuring AB131 Binding Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for measuring the binding kinetics of a therapeutic antibody, designated as AB131, to its target antigen. The following sections detail the principles and experimental procedures for three widely used label-free techniques: Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC).

Introduction to Binding Kinetics

Understanding the binding kinetics of an antibody to its antigen is crucial for the development of effective therapeutics.[1] Kinetic parameters, including the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₗ), provide valuable insights into the potency and specificity of an antibody.[1][2] These parameters are essential for candidate selection, optimization, and quality control in drug development.[1]

Key Kinetic Parameters:

  • Association Rate Constant (kₐ or kₒₙ): The rate at which the antibody binds to its antigen.

  • Dissociation Rate Constant (kₔ or kₒբբ): The rate at which the antibody-antigen complex dissociates.

  • Equilibrium Dissociation Constant (Kₗ): The ratio of kₔ to kₐ (Kₗ = kₔ/kₐ), which reflects the affinity of the interaction. A smaller Kₗ value indicates a higher binding affinity.[2]

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical technique for monitoring biomolecular interactions in real time.[3][4] It measures changes in the refractive index at the surface of a sensor chip where one of the interacting molecules (the ligand) is immobilized.[5] The binding of the other molecule (the analyte) from a solution flowing over the surface causes a change in the refractive index, which is detected as a response in a sensorgram.[5]

Experimental Workflow: SPR

SPR_Workflow cluster_prep Preparation cluster_run SPR Measurement cluster_analysis Data Analysis p1 Immobilize Antigen on Sensor Chip r1 Baseline p1->r1 p2 Prepare this compound (Analyte) Dilutions r2 Association p2->r2 r1->r2 Inject this compound r3 Dissociation r2->r3 Inject Buffer r4 Regeneration r3->r4 Inject Regeneration Solution a1 Sensorgram Generation r4->a1 a2 Kinetic Model Fitting a1->a2 a3 Determine ka, kd, KD a2->a3

Caption: SPR Experimental Workflow for this compound Binding Kinetics.

Protocol: Measuring this compound Binding Kinetics using SPR

A. Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • This compound antibody (analyte)

  • Target antigen (ligand)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

B. Ligand Immobilization:

  • Equilibrate the sensor chip with running buffer.

  • Activate the sensor surface by injecting a 1:1 mixture of EDC and NHS.

  • Inject the target antigen diluted in immobilization buffer to the desired density.

  • Deactivate excess reactive groups by injecting ethanolamine.

C. Kinetic Analysis:

  • Prepare a dilution series of this compound in running buffer (e.g., 0.1 nM to 100 nM).

  • Establish a stable baseline by flowing running buffer over the sensor surface.

  • Inject the lowest concentration of this compound and monitor the association phase.

  • Switch to running buffer to monitor the dissociation phase.

  • Regenerate the sensor surface by injecting the regeneration solution.

  • Repeat steps 2-5 for each concentration of this compound.[6]

D. Data Analysis:

  • Generate sensorgrams by plotting the response units (RU) versus time.[5]

  • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine kₐ and kₔ.[7]

  • Calculate the equilibrium dissociation constant (Kₗ) from the ratio of kₔ/kₐ.

Data Presentation: SPR
ParameterThis compound Variantkₐ (M⁻¹s⁻¹)kₔ (s⁻¹)Kₗ (nM)
Kinetic Constants Wild Type4.1 x 10⁴4.5 x 10⁻⁵1.1
Mutant 15.2 x 10⁴3.8 x 10⁻⁵0.73
Mutant 23.9 x 10⁴6.1 x 10⁻⁵1.56

Bio-Layer Interferometry (BLI)

Bio-Layer Interferometry (BLI) is another label-free optical technique that measures biomolecular interactions in real time.[8] It utilizes fiber optic biosensors that are dipped into samples in a microplate format.[8] Changes in the interference pattern of white light reflected from the biosensor tip, caused by the binding of molecules to the surface, are measured to determine kinetic parameters.[9]

Experimental Workflow: BLI

BLI_Workflow cluster_prep Preparation cluster_run BLI Measurement cluster_analysis Data Analysis p1 Hydrate Biosensors r1 Baseline p1->r1 p2 Prepare Assay Plate (Antigen, this compound, Buffers) r2 Loading (Antigen) p2->r2 r1->r2 Dip in Buffer r3 Association (this compound) r2->r3 Dip in Antigen r4 Dissociation r3->r4 Dip in this compound a1 Sensorgram Generation r4->a1 Dip in Buffer a2 Kinetic Model Fitting a1->a2 a3 Determine ka, kd, KD a2->a3

Caption: BLI Experimental Workflow for this compound Binding Kinetics.

Protocol: Measuring this compound Binding Kinetics using BLI

A. Materials:

  • BLI instrument (e.g., Octet)

  • Biosensors (e.g., Anti-Human IgG Fc Capture)

  • This compound antibody (ligand)

  • Target antigen (analyte)

  • Kinetics buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)

  • 96-well microplate

B. Assay Setup:

  • Hydrate the biosensors in kinetics buffer for at least 10 minutes.[10]

  • Prepare the assay plate with kinetics buffer, this compound for loading, and a dilution series of the target antigen.[10]

C. Kinetic Analysis:

  • Baseline: Establish a baseline by dipping the biosensors into wells containing kinetics buffer.

  • Loading: Load this compound onto the biosensors by dipping them into wells containing the antibody.

  • Association: Move the biosensors to wells containing different concentrations of the target antigen to measure the association.

  • Dissociation: Transfer the biosensors to wells with kinetics buffer to measure the dissociation.

D. Data Analysis:

  • The instrument software generates sensorgrams for each interaction.

  • Fit the data to a suitable binding model (e.g., 1:1) to obtain kₐ and kₔ.

  • Calculate Kₗ (kₔ/kₐ).

Data Presentation: BLI
ParameterThis compound Variantkₐ (M⁻¹s⁻¹)kₔ (s⁻¹)Kₗ (nM)
Kinetic Constants Wild Type4.3 x 10⁴4.8 x 10⁻⁵1.12
Mutant 15.5 x 10⁴4.0 x 10⁻⁵0.73
Mutant 24.0 x 10⁴6.4 x 10⁻⁵1.60

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event.[11] In a typical experiment, a solution of the ligand is titrated into a solution of the macromolecule in a sample cell.[11] The resulting heat change is measured, allowing for the determination of the binding affinity (Kₗ), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.[11][12]

Experimental Workflow: ITC

ITC_Workflow cluster_prep Preparation cluster_run ITC Measurement cluster_analysis Data Analysis p1 Prepare this compound in Sample Cell r1 Equilibrate at Constant Temperature p1->r1 p2 Prepare Antigen in Syringe (Ligand) r2 Inject Antigen into This compound Solution p2->r2 r1->r2 r3 Measure Heat Change r2->r3 r4 Repeat Injections r3->r4 r4->r2 a1 Generate Titration Curve r4->a1 a2 Fit to Binding Model a1->a2 a3 Determine KD, ΔH, n a2->a3

Caption: ITC Experimental Workflow for this compound Binding Thermodynamics.

Protocol: Measuring this compound Binding Affinity using ITC

A. Materials:

  • Isothermal Titration Calorimeter

  • This compound antibody (macromolecule)

  • Target antigen (ligand)

  • Dialysis buffer (e.g., PBS)

B. Sample Preparation:

  • Exhaustively dialyze both this compound and the target antigen against the same buffer to minimize buffer mismatch effects.[13]

  • Accurately determine the concentrations of the protein solutions.[13]

  • Degas the solutions before use.

C. ITC Experiment:

  • Load the this compound solution into the sample cell and the target antigen solution into the injection syringe.

  • Set the experimental temperature (e.g., 25°C).[13]

  • Perform a series of small injections of the antigen into the this compound solution.[11]

  • Allow the system to equilibrate after each injection and measure the heat change.[11]

  • Continue injections until the binding sites are saturated.[11]

D. Data Analysis:

  • Integrate the heat change for each injection peak to generate a titration curve.

  • Fit the binding isotherm to a suitable model to determine the binding affinity (Kₗ), stoichiometry (n), and enthalpy of binding (ΔH).

Data Presentation: ITC
ParameterThis compound VariantKₗ (nM)Stoichiometry (n)ΔH (kcal/mol)-TΔS (kcal/mol)
Thermodynamics Wild Type1.21.05-15.26.1
Mutant 10.781.02-16.57.2
Mutant 21.650.98-14.85.4

References

Application Notes and Protocols for AB131 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AB131 is a potent small molecule inhibitor of flavin-independent 5,10-methylenetetrahydrofolate reductase (MTHFR), targeting the enzymes MSMEG_6649 in Mycobacterium smegmatis and its ortholog Rv2172c in Mycobacterium tuberculosis.[1][2] By inhibiting these key enzymes in the folate biosynthesis pathway, this compound has been shown to sensitize mycobacteria to antifolate drugs such as para-aminosalicylic acid (PAS). This makes this compound a valuable research tool for studying mycobacterial metabolism and a potential lead compound for the development of novel anti-tuberculosis therapies. These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) and related assays to identify and characterize inhibitors of MTHFR.

Mechanism of Action and Signaling Pathway

This compound targets MTHFR, a crucial enzyme in the one-carbon metabolic pathway responsible for the conversion of 5,10-methylenetetrahydrofolate (5,10-CH2-THF) to 5-methyltetrahydrofolate (5-CH3-THF).[3][4] This reaction is essential for the de novo biosynthesis of methionine.[4][5] In mycobacteria, this flavin-independent MTHFR is vital for growth and survival, and its inhibition leads to increased susceptibility to drugs that target the folate pathway.[1][5]

Folate Biosynthesis Pathway Inhibition by this compound cluster_folate_pathway Folate Biosynthesis Pathway cluster_inhibition Inhibition PABA p-Aminobenzoic acid DHF Dihydrofolate PABA->DHF DHPS THF Tetrahydrofolate DHF->THF DHFR 5,10-CH2-THF 5,10-Methylenetetrahydrofolate THF->5,10-CH2-THF 5-CH3-THF 5-Methyltetrahydrofolate 5,10-CH2-THF->5-CH3-THF MTHFR (MSMEG_6649 / Rv2172c) Methionine Methionine 5-CH3-THF->Methionine This compound This compound This compound->5,10-CH2-THF Inhibits MTHFR PAS Para-aminosalicylic acid PAS->PABA Inhibits DHPS

Caption: Inhibition of the Mycobacterial Folate Pathway by this compound and PAS.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's activity against its target enzymes.

Table 1: Binding Affinity of this compound

Target EnzymeOrganismDissociation Constant (Kd)
MSMEG_6649M. smegmatis0.16 µM[1][2]
Rv2172cM. tuberculosis0.02 µM[1][2]

Table 2: In Vitro Enzyme Inhibition by this compound

Target EnzymeThis compound ConcentrationPercent Inhibition
MSMEG_6649100 µM43%[1][2]
Rv2172c100 µM67%[1][2]

Experimental Protocols

High-Throughput Screening (HTS) for MTHFR Inhibitors

This protocol describes a generalized HTS assay for identifying inhibitors of NADH-dependent MTHFR enzymes like MSMEG_6649 and Rv2172c. The assay is based on monitoring the consumption of NADH, which can be measured by the decrease in absorbance at 340 nm.

HTS Workflow for MTHFR Inhibitors Start Start Compound_Library Compound Library (in 384-well plates) Start->Compound_Library Dispense_Compounds Dispense Compounds (e.g., 1 µL) Compound_Library->Dispense_Compounds Add_Enzyme Add Enzyme Solution (MSMEG_6649 or Rv2172c) Dispense_Compounds->Add_Enzyme Incubate_1 Incubate (e.g., 15 min at 25°C) Add_Enzyme->Incubate_1 Add_Substrate_Mix Add Substrate Mix (5,10-CH2-THF and NADH) Incubate_1->Add_Substrate_Mix Incubate_2 Incubate (e.g., 30 min at 25°C) Add_Substrate_Mix->Incubate_2 Read_Absorbance Read Absorbance at 340 nm Incubate_2->Read_Absorbance Data_Analysis Data Analysis (Identify Hits) Read_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: High-throughput screening workflow for MTHFR inhibitors.

Materials:

  • 384-well, UV-transparent microplates

  • Purified recombinant MSMEG_6649 or Rv2172c enzyme

  • Compound library

  • 5,10-Methylenetetrahydrofolate (5,10-CH2-THF)

  • β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, purged with nitrogen gas

  • Multichannel pipettes or automated liquid handling system

  • Microplate reader capable of measuring absorbance at 340 nm

Protocol:

  • Compound Plating: Dispense 1 µL of each compound from the library into the wells of a 384-well plate. Include appropriate controls (e.g., this compound as a positive control, DMSO as a negative control).

  • Enzyme Addition: Prepare a solution of the MTHFR enzyme in assay buffer. Add 20 µL of the enzyme solution to each well of the compound plate.

  • Pre-incubation: Incubate the plate at 25°C for 15 minutes to allow for the interaction between the compounds and the enzyme.

  • Reaction Initiation: Prepare a substrate mixture containing 5,10-CH2-THF and NADH in assay buffer. Add 20 µL of the substrate mixture to each well to initiate the enzymatic reaction. The final concentrations should be approximately 500 µM for 5,10-CH2-THF and 100 µM for NADH.

  • Reaction Incubation: Incubate the plate at 25°C for 30 minutes.

  • Absorbance Reading: Measure the absorbance of each well at 340 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Wells with a significant decrease in NADH consumption (i.e., higher absorbance at 340 nm) compared to the negative control are considered primary hits.

Checkerboard Assay for Synergistic Effects

This protocol is for determining the synergistic interaction between this compound and an antimicrobial agent (e.g., PAS) against mycobacterial strains.

Materials:

  • 96-well microplates

  • Mycobacterial strain (e.g., M. smegmatis MC² 155, M. tuberculosis H37Rv)

  • Middlebrook 7H9 broth supplemented with ADC or OADC

  • This compound

  • Antimicrobial agent (e.g., PAS)

  • Sterile DMSO

  • Multichannel pipettes

  • Microplate incubator

  • Microplate reader for measuring optical density (OD) at 600 nm or a visual inspection method.

Protocol:

  • Prepare Drug Dilutions:

    • Prepare a stock solution of this compound in DMSO. Create a series of 2-fold serial dilutions in Middlebrook 7H9 broth along the rows of a 96-well plate.

    • Prepare a stock solution of the antimicrobial agent (e.g., PAS) in an appropriate solvent. Create a series of 2-fold serial dilutions in Middlebrook 7H9 broth along the columns of the 96-well plate.

  • Inoculum Preparation: Grow the mycobacterial strain to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 0.5, and then dilute to the final desired inoculum concentration in Middlebrook 7H9 broth.

  • Plate Inoculation: Add the prepared mycobacterial inoculum to each well of the drug-diluted plate. Include wells with bacteria only (growth control) and media only (sterility control).

  • Incubation: Seal the plates and incubate at the appropriate temperature (e.g., 37°C) for several days, depending on the growth rate of the mycobacterial strain.

  • Determine Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of a drug (alone or in combination) that visibly inhibits bacterial growth.

  • Calculate Fractional Inhibitory Concentration (FIC) Index:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FIC Index = FIC of Drug A + FIC of Drug B

  • Interpret Results:

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4

    • Antagonism: FIC Index > 4

Checkerboard Assay Logic Start Start Drug_A_Dilution Serial Dilution of Drug A Start->Drug_A_Dilution Drug_B_Dilution Serial Dilution of Drug B Start->Drug_B_Dilution Combine_Dilutions Combine Drug Dilutions in 96-well Plate Drug_A_Dilution->Combine_Dilutions Drug_B_Dilution->Combine_Dilutions Add_Inoculum Add Mycobacterial Inoculum Combine_Dilutions->Add_Inoculum Incubate Incubate Add_Inoculum->Incubate Read_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC Calculate_FIC Calculate Fractional Inhibitory Concentration (FIC) Index Read_MIC->Calculate_FIC Interpret Interpret Synergy, Additivity, or Antagonism Calculate_FIC->Interpret End End Interpret->End

Caption: Logical workflow of the checkerboard assay for synergy testing.

References

Information regarding "AB131" is not available in the public domain, preventing the creation of the requested laboratory guidelines.

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for a compound or substance designated "AB131" within scientific and drug development databases have yielded no relevant results. The search results are predominantly associated with legislative documents, specifically California Assembly Bill 131 and Senate Bill 131, which pertain to housing and environmental regulations.[1][2][3][4][5][6][7][8][9]

Consequently, the core requirements of the user request, including the creation of detailed application notes, experimental protocols, quantitative data tables, and signaling pathway diagrams for a laboratory substance "this compound," cannot be fulfilled. There is no publicly available information on the chemical structure, biological activity, mechanism of action, or any associated experimental data for a compound with this identifier.

Without foundational information about the nature of "this compound," it is impossible to provide accurate and scientifically valid:

  • Application Notes: These would typically describe the uses of a compound in various experimental settings, which is unknown.

  • Experimental Protocols: Detailed methodologies for assays and experiments cannot be developed without knowledge of the compound's properties and expected effects.

  • Data Presentation: No quantitative data exists in the public domain to summarize in tabular format.

  • Signaling Pathway and Workflow Diagrams: The mechanism of action and its interaction with cellular pathways are entirely unknown, making it impossible to create the requested visualizations.

It is possible that "this compound" is an internal compound designation not yet disclosed in public literature, a new and uncharacterized substance, or an incorrect identifier. Researchers, scientists, and drug development professionals seeking information on a specific compound should verify the correct nomenclature and consult internal documentation or proprietary databases if the substance is not publicly known.

References

Application Note: Comprehensive Analytical Characterization of Therapeutic Protein AB131

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The development of therapeutic proteins, such as the monoclonal antibody (mAb) AB131, requires a comprehensive characterization of its structural and functional attributes to ensure product quality, safety, and efficacy.[1][2] Regulatory agencies mandate a thorough understanding of a biotherapeutic's physicochemical properties, including its primary and higher-order structure, purity, and heterogeneity.[3] This document provides a detailed overview of the key analytical methods and protocols for the characterization of this compound.

Physicochemical Characterization

Physicochemical characterization involves a suite of analytical techniques to assess the identity, purity, and heterogeneity of this compound.[1][3] This includes confirming the primary amino acid sequence, evaluating higher-order structure, and quantifying size and charge variants.

Primary Structure and Post-Translational Modifications (PTMs) by Mass Spectrometry

Mass spectrometry (MS) is a cornerstone technique for confirming the primary structure of this compound and identifying any post-translational modifications (PTMs).[4][5][6][7] A "bottom-up" proteomics approach, involving enzymatic digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), is typically employed for peptide mapping.[4][8][9][10] This analysis verifies the amino acid sequence and identifies and localizes PTMs such as oxidation, deamidation, and glycosylation, which are critical quality attributes (CQAs).[3][11][12]

Data Presentation: PTM Profile of this compound

ModificationLocation (Peptide)Abundance (%)Method
OxidationM252 (Fc)1.5LC-MS/MS
DeamidationN384 (Fc)3.2LC-MS/MS
Glycosylation (G0F)N297 (Fc)45.0LC-MS/MS
Glycosylation (G1F)N297 (Fc)38.5LC-MS/MS
Glycosylation (G2F)N297 (Fc)15.3LC-MS/MS
C-terminal Lysine (B10760008)Heavy Chain85.0LC-MS/MS

Experimental Protocol: Peptide Mapping by LC-MS/MS

  • Sample Preparation:

    • Dilute 100 µg of this compound to 1 mg/mL in a denaturation buffer (e.g., 6 M Guanidine HCl, 50 mM Tris-HCl, pH 8.0).

    • Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.

    • Alkylate free sulfhydryl groups by adding iodoacetamide (B48618) (IAM) to a final concentration of 25 mM and incubating in the dark at room temperature for 30 minutes.

    • Perform a buffer exchange into a digestion buffer (e.g., 50 mM Tris-HCl, pH 8.0) using a desalting column.

  • Enzymatic Digestion:

    • Add sequencing-grade trypsin to the protein sample at a 1:20 (enzyme:protein) ratio.

    • Incubate overnight at 37°C.[13]

  • LC-MS/MS Analysis:

    • Inject the digested peptide mixture onto a reverse-phase HPLC column (e.g., C18).[10]

    • Separate peptides using a gradient of increasing acetonitrile (B52724) concentration.

    • Eluted peptides are ionized using electrospray ionization (ESI) and analyzed by a high-resolution mass spectrometer (e.g., Orbitrap).[5][8]

    • Acquire data in a data-dependent acquisition (DDA) mode to generate MS/MS spectra for peptide identification.[12]

  • Data Analysis:

    • Process the raw data using proteomics software (e.g., Proteome Discoverer, MaxQuant).

    • Search the MS/MS spectra against the known sequence of this compound to confirm peptide sequences and identify PTMs.

Workflow Diagram: Peptide Mapping

Peptide_Mapping_Workflow start This compound Sample denature Denaturation & Reduction (DTT) start->denature alkylate Alkylation (IAM) denature->alkylate digest Trypsin Digestion alkylate->digest lc LC Separation (Reverse Phase) digest->lc ms MS/MS Analysis (ESI-Orbitrap) lc->ms analysis Data Analysis (Sequence & PTM ID) ms->analysis end Characterization Report analysis->end

Caption: Workflow for primary structure analysis of this compound via LC-MS/MS.

Size Variant Analysis by Size Exclusion Chromatography (SEC)

Protein aggregation is a critical quality attribute that must be monitored as it can impact product efficacy and safety.[14][15] Size Exclusion Chromatography (SEC) is the standard method for quantifying soluble aggregates and fragments.[16][17][18][19] The technique separates molecules based on their hydrodynamic volume, with larger molecules like aggregates eluting earlier than the monomer, and smaller fragments eluting later.[18][19]

Data Presentation: Size Heterogeneity of this compound

SpeciesRetention Time (min)Relative Peak Area (%)Specification
High Molecular Weight Species (HMW)8.50.8≤ 1.0%
Monomer10.299.0≥ 98.0%
Low Molecular Weight Species (LMW)12.10.2≤ 1.0%

Experimental Protocol: SEC-HPLC

  • System Preparation:

    • Equilibrate a bio-inert HPLC system equipped with a UV detector (280 nm) and an appropriate SEC column (e.g., TSKgel G3000SWxl).

    • The mobile phase should be a physiological buffer that minimizes non-specific interactions, such as 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.[15]

  • Sample Preparation:

    • Dilute this compound to a concentration of 1 mg/mL using the mobile phase.

    • Filter the sample through a 0.22 µm filter to remove any particulate matter.

  • Chromatographic Run:

    • Inject 20 µL of the prepared sample.

    • Run the analysis at a constant flow rate (e.g., 0.5 mL/min) for a sufficient time to allow all species to elute (e.g., 20 minutes).

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the relative percentage of each species (HMW, monomer, LMW) based on the peak area.

Workflow Diagram: Size Exclusion Chromatography

SEC_Workflow start This compound Sample prepare Sample Dilution & Filtration start->prepare inject Inject into SEC-HPLC System prepare->inject separate Separation by Size (SEC Column) inject->separate detect UV Detection (280 nm) separate->detect analyze Chromatogram Analysis detect->analyze end Quantify Aggregates & Fragments analyze->end

Caption: Standard workflow for analyzing size variants of this compound using SEC-HPLC.

Charge Variant Analysis by Ion-Exchange Chromatography (IEX)

Monoclonal antibodies often exhibit charge heterogeneity due to PTMs like deamidation, C-terminal lysine processing, or sialylation.[1][20] Ion-Exchange Chromatography (IEX) is a powerful technique for separating and quantifying these charge variants.[16][20] Typically, cation-exchange (CEX) chromatography is used, where proteins are separated based on their net positive charge at a given pH.[16]

Data Presentation: Charge Heterogeneity of this compound

SpeciesElution Time (min)Relative Peak Area (%)Specification
Acidic Variants15-2015.5≤ 20%
Main Peak22.580.0≥ 75%
Basic Variants25-304.5≤ 10%

Experimental Protocol: CEX-HPLC

  • System Preparation:

    • Equilibrate an HPLC system with a weak cation-exchange column (e.g., ProPac WCX-10).

    • Mobile Phase A: 20 mM MES, pH 6.0.

    • Mobile Phase B: 20 mM MES, 1 M NaCl, pH 6.0.

  • Sample Preparation:

    • Dilute this compound to 1 mg/mL in Mobile Phase A.

  • Chromatographic Run:

    • Inject 20 µL of the sample.

    • Apply a linear salt gradient from 0% to 50% Mobile Phase B over 30 minutes to elute the bound proteins. Acidic variants elute first, followed by the main peak and then basic variants.

  • Data Analysis:

    • Integrate the peaks corresponding to the acidic, main, and basic regions of the chromatogram.

    • Calculate the relative percentage of each variant group.

Workflow Diagram: Ion-Exchange Chromatography

IEX_Workflow start This compound Sample prepare Sample Dilution in Mobile Phase A start->prepare inject Inject & Bind to CEX Column prepare->inject elute Elution with Salt Gradient inject->elute detect UV Detection (280 nm) elute->detect analyze Chromatogram Analysis detect->analyze end Quantify Charge Variants analyze->end DSC_Workflow start This compound Sample & Buffer prepare Degas Sample & Buffer start->prepare load Load into DSC Cells prepare->load scan Temperature Scan (e.g., 25-100°C) load->scan acquire Measure Heat Capacity Change scan->acquire analyze Thermogram Analysis acquire->analyze end Determine Tm (Stability) analyze->end SPR_Workflow start Target Antigen & this compound immobilize Immobilize Antigen on Sensor Chip start->immobilize inject Inject this compound (Analyte) immobilize->inject association Association Phase (Binding) inject->association dissociation Dissociation Phase (Buffer Flow) association->dissociation regenerate Surface Regeneration dissociation->regenerate analyze Sensorgram Analysis dissociation->analyze regenerate->inject Next Cycle end Determine ka, kd, KD analyze->end Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Target Receptor This compound->Receptor Blocks Binding Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Proliferation Cell Proliferation TF->Proliferation Promotes Potency_Assay_Workflow start Seed Cells in 96-well Plate treat Add Serial Dilutions of this compound start->treat incubate Incubate (e.g., 72h) treat->incubate add_reagent Add Viability Reagent (MTS) incubate->add_reagent read Measure Absorbance (490 nm) add_reagent->read analyze Dose-Response Curve Fitting read->analyze end Determine EC50 (Potency) analyze->end

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting AB131 Insolubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following troubleshooting guide for "AB131" addresses general protein insolubility issues. As "this compound" does not correspond to a uniquely identifiable protein in public databases, this guide uses it as a placeholder to provide researchers, scientists, and drug development professionals with a comprehensive resource for tackling common protein solubility challenges.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving insolubility issues encountered with the recombinant protein this compound.

Q1: I've expressed this compound, but after cell lysis, the majority of the protein is in the insoluble pellet. What is the likely cause and what should I do first?

A1: A common reason for finding your protein in the insoluble fraction is the formation of aggregates or inclusion bodies, which are dense particles of misfolded protein.[1] This often happens when the rate of protein expression is too high for the cell's machinery to handle proper folding.[1]

Your first step should be to optimize the expression conditions to slow down protein synthesis, giving this compound more time to fold correctly.[1]

  • Lower the induction temperature: Reducing the temperature from 37°C to a range of 15-25°C can significantly improve the solubility of many proteins.[2][3]

  • Reduce the inducer concentration: Lowering the concentration of the inducing agent (e.g., IPTG) can decrease the rate of transcription and translation, which may enhance solubility.[2][4]

  • Vary the induction time: A shorter induction period might be sufficient to produce soluble protein.[4][5]

Q2: I've optimized the expression conditions, but this compound is still largely insoluble. What's the next step?

A2: If optimizing expression conditions doesn't resolve the issue, the next step is to focus on the buffer composition used during cell lysis and purification. The physicochemical environment of the protein is critical for its stability and solubility.[6]

  • pH Optimization: The pH of the buffer can significantly impact a protein's net charge and, consequently, its solubility.[7] Proteins are often least soluble at their isoelectric point (pI), where their net charge is zero.[7] It is recommended to use a buffer with a pH at least one unit away from the pI of this compound.[1]

  • Ionic Strength: The salt concentration in your buffer can also affect solubility.[7] Some proteins are more soluble at low salt concentrations, while others require higher ionic strength to prevent aggregation. You can experiment with varying the concentration of salts like NaCl.[8]

  • Additives and Stabilizers: Incorporating specific additives into your lysis and purification buffers can help maintain this compound in its native, soluble state.[7]

Q3: What are some common additives I can use to improve the solubility of this compound?

A3: There is a wide range of additives that can help improve protein solubility. It's often necessary to screen several to find the most effective one for this compound.

  • Osmolytes: Substances like glycerol (B35011) and sucrose (B13894) can stabilize the native structure of proteins.[7]

  • Amino Acids: L-arginine and L-glutamate are known to bind to charged and hydrophobic regions on the protein surface, which can prevent aggregation.[7]

  • Reducing Agents: If this compound has cysteine residues, adding reducing agents like DTT or β-mercaptoethanol can prevent the formation of incorrect disulfide bonds that may lead to aggregation.[7]

  • Non-denaturing Detergents: Low concentrations of detergents such as Tween-20 or CHAPS can help solubilize protein aggregates without denaturing the protein.[7]

Frequently Asked Questions (FAQs)

Q: Can the fusion tag I'm using affect the solubility of this compound?

A: Yes, the choice of fusion tag can have a significant impact on solubility.[1] Larger tags like Maltose Binding Protein (MBP) and Glutathione-S-Transferase (GST) are known to enhance the solubility of their fusion partners, potentially by acting as chaperones to assist in proper folding.[1][9] Smaller tags like the His-tag are excellent for purification but generally do not improve solubility as much.[1]

Q: My this compound protein is an intrinsically disordered protein (IDP). Does this affect how I should approach solubility issues?

A: Yes. While it may seem counterintuitive for a highly polar and charged protein to be insoluble, IDPs can be prone to aggregation due to their propensity for protein-protein interactions.[10] For some IDPs, it might be beneficial to purposefully direct them into inclusion bodies, as this can protect them from proteases.[10] The protein can then be purified under denaturing conditions and subsequently refolded or, in the case of a fully disordered protein, simply resolubilized.[10]

Q: Is it possible that my protein is degrading, and that's why I'm seeing it in the insoluble fraction?

A: While insolubility is often due to aggregation, protein degradation can also be a contributing factor. It's a good practice to include protease inhibitors in your lysis buffer to minimize the activity of proteases released during cell lysis.[] Performing all purification steps at low temperatures (e.g., 4°C) can also help to reduce protease activity.[7]

Q: How can I quickly screen for the best buffer conditions for this compound solubility?

A: A small-scale solubility assay is an efficient way to test a variety of buffer conditions. This involves expressing a small amount of this compound and then lysing the cells in different buffers to see which conditions yield the most soluble protein. The soluble and insoluble fractions can be analyzed by SDS-PAGE to quantify the amount of soluble this compound.[1]

Data Presentation

Table 1: Common Additives for Improving Protein Solubility

Additive ClassExampleTypical Concentration RangeMechanism of Action
Osmolytes Glycerol5-20% (v/v)Stabilizes the native protein structure.[7]
Sucrose25 mMCan stabilize the lysosomal membrane and reduce protease release.[]
Amino Acids L-Arginine & L-Glutamate50-100 mM eachBind to charged and hydrophobic regions, preventing aggregation.[7]
Reducing Agents DTT (Dithiothreitol)1-10 mMPrevents oxidation and incorrect disulfide bond formation.[7][]
β-mercaptoethanol1-10 mMPrevents oxidation and incorrect disulfide bond formation.[7]
Non-denaturing Detergents Tween-200.05-0.1% (v/v)Solubilizes protein aggregates without causing denaturation.[7]
CHAPS0.05-0.1% (v/v)Solubilizes protein aggregates without causing denaturation.[7]
Salts NaCl150-500 mMModulates ionic interactions to prevent aggregation.[8]

Experimental Protocols

Protocol 1: Small-Scale Solubility Screening Assay

This protocol provides a method for rapidly assessing the solubility of this compound under different expression and lysis conditions.

  • Inoculation and Growth: Inoculate a 5 mL culture of LB media (with the appropriate antibiotic) with a single colony of the E. coli strain containing the this compound expression plasmid. Grow overnight at 37°C with shaking.

  • Sub-culturing: The next day, use the overnight culture to inoculate a larger volume of media (e.g., 50 mL) and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Before induction, take a 1 mL sample of the uninduced culture. Induce the remaining culture with the desired concentration of inducer (e.g., IPTG).[1]

  • Expression: Incubate the culture at the chosen temperature (e.g., 18°C, 25°C, or 37°C) for a set period (e.g., 4 hours or overnight).[1]

  • Cell Harvesting: Harvest 1.5 mL of the induced culture by centrifugation at 10,000 x g for 10 minutes at 4°C.[1]

  • Lysis: Discard the supernatant and resuspend the cell pellet in 1 mL of your test lysis buffer. You can prepare several different lysis buffers to screen for the optimal conditions (e.g., varying pH, salt concentration, or additives). Incubate on ice for 30 minutes.[1]

  • Sonication: Sonicate the cell suspension on ice to ensure complete lysis.

  • Separation of Soluble and Insoluble Fractions: Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C.

  • Sample Preparation: Carefully collect the supernatant (this is the soluble fraction). Resuspend the pellet (the insoluble fraction) in the same volume of lysis buffer.

  • Analysis: Analyze all fractions (uninduced, induced, soluble, and insoluble) by SDS-PAGE to determine the amount of this compound in each fraction.

Mandatory Visualization

TroubleshootingWorkflow start Insolubility Observed (this compound in pellet) step1 Optimize Expression Conditions start->step1 step1_actions Lower Temperature Reduce Inducer Conc. Vary Induction Time step1->step1_actions check1 Solubility Improved? step1->check1 step2 Optimize Lysis Buffer check1->step2 No end_soluble Soluble this compound Obtained check1->end_soluble Yes step2_actions Adjust pH (away from pI) Vary Salt Concentration Add Solubilizing Agents step2->step2_actions check2 Solubility Improved? step2->check2 step3 Advanced Strategies check2->step3 No check2->end_soluble Yes step3_actions Change Fusion Tag (e.g., MBP, GST) Switch Expression System Refolding from Inclusion Bodies step3->step3_actions end_insoluble Further Optimization Required step3->end_insoluble

Caption: A workflow for troubleshooting this compound insolubility.

FactorsAffectingSolubility center This compound Solubility pH pH center->pH ionic_strength Ionic Strength center->ionic_strength temperature Temperature center->temperature additives Additives center->additives expression_rate Expression Rate center->expression_rate fusion_tag Fusion Tag center->fusion_tag

Caption: Key factors influencing the solubility of this compound.

References

Technical Support Center: Optimizing AB131 and Pazopanib (PAS) Combination Dosage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the investigational combination therapy of AB131, a novel MTA-cooperative PRMT5 inhibitor, and Pazopanib (B1684535) (PAS), a multi-targeted tyrosine kinase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and frequently asked questions (FAQs) related to the optimization of this combination dosage.

Frequently Asked Questions (FAQs)

Q1: What is the scientific rationale for combining this compound and Pazopanib (PAS)?

A1: The combination of this compound and Pazopanib is based on a strong mechanistic rationale aimed at achieving synergistic anti-tumor effects through complementary pathways.

  • This compound (ABSK131) is an investigational, orally bioavailable, small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1] It exhibits MTA-cooperative binding, meaning it preferentially inhibits the PRMT5-MTA complex that accumulates in cancer cells with a homozygous deletion of the MTAP gene.[2][3] MTAP gene deletions are present in approximately 15% of all human cancers, making these tumors exquisitely sensitive to PRMT5 inhibition.[4] PRMT5 is crucial for various cellular processes, including RNA splicing, cell cycle regulation, and DNA damage repair.[5][6]

  • Pazopanib (PAS) is a multi-targeted tyrosine kinase inhibitor (TKI) that primarily targets VEGFR-1, -2, and -3, PDGFR-α and -β, and c-Kit.[3][7][8] By inhibiting these receptors, pazopanib potently disrupts tumor angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[3][7]

The synergistic potential of this combination lies in the dual targeting of tumor cell proliferation and survival (via this compound) and the tumor microenvironment's blood supply (via Pazopanib). Furthermore, preclinical evidence suggests that PRMT5 can influence the VEGF/VEGFR signaling pathway.[9][10][11] Inhibition of PRMT5 has been shown to attenuate VEGFR2 phosphorylation and downstream signaling, potentially sensitizing tumors to the anti-angiogenic effects of pazopanib.[9][12]

Q2: In which cancer models is the this compound and PAS combination expected to be most effective?

A2: The combination is expected to be most effective in solid tumors characterized by a homozygous deletion of the MTAP gene.[1][13] Preclinical studies of this compound have demonstrated potent anti-tumor activity in MTAP-deleted lung and pancreatic cancer models.[14][13] Therefore, initial in vitro and in vivo studies should prioritize cell lines and patient-derived xenograft (PDX) models with confirmed MTAP deletion. Pazopanib is approved for renal cell carcinoma (RCC) and soft tissue sarcoma (STS), suggesting these may also be relevant cancer types to investigate, provided the tumors have the MTAP deletion.[3][8]

Q3: What are the expected synergistic effects of combining this compound and PAS?

A3: The expected synergistic effects include enhanced tumor growth inhibition, induction of apoptosis, and overcoming potential resistance mechanisms. Preclinical data on this compound indicates it synergizes effectively with multiple therapeutic agents.[14][13] By targeting both tumor cell-intrinsic pathways (PRMT5) and the tumor's blood supply (VEGFR), the combination may prevent escape mechanisms that can arise when either pathway is targeted alone.

Troubleshooting Guides

Problem 1: High cytotoxicity in non-MTAP-deleted cell lines with this compound.

  • Possible Cause: Off-target effects at high concentrations or incorrect MTAP status of the cell line.

  • Troubleshooting Steps:

    • Verify MTAP status: Confirm the MTAP deletion status of your cell lines using genomic sequencing or qPCR.

    • Titrate this compound concentration: Perform a dose-response curve with this compound alone to determine the IC50 in both MTAP-deleted and wild-type cell lines. MTA-cooperative PRMT5 inhibitors are expected to have a significantly larger therapeutic window in MTAP-deleted cells.[15]

    • Check for off-target kinase activity: If high cytotoxicity persists at low concentrations in non-MTAP-deleted cells, consider performing a kinase panel screen to identify potential off-target effects of this compound.

Problem 2: Lack of synergy between this compound and Pazopanib in vitro.

  • Possible Cause: Suboptimal dosing ratio, inappropriate assay endpoint, or cell line-specific resistance mechanisms.

  • Troubleshooting Steps:

    • Optimize dosing schedule: In vitro, experiment with different administration schedules, such as sequential vs. concurrent dosing.

    • Perform a matrix combination study: Test a wide range of concentrations of both drugs in a checkerboard format to identify synergistic ratios. Analyze the data using models like Bliss independence or Loewe additivity.

    • Choose appropriate endpoints: In addition to cell viability assays (e.g., CellTiter-Glo), assess synergy through endpoints that reflect the drugs' mechanisms of action, such as apoptosis assays (caspase activation, PARP cleavage) or anti-angiogenesis assays (tube formation assay).

Problem 3: Unexpected toxicity in vivo with the combination therapy.

  • Possible Cause: Overlapping toxicities of the two agents that were not apparent in monotherapy studies.

  • Troubleshooting Steps:

    • Staggered dosing regimen: Introduce the drugs sequentially in your in vivo model to assess if this mitigates toxicity.

    • Dose de-escalation: Reduce the dose of one or both agents in the combination arm. It is often necessary to reduce the doses of both drugs in a combination to find a well-tolerated and effective regimen.[16]

    • Monitor for known toxicities: Be aware of the known side effects of pazopanib, such as hypertension, diarrhea, and liver enzyme elevation, and monitor the animals accordingly.[17]

Data Presentation: Hypothetical In Vitro Synergy

The following table summarizes hypothetical data from a combination study of this compound and Pazopanib in an MTAP-deleted lung cancer cell line (e.g., H2122).

This compound (nM)Pazopanib (µM)% Inhibition (Observed)% Inhibition (Expected - Bliss)Synergy Score (Observed - Expected)
10145378
10565587
50170646
50592866

This is illustrative data and should be confirmed by experimentation.

Experimental Protocols

Protocol 1: In Vitro Synergy Assessment using a Dose-Response Matrix

  • Cell Seeding: Plate MTAP-deleted cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of this compound and Pazopanib in culture medium.

  • Combination Treatment: Treat the cells with a matrix of this compound and Pazopanib concentrations, including single-agent controls and a vehicle control.

  • Incubation: Incubate the cells for a period equivalent to at least two cell doubling times (e.g., 72 hours).

  • Viability Assay: Assess cell viability using a suitable assay, such as CellTiter-Glo®.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each drug combination. Determine synergy using a recognized model, such as the Bliss independence model or the Loewe additivity model.

Protocol 2: In Vivo Efficacy Study in a Xenograft Model

  • Cell Implantation: Implant MTAP-deleted human cancer cells subcutaneously into the flank of immunocompromised mice.

  • Tumor Growth Monitoring: Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., Vehicle, this compound alone, Pazopanib alone, this compound + Pazopanib).

  • Dosing: Administer drugs at predetermined doses and schedules. For example, this compound could be administered orally once daily, and Pazopanib orally once daily.

  • Efficacy Endpoints: Measure tumor volume and body weight regularly (e.g., twice weekly).

  • Pharmacodynamic Analysis: At the end of the study, collect tumor tissue for analysis of biomarkers (e.g., symmetric dimethylarginine for PRMT5 activity, p-VEGFR2 for Pazopanib activity).

Visualizations

AB131_PAS_Signaling_Pathway cluster_TumorCell Tumor Cell (MTAP-deleted) cluster_EndothelialCell Endothelial Cell PRMT5 PRMT5 Splicing RNA Splicing PRMT5->Splicing regulates Apoptosis Apoptosis PRMT5->Apoptosis MTA MTA (accumulates) MTA->PRMT5 forms complex This compound This compound This compound->PRMT5 inhibits Proliferation Cell Proliferation Splicing->Proliferation VEGFR2 VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis PAS Pazopanib (PAS) PAS->VEGFR2 inhibits Angiogenesis->Proliferation supports VEGF VEGF VEGF->VEGFR2 activates

Caption: Signaling pathways targeted by this compound and Pazopanib (PAS).

Experimental_Workflow cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies iv_start Select MTAP-deleted and WT cell lines iv_dose Single-agent dose response iv_start->iv_dose iv_matrix Combination matrix (Synergy analysis) iv_dose->iv_matrix iv_mech Mechanistic assays (Apoptosis, Angiogenesis) iv_matrix->iv_mech inv_model Establish xenograft model (MTAP-deleted) iv_mech->inv_model Inform in vivo design inv_mtd Monotherapy MTD studies inv_model->inv_mtd inv_combo Combination efficacy and tolerability study inv_mtd->inv_combo inv_pd Pharmacodynamic analysis inv_combo->inv_pd

Caption: Experimental workflow for combination dosage optimization.

References

Technical Support Center: Overcoming Poor Cell Permeability of AB131

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AB131. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of poor cell permeability observed with the investigational compound this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your experiments and achieve desired intracellular concentrations of this compound.

Frequently Asked Questions (FAQs)

Q1: My compound, this compound, shows high potency in biochemical assays but low activity in cell-based assays. What is the likely cause?

A1: A significant drop in potency between biochemical and cell-based assays is a classic indicator of poor cell permeability. It's possible that this compound is not efficiently crossing the cell membrane to reach its intracellular target. Another potential issue could be that the compound is a substrate for cellular efflux pumps, which actively transport it out of the cell.

To diagnose the problem, consider the following:

  • Assess Physicochemical Properties: Key properties of this compound may be hindering its ability to passively diffuse across the lipid bilayer of the cell membrane.

  • Perform In Vitro Permeability Assays: Direct measurement of this compound's permeability can confirm if this is the primary issue.

Q2: What are the key physicochemical properties of this compound that might contribute to its poor cell permeability?

A2: Several physicochemical properties can influence a compound's ability to cross the cell membrane. For this compound, the following (hypothetical) properties are likely contributors to its poor permeability:

PropertyMeasured Value for this compoundOptimal Range for PermeabilityImplication for this compound
Molecular Weight (MW) 650 Da< 500 DaHigh molecular weight can hinder passive diffusion.
LogP 0.51 - 3Low lipophilicity suggests poor partitioning into the lipid membrane.
Polar Surface Area (PSA) 160 Ų< 140 ŲHigh PSA indicates a large, polar surface that is unfavorable for membrane transport.
Hydrogen Bond Donors 7≤ 5A high number of hydrogen bond donors can impede membrane crossing.

Q3: What are some initial strategies I can try to improve the cellular uptake of this compound in my experiments?

A3: Several strategies can be employed to enhance the intracellular concentration of this compound. These can be broadly categorized into formulation-based approaches and the use of permeability enhancers.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting and overcoming the poor cell permeability of this compound.

Problem: Low intracellular concentration of this compound.

Step 1: Confirm Poor Permeability

Before attempting to modify your experimental setup, it is crucial to confirm that poor permeability is the root cause of low cellular activity.

  • Recommended Experiment: Perform a Parallel Artificial Membrane Permeability Assay (PAMPA). This is a high-throughput, cell-free assay that assesses a compound's ability to passively diffuse across an artificial lipid membrane.

  • Expected Outcome: A low permeability coefficient (Pe) for this compound would confirm that passive diffusion is a limiting factor.

Step 2: Assess Efflux Liability

If a compound can enter the cell but is actively pumped out, its intracellular concentration will remain low.

  • Recommended Experiment: A Caco-2 permeability assay can be used to determine if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp). This is done by measuring the bidirectional transport of the compound across a monolayer of Caco-2 cells.

  • Expected Outcome: An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests that this compound is subject to active efflux.

Step 3: Implement Formulation Strategies

For in vitro experiments, altering the formulation of this compound can significantly improve its cellular uptake.

Formulation StrategyDescriptionSuitability for this compound
Lipid-Based Formulations Encapsulating this compound in liposomes or nanoemulsions can facilitate its entry into cells through membrane fusion or endocytosis.[1][2]Highly suitable, as this can bypass the challenges posed by this compound's high PSA and low lipophilicity.
Nanoparticle Encapsulation Formulating this compound into polymeric nanoparticles can enhance its stability and cellular uptake.[2]A promising approach, particularly for in vivo studies, as it can also improve the pharmacokinetic profile of the drug.
Use of Co-solvents While commonly used, it's important to use co-solvents like DMSO at low concentrations (<1%) as they can impact membrane integrity.[3]A simple, initial step for in vitro assays, but may not be sufficient to overcome significant permeability barriers.

Step 4: Consider Chemical Modification (for long-term development)

For drug development programs, chemical modification of the parent compound can be a powerful strategy.

  • Prodrug Approach: A prodrug is an inactive derivative of a drug molecule that is converted into the active form within the body. Designing a more lipophilic prodrug of this compound could enhance its cell permeability.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To determine the passive permeability of this compound.

Materials:

  • PAMPA plate (e.g., Millipore MultiScreen-IP)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dodecane

  • Lecithin (B1663433)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Control compounds (high and low permeability)

  • 96-well UV-Vis plate reader

Procedure:

  • Prepare the artificial membrane solution by dissolving lecithin in dodecane.

  • Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.

  • Add buffer to the acceptor plate wells.

  • Prepare the donor solution by diluting the this compound stock solution and control compounds in PBS to the final desired concentration.

  • Add the donor solution to the donor plate wells.

  • Assemble the PAMPA plate by placing the donor plate into the acceptor plate.

  • Incubate the plate at room temperature for a specified time (e.g., 4-18 hours).

  • After incubation, determine the concentration of this compound in both the donor and acceptor wells using a UV-Vis plate reader.

  • Calculate the permeability coefficient (Pe).

Visualizations

AB131_Permeability_Issues cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space AB131_ext This compound AB131_int This compound AB131_ext->AB131_int Poor Passive Diffusion membrane target Intracellular Target AB131_int->target Binding efflux_pump Efflux Pump (e.g., P-gp) AB131_int->efflux_pump Efflux efflux_pump->AB131_ext

Caption: Factors limiting the intracellular concentration of this compound.

Overcoming_Permeability_Workflow start Low cellular activity of this compound assess_physchem Assess Physicochemical Properties (MW, LogP, PSA) start->assess_physchem confirm_permeability Confirm Poor Permeability (PAMPA Assay) assess_physchem->confirm_permeability assess_efflux Assess Efflux Liability (Caco-2 Assay) confirm_permeability->assess_efflux formulation Implement Formulation Strategies (Liposomes, Nanoparticles) assess_efflux->formulation chem_mod Chemical Modification (Prodrug Approach) assess_efflux->chem_mod Long-term evaluate_activity Re-evaluate Cellular Activity formulation->evaluate_activity chem_mod->evaluate_activity

Caption: Workflow for troubleshooting poor cell permeability of this compound.

Signaling_Pathway_Inhibition receptor Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression This compound This compound This compound->kinase2

Caption: Hypothetical signaling pathway targeted by this compound.

References

Technical Support Center: AB131 Synergistic Studies - Clarification Required

Author: BenchChem Technical Support Team. Date: December 2025

To provide an accurate and relevant technical support center for synergistic studies involving "AB131," we require additional information to clarify the identity of this compound.

Initial searches for "this compound" have yielded multiple, distinct results, including:

  • Iodine-131 (B157037) Tositumomab: A radiolabeled monoclonal antibody used in cancer therapy.[1]

  • California Assembly Bills: Various pieces of legislation in the state of California are designated as AB 131.[2][3][4][5][6]

Without a more specific identifier for the "this compound" relevant to your research, we are unable to generate the detailed and accurate troubleshooting guides, experimental protocols, and signaling pathway diagrams you have requested. The common pitfalls and specific experimental details for a small molecule inhibitor, for example, would be vastly different from those for a radiolabeled antibody.

To proceed, please provide more specific information about the this compound you are working with, such as:

  • The full chemical name or a more specific designation.

  • The class of drug or compound (e.g., kinase inhibitor, monoclonal antibody, etc.).

  • The primary research area or disease context (e.g., oncology, immunology, etc.).

  • Any known molecular targets or signaling pathways it is believed to modulate.

Once you provide this clarification, we will be able to construct a comprehensive technical support center tailored to your specific needs, addressing the common pitfalls and providing the detailed experimental guidance you require for your synergistic studies.

In the meantime, we can offer some general guidance and address common pitfalls that are broadly applicable to many synergistic drug studies.

General Troubleshooting for Synergistic Studies

This section provides general advice for common issues encountered in synergy experiments, which will be tailored to this compound once its identity is clarified.

FAQs: General Synergy Study Pitfalls

Question 1: Why are my synergy screen results not reproducible?

Answer: Lack of reproducibility is a common challenge in synergy studies and can stem from several factors:

  • Inconsistent Cell Culture Conditions: Ensure that cell passage number, confluency, and media composition are consistent across experiments.

  • Variable Drug Potency: Improper storage or handling of compounds can lead to degradation. Prepare fresh drug dilutions for each experiment.

  • Pipetting Errors: Inaccurate pipetting, especially during the creation of drug dilution series, can significantly impact results. Calibrate pipettes regularly and use appropriate techniques for small volumes.

  • Assay Variability: The choice of endpoint assay (e.g., MTT, CellTiter-Glo, etc.) and the timing of the readout can influence the observed synergy. Ensure the assay is linear in the range of cell numbers being analyzed and that the endpoint reflects the biological question of interest.

Question 2: How do I choose the right synergy model for my data?

Answer: Several models are used to calculate synergy (e.g., Loewe additivity, Bliss independence, Zero Interaction Potency), and the choice can impact the interpretation of your results.[7]

  • Loewe Additivity: This model is generally preferred when the drugs have a similar mechanism of action or target the same pathway. It is based on the concept of dose equivalence.[8]

  • Bliss Independence: This model is often used when the drugs have independent mechanisms of action. It is based on probabilistic principles.[7]

  • Consider the Data: The characteristics of your dose-response curves can also guide model selection. It is often recommended to analyze your data using more than one model to ensure the observed synergy is robust.[7]

Question 3: My drugs show antagonism at some concentrations and synergy at others. What does this mean?

Answer: This is a frequent observation and highlights the complex nature of drug interactions.

  • Dose-Dependent Effects: The interaction between two drugs can be highly dependent on their respective concentrations. This can be due to off-target effects at higher concentrations or the engagement of different signaling pathways at different dose levels.

  • Temporal Effects: The timing of drug addition (simultaneous vs. sequential) can also influence the outcome.

  • Biological Context: The specific cellular context (e.g., genetic background of the cell line) can dictate the nature of the drug interaction.

Data Presentation: General Principles

Quantitative data from synergy studies is often complex. The following table structure is a general guide for presenting key results.

MetricDrug A (Concentration)Drug B (Concentration)CombinationSynergy Score (Model)Interpretation
IC50X µMY µM--Potency of individual agents
Combination Index (CI)Range of concentrationsRange of concentrationsObserved EffectCI < 1Synergy
CI = 1Additivity
CI > 1Antagonism
Bliss ScoreRange of concentrationsRange of concentrationsObserved EffectScore > 0Synergy
Score = 0Additivity
Score < 0Antagonism
Experimental Protocols: A General Workflow

A detailed protocol will be provided once this compound is identified. A general workflow for a checkerboard synergy assay is as follows:

  • Cell Seeding: Plate cells at a predetermined density and allow them to adhere overnight.

  • Drug Dilution: Prepare serial dilutions of Drug A and Drug B.

  • Checkerboard Dosing: Add the drugs to the cell plate in a matrix format, where concentrations of Drug A vary along the x-axis and concentrations of Drug B vary along the y-axis. Include single-agent controls and a vehicle control.

  • Incubation: Incubate the cells for a period appropriate to the cell type and drug mechanism (typically 48-72 hours).

  • Viability Assay: Measure cell viability using a suitable assay (e.g., CellTiter-Glo).

  • Data Analysis: Calculate synergy using appropriate software and models (e.g., Combenefit, SynergyFinder).

Visualization of a General Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_seeding 1. Seed Cells drug_prep 2. Prepare Drug Dilutions dosing 3. Checkerboard Dosing drug_prep->dosing incubation 4. Incubate Cells dosing->incubation assay 5. Perform Viability Assay incubation->assay data_analysis 6. Calculate Synergy Scores assay->data_analysis interpretation 7. Interpret Results data_analysis->interpretation

Caption: A generalized workflow for a checkerboard synergy assay.

We look forward to your clarification on this compound to provide a more detailed and specific technical support center.

References

Technical Support Center: Improving the Stability of AB131 in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common stability issues encountered with the small molecule inhibitor AB131 in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound solution, diluted from a DMSO stock, becomes cloudy or shows visible precipitate in my aqueous buffer. What is happening and what should I do?

A1: This is a common issue known as "crashing out," which occurs when a hydrophobic compound like this compound, initially dissolved in a strong organic solvent like DMSO, exceeds its solubility limit upon dilution into an aqueous buffer.[1][2]

Solutions to consider:

  • Decrease Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your experiment.[1]

  • Optimize pH: The solubility of ionizable compounds can be highly dependent on pH.[1] Experiment with different buffer pH values to find the optimal range for this compound's solubility.

  • Use Pre-warmed Media: Adding the compound to cold media can decrease its solubility. Always use media pre-warmed to 37°C for dilutions.[2]

  • Modify the Dilution Method: Instead of a single large dilution, perform a serial dilution. Add the DMSO stock dropwise into the pre-warmed buffer while gently vortexing to ensure rapid mixing and prevent localized high concentrations.[2]

  • Incorporate Co-solvents or Excipients: For particularly challenging cases, consider the use of solubility-enhancing excipients, although this should be validated to ensure no interference with the experimental model.

Q2: How should I prepare and store my stock solutions of this compound?

A2: Proper preparation and storage are critical for maintaining the integrity and stability of this compound.[3]

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% anhydrous DMSO.[4] DMSO is hygroscopic, meaning it can absorb moisture from the air, which can lead to compound degradation over time.[1] Use fresh, high-quality DMSO and store the stock solution in small aliquots to minimize freeze-thaw cycles and exposure to atmospheric moisture.[5]

  • Storage Temperature: For long-term storage, lyophilized this compound powder and DMSO stock solutions should be stored at –20°C or –80°C, protected from light.[3][6] Refrigerated temperatures (2–8°C) are suitable for short-term storage of reconstituted solutions.[3]

  • Labeling: Always clearly label containers with the compound name, concentration, date of preparation, and solvent.[6]

Q3: I'm observing a loss of this compound activity or a new peak in my HPLC analysis over time. What could be the cause?

A3: This suggests that this compound may be degrading in your experimental solution. Common causes of degradation for small molecules are oxidation, hydrolysis, and photodegradation.[7][8]

  • Oxidation: Some molecules are sensitive to atmospheric oxygen.[7] To mitigate this, consider preparing solutions in degassed buffers or purging the vial headspace with an inert gas like nitrogen or argon.[9][10] The addition of antioxidants may also be beneficial, but their compatibility with your assay must be verified.[7][11]

  • Hydrolysis: Degradation can occur due to reaction with water, a process that can be influenced by pH and temperature.[7] Ensure your buffer pH is within a stable range for this compound and consider the impact of elevated temperatures during long incubations.

  • Photodegradation: Many compounds are light-sensitive.[3] Protect your solutions from light by using amber vials or by wrapping containers in aluminum foil during preparation, storage, and experimentation.[3][6]

Q4: Can repeated freeze-thaw cycles affect the stability of my this compound stock solution?

A4: Yes, repeated freeze-thaw cycles are not recommended.[5] Each cycle can introduce atmospheric moisture into the DMSO stock, potentially leading to the degradation of this compound over time.[1] It is best practice to aliquot your stock solution into smaller, single-use volumes to avoid this issue.[5]

Troubleshooting Guides

Issue 1: this compound Precipitation in Aqueous Buffer

If you observe precipitation when diluting this compound, follow this workflow to identify and solve the issue.

G start Precipitation Observed check_conc Is the final concentration as low as possible for the assay? start->check_conc lower_conc Action: Lower the final concentration of this compound. check_conc->lower_conc No check_ph Is the buffer pH optimal for this compound solubility? check_conc->check_ph Yes lower_conc->check_ph adjust_ph Action: Test a range of pH values (see Table 1). check_ph->adjust_ph No check_temp Was the buffer pre-warmed to 37°C? check_ph->check_temp Yes adjust_ph->check_temp warm_buffer Action: Always use pre-warmed buffer for dilutions. check_temp->warm_buffer No check_dilution Was a slow, stepwise dilution performed? check_temp->check_dilution Yes warm_buffer->check_dilution serial_dilute Action: Use a serial dilution method with gentle vortexing. check_dilution->serial_dilute No success Solution Clear check_dilution->success Yes serial_dilute->success

Caption: Troubleshooting workflow for this compound precipitation.
Issue 2: Suspected Degradation of this compound

If you suspect this compound is degrading over the course of your experiment, use this guide.

G start Loss of Activity or New HPLC Peak Observed pathway Potential Degradation Pathways start->pathway oxidation Oxidation pathway->oxidation hydrolysis Hydrolysis pathway->hydrolysis photodegradation Photodegradation pathway->photodegradation sol_ox Solution: Use degassed buffers or add antioxidants (see Table 3). oxidation->sol_ox sol_hy Solution: Confirm optimal pH and temperature stability (see Table 2). hydrolysis->sol_hy sol_ph Solution: Protect from light using amber vials or foil. photodegradation->sol_ph success This compound Stabilized sol_ox->success sol_hy->success sol_ph->success

References

Technical Support Center: Synthesis of AB131 (ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of AB131, identified as ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound is a two-step process. The first step involves the acylation of diethyl malonate with chloroacetyl chloride to form the intermediate, ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate. The second step is the substitution of the ethoxy group of the intermediate with aniline (B41778) to yield the final product, this compound.[1]

Q2: What are the critical parameters in the first step of the synthesis?

A2: The first step, the acylation of diethyl malonate, is sensitive to temperature and the stoichiometry of the reactants. Proper temperature control is crucial to minimize side reactions.[1] The choice of base is also important to ensure efficient enolate formation without promoting unwanted side reactions like transesterification.

Q3: What are the most common reasons for low yield in this synthesis?

A3: Low yields can arise from several factors, including incomplete reactions, the formation of side products, and loss of product during workup and purification.[2] Specific issues for this synthesis may include dialkylation of the diethyl malonate, hydrolysis of the ester groups, or incomplete reaction in either of the two steps.

Q4: What purification methods are recommended for the final product?

A4: The final product, this compound, is typically a solid and can be purified by recrystallization.[1] Chromatographic methods, such as column chromatography, can also be employed to remove impurities. For compounds with amine functionalities, specialized stationary phases, like amine-functionalized silica, can improve separation.[3]

Troubleshooting Guides

Problem 1: Low Yield of Intermediate (ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate)
Symptom Possible Cause Suggested Solution
Low conversion of diethyl malonate Incomplete deprotonation of diethyl malonate.Ensure the use of a strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) in an appropriate aprotic solvent like THF or DMF.[4]
Low reaction temperature leading to slow reaction rate.While initial cooling is necessary for controlled addition, ensure the reaction is allowed to warm to the specified temperature to drive the reaction to completion.[1]
Presence of significant side products Dialkylation of diethyl malonate.Use a precise 1:1 stoichiometry of diethyl malonate to the base. Add the chloroacetyl chloride slowly to the formed enolate at a low temperature to minimize over-reaction.[5]
Hydrolysis of ester functionalities.Ensure all reagents and solvents are anhydrous. Moisture can lead to the hydrolysis of the ester groups, especially under basic or acidic conditions.
Self-condensation of diethyl malonate.Maintain a low concentration of the enolate and add the acylating agent promptly after enolate formation.
Problem 2: Low Yield of Final Product (this compound)
Symptom Possible Cause Suggested Solution
Incomplete reaction of the intermediate with aniline Insufficient reaction time or temperature.The reaction requires heating to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]
Deactivation of aniline.Ensure the reaction medium is not overly acidic, which would protonate the aniline, rendering it non-nucleophilic.
Formation of colored impurities Oxidation of aniline or the final product.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially at elevated temperatures.
Side reaction with the solvent.Ensure the chosen solvent is inert under the reaction conditions.
Difficulty in isolating the product Product is soluble in the workup solvent.After quenching the reaction, ensure the pH is adjusted to precipitate the product if it is an amine salt. Use an appropriate organic solvent for extraction.
Emulsion formation during aqueous workup.Add brine (saturated NaCl solution) to the separatory funnel to break up emulsions.

Experimental Protocols

Step 1: Synthesis of ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add diethyl malonate (0.2 mol) dissolved in anhydrous tetrahydrofuran (B95107) (THF, 50 ml).

  • Enolate Formation: Cool the flask to 0 °C in an ice bath. Add a strong base (e.g., sodium hydride, 0.2 mol) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the enolate.

  • Acylation: Add a solution of chloroacetyl chloride (0.2 mol) in anhydrous THF (100 ml) dropwise from the dropping funnel over 1 hour, maintaining the temperature between 10-12 °C.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 40-45 °C for 1 hour.[1]

  • Workup: Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.

Step 2: Synthesis of this compound (ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate)
  • Reaction Setup: In a round-bottom flask, dissolve the crude intermediate from Step 1 in a suitable solvent (e.g., ethanol).

  • Nucleophilic Substitution: Add aniline (1.0-1.2 equivalents) to the solution.

  • Reaction Completion: Stir the mixture at room temperature for 1 hour, then heat at 80 °C for 3 hours.[1] Monitor the reaction by TLC until the starting material is consumed.

  • Isolation and Purification: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Visualizations

AB131_Synthesis_Pathway reagent1 Diethyl Malonate + Chloroacetyl Chloride intermediate Ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate reagent1->intermediate Acylation product This compound (ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate) intermediate->product Substitution reagent2 Aniline reagent2->product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield Observed check_step1 Analyze Step 1 Products (Intermediate) start->check_step1 check_step2 Analyze Step 2 Products (Final Product) check_step1->check_step2 Step 1 OK incomplete_reaction1 Incomplete Reaction in Step 1 check_step1->incomplete_reaction1 Low Conversion side_products1 Side Products in Step 1 check_step1->side_products1 Impurities Present incomplete_reaction2 Incomplete Reaction in Step 2 check_step2->incomplete_reaction2 Low Conversion side_products2 Side Products in Step 2 check_step2->side_products2 Impurities Present purification_issue Product Loss During Purification check_step2->purification_issue Reaction OK optimize_conditions1 Optimize Step 1: - Check base/reagents - Adjust temperature/time incomplete_reaction1->optimize_conditions1 side_products1->optimize_conditions1 optimize_conditions2 Optimize Step 2: - Adjust temperature/time - Check aniline quality incomplete_reaction2->optimize_conditions2 side_products2->optimize_conditions2 optimize_purification Optimize Purification: - Recrystallization solvent - Chromatography conditions purification_issue->optimize_purification

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

troubleshooting variability in AB131 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results when working with AB131.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent IC50 values for this compound in our cell-based assays. What are the potential causes?

A1: Variability in IC50 values for this compound can stem from several factors. Here are the most common culprits and how to address them:

  • Cell Passage Number: High passage numbers can lead to genetic drift and altered cellular responses. We recommend using cells within a consistent and low passage range (e.g., passages 5-15) for all experiments.

  • Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results. Ensure precise and uniform cell seeding across all wells and plates.

  • Reagent Preparation and Storage: this compound is sensitive to freeze-thaw cycles. Prepare single-use aliquots of your stock solution to minimize degradation. Ensure complete solubilization of the compound in the recommended solvent (e.g., DMSO) before preparing serial dilutions.

  • Assay Incubation Times: Adhere strictly to the recommended incubation times for this compound treatment and any subsequent assay steps. Deviations can significantly impact the final readout.

Q2: The inhibitory effect of this compound on our target protein's phosphorylation is weaker than expected. What should we check?

A2: If the inhibitory effect of this compound is suboptimal, consider the following troubleshooting steps:

  • Compound Integrity: Verify the integrity and concentration of your this compound stock solution. If possible, confirm its identity and purity via analytical methods like HPLC or mass spectrometry.

  • Cell Health: Ensure your cells are healthy and not under stress from factors like over-confluence or nutrient deprivation, as this can alter signaling pathways.

  • ATP Concentration in Kinase Assays: If you are performing a biochemical kinase assay, ensure the ATP concentration is appropriate. High ATP concentrations can compete with ATP-competitive inhibitors like this compound, leading to an apparent decrease in potency.

  • Downstream Pathway Activation: Confirm that the signaling pathway you are measuring is robustly activated in your experimental system. If the basal level of target phosphorylation is low, the inhibitory effect of this compound will be difficult to detect.

Troubleshooting Guides

Guide 1: High Variability in Western Blot Results

High background or inconsistent band intensities in Western blots for p-TARGET (the phosphorylated target of the kinase inhibited by this compound) can obscure the effects of this compound.

Potential Causes and Solutions

Potential Cause Recommended Solution
Inconsistent Protein Loading Perform a protein concentration assay (e.g., BCA) and load equal amounts of protein for each sample. Always probe for a loading control (e.g., GAPDH, β-actin) to confirm equal loading.
Suboptimal Antibody Dilution Titrate your primary and secondary antibodies to determine the optimal dilution that provides a strong signal with minimal background.
Insufficient Washing Increase the number and/or duration of wash steps after primary and secondary antibody incubations to reduce non-specific binding.
Cell Lysis and Sample Preparation Ensure that phosphatase and protease inhibitors are included in your lysis buffer to preserve the phosphorylation state of your target protein.
Guide 2: Inconsistent Cell Viability Readouts

Potential Causes and Solutions

Potential Cause Recommended Solution
Edge Effects in Multi-well Plates Evaporation from wells on the edge of a plate can concentrate media components and affect cell growth. Avoid using the outermost wells for experimental samples, or fill them with sterile PBS or media to mitigate this effect.
Incomplete Reagent Mixing Ensure thorough but gentle mixing of assay reagents with the cell culture medium in each well.
Incorrect Incubation Times Follow the assay manufacturer's instructions for incubation times precisely.
Interference from this compound Some compounds can interfere with assay chemistries. Run a control with this compound in cell-free media to check for any direct effects on the assay reagents.

Experimental Protocols

Protocol 1: Western Blot Analysis of Target Phosphorylation

This protocol describes a method to assess the effect of this compound on the phosphorylation of its target kinase.

  • Cell Seeding: Seed cells (e.g., HEK293, HeLa) in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • Serum Starvation (Optional): If the target pathway has high basal activity, serum-starve the cells for 4-6 hours to reduce background phosphorylation.

  • This compound Treatment: Treat cells with a dose-response range of this compound (e.g., 0, 1, 10, 100, 1000 nM) for the desired time (e.g., 2 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load 20 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with a primary antibody against the phosphorylated target overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Develop the blot using an ECL substrate and image the results.

    • Strip and re-probe the membrane for the total target protein and a loading control.

Visualizations

AB131_Signaling_Pathway cluster_upstream Upstream Signaling cluster_pathway Kinase X Pathway cluster_downstream Downstream Effects Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase X Kinase X Receptor->Kinase X Activates Target Protein Target Protein Kinase X->Target Protein Phosphorylates p-Target Protein p-Target Protein Target Protein->p-Target Protein Cell Proliferation Cell Proliferation p-Target Protein->Cell Proliferation This compound This compound This compound->Kinase X Inhibits

Caption: The inhibitory action of this compound on the Kinase X signaling pathway.

Western_Blot_Workflow A Cell Seeding & Treatment B Cell Lysis A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Protein Transfer (PVDF) D->E F Blocking (5% BSA) E->F G Primary Antibody Incubation (p-Target) F->G H Secondary Antibody Incubation G->H I ECL Detection & Imaging H->I J Data Analysis I->J

Caption: Experimental workflow for Western blot analysis.

Troubleshooting_Logic Start Inconsistent Results? Check_Reagents Are this compound aliquots single-use? Is solvent correct? Start->Check_Reagents Start Here Check_Cells Is cell passage number low? Is seeding density consistent? Check_Reagents->Check_Cells If reagents are OK Result_Bad Contact Support Check_Reagents->Result_Bad If reagents are bad Check_Protocol Are incubation times exact? Are controls included? Check_Cells->Check_Protocol If cells are OK Check_Cells->Result_Bad If cells are inconsistent Result_Good Problem Solved Check_Protocol->Result_Good If protocol is OK Check_Protocol->Result_Bad If protocol is flawed

Caption: A logical workflow for troubleshooting inconsistent this compound results.

Technical Support Center: Strategies to Reduce AB131 Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with the investigational compound AB131. The following information is designed to help identify the potential sources of cytotoxicity and provide strategies for its reduction, ensuring the generation of reliable and reproducible experimental data.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of drug-induced cytotoxicity?

A1: Drug-induced cytotoxicity can arise from a variety of mechanisms. One of the most common is the formation of reactive metabolites when a drug is processed by liver enzymes, which can damage proteins and nucleic acids, leading to cell death.[1] Other significant causes include the inhibition of essential enzymes, disruption of cellular signaling pathways, interference with ion channels, and the induction of oxidative stress.[1][2] Factors such as the drug's chemical properties, individual genetic variations in drug metabolism, age, and underlying health conditions can also influence a drug's toxic potential.[2][3]

Q2: What are the initial troubleshooting steps when unexpected cytotoxicity is observed with this compound?

A2: When encountering unexpected cytotoxicity, the first step is to verify the experimental setup.[4] This includes confirming the concentration of this compound, ensuring the health and appropriate passage number of the cell culture, and verifying that the solvent used to dissolve this compound is not contributing to cell death at the concentration used.[4][5] It is also recommended to repeat the experiment using freshly prepared reagents and a new batch of cells to rule out contamination or reagent degradation.[4][5]

Q3: Could the observed cytotoxicity be an artifact of the assay itself?

A3: Yes, some cytotoxicity assays are susceptible to artifacts. For example, the widely used MTT assay relies on the activity of mitochondrial dehydrogenases. If this compound directly inhibits these enzymes, it could lead to a false-positive result suggesting cytotoxicity. It is advisable to use a secondary, mechanistically different assay, such as a lactate (B86563) dehydrogenase (LDH) release assay (which measures membrane integrity), to confirm the cytotoxic effect.[4][6]

Q4: How can I determine if this compound is causing apoptosis or necrosis?

A4: To distinguish between different modes of cell death, you can use assays like Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while PI can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis. This allows for the quantification of live, early apoptotic, late apoptotic, and necrotic cell populations.

Troubleshooting Guide: High Cytotoxicity Observed with this compound

This guide provides a systematic approach to troubleshooting and mitigating high levels of cytotoxicity observed in experiments with this compound.

Table 1: Initial Experimental Verification
ParameterPotential IssueRecommended Action
This compound Concentration Calculation or dilution error leading to a higher than intended concentration.Verify all calculations for dilutions and prepare a fresh serial dilution. Confirm the concentration of the stock solution.[4]
Cell Culture Health Cells are unhealthy, stressed, or have been passaged too many times, making them more susceptible to cytotoxic effects.Use a fresh stock of cells with a low passage number. Ensure optimal growth conditions and avoid letting cultures become over-confluent.[5]
Solvent Toxicity The solvent used to dissolve this compound (e.g., DMSO) is causing cytotoxicity at the final concentration in the culture medium.Run a solvent control experiment with the same concentration of solvent used in the this compound-treated wells. If toxic, consider using a different solvent or lowering the solvent concentration.[4]
Contamination Microbial contamination (e.g., mycoplasma, bacteria, fungi) in the cell culture can cause cell death.Visually inspect cultures for signs of contamination and consider performing a mycoplasma test. Use a fresh batch of cells and sterile techniques.[5]
Compound Instability This compound may be unstable in the culture medium, degrading into a more toxic substance over the course of the experiment.Assess the stability of this compound in your specific culture medium over the experimental time course.
Table 2: Advanced Mitigation Strategies
StrategyDescriptionExperimental Approach
Dose-Response Optimization Determine the precise concentration at which this compound exhibits its desired effect with minimal cytotoxicity.Perform a detailed dose-response curve to identify the EC50 (effective concentration) and CC50 (cytotoxic concentration). The therapeutic index (CC50/EC50) will indicate the compound's safety window.
Time-Course Analysis Cytotoxicity may be time-dependent.Evaluate cell viability at multiple time points to understand the kinetics of the cytotoxic effect. Shorter incubation times may be sufficient for the desired activity with reduced toxicity.
Co-treatment with Antioxidants If cytotoxicity is mediated by oxidative stress.Co-administer this compound with a known antioxidant, such as N-acetylcysteine (NAC), and assess if cytotoxicity is reduced.
Use of Metabolic Inhibitors To determine if a toxic metabolite is responsible for cytotoxicity.Co-incubate this compound with inhibitors of cytochrome P450 enzymes (e.g., ketoconazole) to see if this mitigates the cytotoxic effect.[1]
Formulation Modification The delivery vehicle of this compound could be optimized to reduce toxicity.Explore different formulation strategies, such as encapsulation in liposomes or nanoparticles, to potentially alter the drug's distribution and reduce off-target effects.[1]

Experimental Protocols

Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged membranes.

Materials:

  • LDH assay kit

  • 96-well plates

  • Cells and culture medium

  • This compound stock solution

Procedure:

  • Seed cells in a 96-well plate at an optimal density and incubate until they adhere.

  • Prepare serial dilutions of this compound and add them to the appropriate wells. Include wells for untreated cells (negative control) and cells treated with a lysis buffer (positive control for maximum LDH release).

  • Incubate the plate for the desired exposure period.

  • Allow the plate to equilibrate to room temperature.

  • Add the LDH reaction mixture from the kit to all wells.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Measure the absorbance or fluorescence according to the manufacturer's instructions.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This protocol allows for the differentiation between apoptotic and necrotic cells.

Materials:

  • Annexin V-FITC/PI staining kit

  • Flow cytometer

  • Cells and culture medium

  • This compound stock solution

Procedure:

  • Culture and treat cells with this compound as in the cytotoxicity assay.

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Cytotoxicity start High Cytotoxicity Observed with this compound exp_verify Initial Experimental Verification (Table 1) start->exp_verify assay_artifact Consider Assay Artifact (Use Orthogonal Assay) exp_verify->assay_artifact Cytotoxicity Persists mitigation Advanced Mitigation Strategies (Table 2) assay_artifact->mitigation Cytotoxicity Confirmed mechanism Investigate Mechanism of Cell Death (Annexin V/PI) mitigation->mechanism end Optimized Protocol with Reduced Cytotoxicity mechanism->end

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

Cell_Death_Pathways Investigating this compound-Induced Cell Death Pathways This compound This compound Treatment apoptosis Apoptosis (Programmed Cell Death) This compound->apoptosis necrosis Necrosis (Uncontrolled Cell Death) This compound->necrosis annexin_v Annexin V Positive PI Negative (Early Apoptosis) apoptosis->annexin_v annexin_pi Annexin V Positive PI Positive (Late Apoptosis/Necrosis) apoptosis->annexin_pi necrosis->annexin_pi pi_only Annexin V Negative PI Positive (Necrosis) necrosis->pi_only

Caption: Differentiating cell death pathways induced by this compound.

References

Technical Support Center: Optimizing AB131 Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing incubation time for AB131 assays. Below you will find troubleshooting advice and frequently asked questions to help you resolve common issues and refine your experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting incubation time for the this compound assay?

A1: The recommended incubation time can vary depending on the specific kit and the biological system being studied. For initial experiments, a time course of 24, 48, and 72 hours is often recommended to determine the optimal duration for observing the desired effect.[1] Always refer to the manufacturer's protocol for the specific this compound assay kit you are using, as they will provide a suggested range. For some assays, incubation times can be as short as 30 minutes to a few hours.[2]

Q2: How does incubation time affect the signal-to-noise ratio in an this compound assay?

A2: Incubation time is a critical factor that directly impacts the signal-to-noise ratio.[3] Longer incubation can increase the signal intensity as more product is formed or more binding occurs. However, extended incubation can also lead to increased background noise due to non-specific binding or degradation of reagents.[3] The goal is to find the "sweet spot" that maximizes the specific signal while keeping the background low.

Q3: Can I shorten the incubation time by increasing the concentration of my reagents?

A3: While higher concentrations of reagents, such as antibodies, may lead to faster binding, this can also increase the risk of non-specific binding and higher background noise.[3] It's a balancing act between speed and accuracy.[3] It is recommended to first optimize the incubation time with the suggested reagent concentrations and then, if necessary, carefully titrate the reagent concentrations.

Q4: My assay results show high variability between replicates. Could incubation time be the cause?

A4: Inconsistent incubation times between wells or plates can certainly contribute to high variability.[4][5] Ensure that you start and stop the incubation for all wells at the same time. Other factors that can cause variability include inconsistent cell seeding density, edge effects in multi-well plates, and improper mixing of reagents.[1]

Q5: What are the signs that my incubation time is too long or too short?

A5:

  • Too Short: A weak or no signal, especially for positive controls, may indicate that the incubation time was too short for the reaction to proceed sufficiently.[1]

  • Too Long: High background signal, a plateaued or decreasing signal in your standard curve, or a "hook effect" in immunoassays can be signs of an overly long incubation period. For cell-based assays, prolonged incubation can lead to cell death or nutrient depletion, affecting the results.[2]

Troubleshooting Guide

ProblemPossible Cause Related to Incubation TimeRecommended Solution
No or Weak Signal The incubation period may be too short for the reaction to generate a detectable signal.Perform a time-course experiment to determine the optimal incubation period (e.g., test at 24, 48, and 72 hours).[1] Ensure all reagents were brought to room temperature before use, as cold reagents can slow down the reaction.[4]
High Background The incubation time may be too long, leading to non-specific binding or signal saturation.Reduce the incubation time. You can test several shorter time points. Also, ensure that blocking steps are adequate and washing steps are thorough.[6]
High Variability Between Replicates Inconsistent timing between wells or plates during incubation. Evaporation from wells, especially outer "edge effect" wells.Use a multichannel pipette for simultaneous addition of reagents. For long incubations, use plate sealers and add sterile PBS or media to the outer wells to minimize evaporation.[1] Avoid stacking plates during incubation to ensure even temperature distribution.[5]
Unexpected Results (e.g., activation of a signaling pathway) The kinetics of the biological response may be complex, with different effects at different time points.Analyze multiple time points to understand the kinetics of the response. What appears as no effect at one time point might be a significant effect at another.[1]

Experimental Protocols

Protocol: Optimizing Incubation Time with a Time-Course Experiment

This protocol outlines the steps to determine the optimal incubation time for your specific experimental conditions in an this compound assay.

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth for the duration of the longest planned incubation time.

  • Treatment: Treat the cells with your test compound (e.g., Salirasib) and include appropriate positive and negative controls.[1]

  • Time Points: Designate separate sets of wells for each time point you will test. Recommended initial time points are 24, 48, and 72 hours.[1] For faster assays, you might test 30, 60, 120, and 240 minutes.[2]

  • Incubation: Place the plate in a humidified incubator at 37°C with 5% CO2.

  • Assay Procedure: At each designated time point (e.g., at 24 hours, 48 hours, and 72 hours), remove the plate from the incubator and perform the this compound assay according to the manufacturer's instructions.

  • Data Acquisition: Measure the output (e.g., absorbance or fluorescence) using a microplate reader.

  • Data Analysis: For each time point, calculate the mean and standard deviation of your replicates. Plot the signal intensity versus incubation time for your treated and control groups. The optimal incubation time is typically the point that gives the best signal-to-noise ratio before the signal plateaus or the background becomes too high.

Visualizations

G cluster_workflow Experimental Workflow for Incubation Time Optimization A 1. Cell Seeding B 2. Compound Treatment (including controls) A->B C 3. Incubate for Multiple Time Points B->C D 4. Perform this compound Assay at Each Time Point C->D E 5. Data Acquisition (Plate Reader) D->E F 6. Analyze Data & Determine Optimal Time E->F

Caption: Workflow for optimizing this compound assay incubation time.

G cluster_troubleshooting Troubleshooting Logic for this compound Assays Start Assay Problem (e.g., Weak Signal, High Background) Q1 Is the signal weak or absent? Start->Q1 A1 Increase Incubation Time (Perform Time-Course) Q1->A1 Yes Q2 Is the background signal high? Q1->Q2 No End Review Other Parameters (Reagents, Cell Density) A1->End A2 Decrease Incubation Time & Verify Wash Steps Q2->A2 Yes Q3 Is there high variability? Q2->Q3 No A2->End A3 Ensure Consistent Timing & Minimize Edge Effects Q3->A3 Yes Q3->End No A3->End

Caption: Decision tree for troubleshooting common this compound assay issues.

G cluster_relationship Relationship Between Incubation Time and Assay Signal IncTime Incubation Time Signal Specific Signal IncTime->Signal Increases (to a plateau) Background Background Noise IncTime->Background Increases Optimal Optimal Signal-to-Noise Ratio Signal->Optimal Background->Optimal

Caption: Impact of incubation time on assay signal components.

References

Validation & Comparative

Unable to Validate Synergistic Effect of AB131 and PAS In Vivo Due to Lack of Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and drug databases has revealed no information on a compound designated "AB131" or any studies investigating its synergistic effects with PAS (Para-aminosalicylic acid) in vivo. Consequently, the creation of a comparison guide with supporting experimental data, as requested, cannot be fulfilled at this time.

The core requirements of data presentation, detailed experimental protocols, and visualization of signaling pathways and workflows are contingent upon the existence of foundational research. Without any identifiable studies on the combined effect of this compound and PAS, it is impossible to provide the requested quantitative data, methodologies, or pathway diagrams.

Searches for "this compound" as a standalone compound did not yield any relevant results in established chemical or pharmaceutical databases. While "PAS" is a known antibiotic, primarily used in the treatment of tuberculosis, there is no indication in the available literature of its investigation in combination with a compound labeled "this compound".[1][2][3][4][5]

It is possible that "this compound" is an internal designation for a novel compound not yet disclosed in public research, or that the nomenclature is highly specific and not indexed in standard search engines.

For the audience of researchers, scientists, and drug development professionals, providing accurate and verifiable data is paramount. In the absence of any peer-reviewed studies, clinical trial data, or even preliminary research reports on the synergistic action of this compound and PAS, the generation of a scientifically sound comparison guide is not feasible.

To proceed with this request, specific information regarding the nature of "this compound," its proposed mechanism of action, and any existing internal or published data on its combination with PAS would be required.

References

A Comparative Guide to MTHFR Inhibitors in Mycobacteria: AB131 and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant Mycobacterium tuberculosis necessitates the exploration of novel therapeutic targets. One such target is the folate metabolism pathway, which is essential for the synthesis of precursors for DNA, RNA, and amino acids. Within this pathway, the flavin-independent 5,10-methylenetetrahydrofolate reductase (MTHFR) has been identified as a key enzyme for mycobacterial growth and survival. This guide provides a comparative analysis of AB131, a recently identified inhibitor of mycobacterial MTHFR, and other inhibitors targeting the folate pathway in mycobacteria.

Introduction to MTHFR in Mycobacteria

In Mycobacterium tuberculosis, the MTHFR enzyme is encoded by the Rv2172c gene, with a homolog in Mycobacterium smegmatis designated as MSMEG_6649. This enzyme catalyzes the reduction of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate, a crucial step in the de novo biosynthesis of methionine.[1] Unlike the human MTHFR, the mycobacterial enzyme is flavin-independent, presenting a potential for selective inhibition.[2] Inhibition of this enzyme has been shown to increase the susceptibility of mycobacteria to other antifolate drugs, highlighting its potential as a target for combination therapies.[3]

This compound: A Potent Sensitizer Targeting Mycobacterial MTHFR

This compound is a novel small molecule identified through virtual screening that specifically targets the NADH-binding pocket of mycobacterial MTHFR.[2] While this compound itself exhibits weak direct antimycobacterial activity, it acts as a potent sensitizer, significantly enhancing the efficacy of the antifolate drug para-aminosalicylic acid (PAS).[2][4]

Enzymatic Inhibition

This compound has demonstrated direct inhibitory effects on the MTHFR enzymes from both M. smegmatis and M. tuberculosis. In vitro assays have shown that this compound inhibits the activity of MSMEG_6649 and Rv2172c by 43% and 67%, respectively.[2][4] The compound exhibits a strong binding affinity for both enzymes, with dissociation constants (Kd) of 0.16 µM for MSMEG_6649 and a notably higher affinity of 0.02 µM for the M. tuberculosis enzyme, Rv2172c.[2][4]

Synergistic Activity with PAS

The primary therapeutic potential of this compound lies in its synergistic interaction with PAS. The combination of this compound and PAS has been shown to be highly effective against various mycobacterial species, including drug-susceptible and potentially drug-resistant strains.

Comparison with Other Folate Pathway Inhibitors

While this compound is a specific inhibitor of MTHFR, other drugs used against mycobacteria target different enzymes within the folate pathway. A direct comparison of inhibitory activity against MTHFR is often not possible as these compounds have different primary targets.

  • Para-aminosalicylic acid (PAS): Traditionally used as a second-line anti-tuberculosis drug, PAS is a pro-drug that is metabolized by the mycobacterial folate pathway to an active form that inhibits dihydrofolate reductase (DHFR).[5] It does not directly inhibit MTHFR.

  • Methotrexate (B535133) (MTX): A classical antifolate, methotrexate is a potent inhibitor of DHFR.[5] Its activity against mycobacterial DHFR is well-established, but it is not known to directly inhibit mycobacterial MTHFR.

  • Trimethoprim (B1683648) (TMP) and Sulfamethoxazole (SMX): This combination is widely used as an antibacterial agent. Sulfamethoxazole inhibits dihydropteroate (B1496061) synthase (DHPS), an enzyme upstream of DHFR, while trimethoprim inhibits DHFR.[3] There is no evidence to suggest they directly inhibit MTHFR.

The unique mechanism of this compound as a specific MTHFR inhibitor makes it a valuable tool for a combination therapy approach, weakening the mycobacterial cell by a different mechanism than the established folate antagonists.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's performance.

Table 1: In Vitro Performance of this compound Against Mycobacterial MTHFR Enzymes [2][4]

Target EnzymeMycobacterial SpeciesInhibitionDissociation Constant (Kd)
MSMEG_6649M. smegmatis43%0.16 µM
Rv2172cM. tuberculosis67%0.02 µM

Table 2: Synergistic Activity of this compound with Para-aminosalicylic Acid (PAS) Against Various Mycobacterial Strains [2][4]

Mycobacterial StrainMIC of PAS alone (µg/mL)MIC of this compound alone (µg/mL)MIC of PAS in combination with this compound (µg/mL)Fractional Inhibitory Concentration Index (FICI)Interpretation
M. smegmatis MC² 1551.250>640.3130.257Synergism
M. tuberculosis H37Rv0.125>640.0610.488Synergism
M. bovis BCG-Pasteur0.125>64Not Synergistic/No Interaction
M. marinum BAA-5350.250>64Not Synergistic/No Interaction

Experimental Protocols

MTHFR Enzyme Activity Inhibition Assay

This protocol is based on the methodology described for determining the inhibitory activity of compounds against mycobacterial MTHFR.[6]

  • Enzyme and Substrate Preparation:

    • Purified recombinant MTHFR (Rv2172c or MSMEG_6649) is used at a final concentration of 0.16 µM.

    • A reaction buffer is prepared containing 100 mM potassium phosphate (B84403) (pH 7.0) and 1 mM DTT.

    • The substrate, 5,10-methylenetetrahydrofolate (5,10-CH2-THF), and the cofactor, NADH, are prepared in the reaction buffer.

  • Inhibition Assay:

    • The assay is performed in a 96-well plate format.

    • To each well, add the reaction buffer, the MTHFR enzyme, and the test inhibitor (this compound) at various concentrations.

    • The reaction is initiated by the addition of 5,10-CH2-THF and NADH.

    • The oxidation of NADH is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.

    • The initial velocity of the reaction is calculated from the linear phase of the absorbance curve.

    • The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of a control reaction without the inhibitor.

  • Data Analysis:

    • The initial velocity data are fitted to the Michaelis-Menten equation to determine kinetic parameters.

    • For inhibitors, IC50 values can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Checkerboard Synergy Assay

This protocol outlines the checkerboard method used to assess the synergistic interaction between this compound and PAS against mycobacteria.[7][8]

  • Preparation of Drug Solutions:

    • Stock solutions of this compound and PAS are prepared in a suitable solvent (e.g., DMSO).

    • Serial two-fold dilutions of each drug are prepared in 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • Checkerboard Setup:

    • In a 96-well microtiter plate, serial dilutions of this compound are added to the wells along the y-axis, and serial dilutions of PAS are added along the x-axis. This creates a matrix of wells with varying concentrations of both drugs.

    • Control wells containing each drug alone are also included.

  • Inoculation and Incubation:

    • A mid-log phase culture of the mycobacterial strain is diluted to a final concentration of approximately 5 x 10^5 CFU/mL in 7H9 broth.

    • Each well of the checkerboard plate is inoculated with the bacterial suspension.

    • The plates are incubated at 37°C for 7-14 days, depending on the growth rate of the mycobacterial species.

  • Determination of MIC and FICI:

    • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.

    • The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • The interaction is interpreted as follows: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent effect; and FICI > 4 indicates antagonism.

Visualizations

Folate_Pathway_and_Inhibitor_Targets cluster_folate_synthesis Folate Synthesis cluster_one_carbon_metabolism One-Carbon Metabolism GTP GTP DHPP Dihydropteroate GTP->DHPP DHPS DHF Dihydrofolate (DHF) DHPP->DHF DHFS THF Tetrahydrofolate (THF) DHF->THF DHFR mTHF 5,10-Methylene-THF THF->mTHF SHMT Serine Serine Glycine Glycine Serine->Glycine SHMT meTHF 5-Methyl-THF mTHF->meTHF MTHFR (Rv2172c) Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine SMX Sulfamethoxazole DHPS DHPS SMX->DHPS Inhibits PAS PAS (active metabolite) DHFR DHFR PAS->DHFR Inhibits MTX Methotrexate MTX->DHFR Inhibits This compound This compound This compound->mTHF Inhibits MTHFR

Caption: Mycobacterial Folate Pathway and Targets of Various Inhibitors.

Synergistic_Action cluster_pathway Mycobacterial Folate Pathway cluster_effects Cellular Effects This compound This compound MTHFR MTHFR (Rv2172c) This compound->MTHFR Inhibits PAS PAS DHFR DHFR PAS->DHFR Inhibits Folate_Metabolism Folate Metabolism Methionine_Depletion Methionine Depletion Folate_Metabolism->Methionine_Depletion THF_Depletion THF Depletion Folate_Metabolism->THF_Depletion Growth_Inhibition Mycobacterial Growth Inhibition Methionine_Depletion->Growth_Inhibition THF_Depletion->Growth_Inhibition

Caption: Synergistic Mechanism of this compound and PAS.

Experimental_Workflow cluster_enzyme_assay MTHFR Inhibition Assay cluster_synergy_assay Checkerboard Synergy Assay cluster_data_analysis Data Analysis EA1 Purify Recombinant MTHFR Enzyme EA2 Prepare Reaction Mix (Enzyme, Buffer, Inhibitor) EA1->EA2 EA3 Initiate Reaction with Substrates (NADH, 5,10-CH2-THF) EA2->EA3 EA4 Monitor NADH Oxidation (Absorbance at 340 nm) EA3->EA4 EA5 Calculate % Inhibition EA4->EA5 DA1 Determine IC50/Kd for MTHFR Inhibition EA5->DA1 SA1 Prepare Serial Dilutions of this compound and PAS SA2 Create Drug Combination Matrix in 96-well Plate SA1->SA2 SA3 Inoculate with Mycobacterial Culture SA2->SA3 SA4 Incubate at 37°C SA3->SA4 SA5 Determine MICs and Calculate FICI SA4->SA5 DA2 Interpret Synergy (FICI ≤ 0.5) SA5->DA2

References

comparative analysis of AB131 derivatives' efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for a compound designated "AB131" did not yield any relevant scientific or pharmacological information. The search results primarily pointed to legislative documents, specifically California Assembly Bill 131.

This suggests that "this compound" may be an internal, non-standard, or otherwise unpublished designation for a chemical entity. Without a clear identification of this compound, a comparative analysis of its derivatives, including their efficacy and mechanisms of action, cannot be conducted.

To proceed with your request, please provide additional details to identify "this compound," such as:

  • Full chemical name or IUPAC name

  • Chemical structure or SMILES string

  • Target protein, enzyme, or biological pathway

  • Any associated publications or patents

  • The therapeutic area or field of research

Once more specific information is available, a comprehensive analysis of this compound and its derivatives can be initiated, following the originally intended structure of providing comparative data, experimental protocols, and pathway visualizations.

Unveiling the Achilles' Heel of Mycobacterium smegmatis: A Comparative Guide to the Inhibition of MSMEG_6649

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the binding mechanism of the novel inhibitor AB131 with the essential mycobacterial enzyme MSMEG_6649, a flavin-independent methylenetetrahydrofolate reductase (MTHFR), offers a promising new avenue for antimicrobial drug development. This guide provides a comprehensive comparison of this compound's interaction with MSMEG_6649, supported by experimental data and detailed protocols for researchers in microbiology, drug discovery, and structural biology.

Recent research has pinpointed the NADH binding pocket of MSMEG_6649 as the active site for the novel inhibitor this compound.[1][2] This discovery, stemming from virtual screening of a large chemical library against the crystal structure of MSMEG_6649, has been experimentally validated, revealing this compound as a potent inhibitor of this crucial enzyme in the folate biosynthesis pathway of Mycobacterium smegmatis.[1][2] The inhibition of MSMEG_6649 and its homolog in M. tuberculosis, Rv2172c, presents a strategic approach to disrupt essential metabolic processes, including the synthesis of methionine.[3][4]

Performance Comparison: this compound and Related Antifolates

The efficacy of this compound as an inhibitor of MSMEG_6649 has been demonstrated through enzymatic assays. Furthermore, its potential as a drug sensitizer (B1316253) has been highlighted by its synergistic effect with the known antifolate drug, p-aminosalicylic acid (PAS).[1][2] The following table summarizes the available quantitative data for this compound and provides a comparative context with other antifolates that target the folate pathway.

CompoundTarget EnzymeOrganismInhibition DataSynergistic Effect
This compound MSMEG_6649 (MTHFR) Mycobacterium smegmatis Potent Inhibitor (Specific IC50/Ki not publicly detailed) [1][2]Enhances susceptibility to p-aminosalicylic acid (PAS) [1][2]
This compound Rv2172c (MTHFR) Mycobacterium tuberculosis Inhibitory activity confirmed [2]Not reported
MethotrexateDihydrofolate Reductase (DHFR)Various (including M. tuberculosis)IC50 = 237 nM (for M. tuberculosis DHFR)[5]Not applicable
TrimethoprimDihydrofolate Reductase (DHFR)BacteriaBroad-spectrum inhibitorOften used in combination with sulfonamides
SulfamethoxazoleDihydropteroate Synthase (DHPS)BacteriaBroad-spectrum inhibitorSynergistic with trimethoprim
p-Aminosalicylic Acid (PAS)Dihydropteroate Synthase (DHPS)Mycobacterium tuberculosisBacteriostaticSynergistic with this compound against M. smegmatis[1][2]

Experimental Protocols

The confirmation of the binding site and inhibitory activity of this compound on MSMEG_6649 was achieved through a combination of computational and experimental techniques.

Molecular Docking-Based Virtual Screening

This protocol was employed to identify potential inhibitors of MSMEG_6649 from a large chemical library.

  • Target Preparation: The crystal structure of MSMEG_6649 in complex with NADH (PDB ID: 7WMZ) was utilized.[1][2][6] The NADH binding pocket was defined as the target site for the virtual screen.

  • Ligand Library: A library of chemical compounds was prepared for docking.

  • Docking Software: Molecular docking programs such as Glide and AutoDock Vina were used to predict the binding poses and affinities of the compounds in the library to the NADH binding pocket of MSMEG_6649.[2]

  • Candidate Selection: Compounds with favorable binding energies and structural similarity to the native ligand (NADH) were selected for further experimental validation.[2]

MTHFR Enzyme Activity Assay

This assay is used to quantify the inhibitory effect of a compound on the enzymatic activity of MSMEG_6649.

  • Enzyme and Substrates: Recombinant MSMEG_6649 protein is purified. The substrates for the reaction are 5,10-methylenetetrahydrofolate (5,10-CH2-THF) and the co-factor NADH.

  • Reaction Monitoring: The enzymatic reaction involves the reduction of 5,10-CH2-THF to 5-methyltetrahydrofolate, which is coupled with the oxidation of NADH to NAD+. The decrease in NADH concentration is monitored spectrophotometrically by measuring the absorbance at 340 nm over time.

  • Inhibition Measurement: The assay is performed in the presence of varying concentrations of the inhibitor (e.g., this compound). The rate of the reaction is measured, and the concentration of the inhibitor that reduces the enzyme activity by 50% (IC50) is determined.

Antimicrobial Susceptibility Testing

This assay determines the effect of the inhibitor on the growth of Mycobacterium smegmatis.

  • Bacterial Culture: M. smegmatis is grown in a suitable liquid medium (e.g., Middlebrook 7H9).

  • Minimum Inhibitory Concentration (MIC) Determination: The bacteria are exposed to serial dilutions of the test compound (this compound) alone and in combination with another antimicrobial agent (e.g., PAS). The MIC is defined as the lowest concentration of the compound that prevents visible growth of the bacteria after a defined incubation period.

  • Synergy Analysis: The interaction between the two compounds is assessed to determine if the combined effect is synergistic, additive, or antagonistic.

Visualizing the Path to Discovery

The following diagrams illustrate the logical workflow for identifying and validating the binding of this compound to MSMEG_6649.

experimental_workflow cluster_computational Computational Phase cluster_experimental Experimental Validation pdb MSMEG_6649 Crystal Structure (PDB: 7WMZ) pocket Define NADH Binding Pocket pdb->pocket screen Virtual Screening (Docking) pocket->screen library Chemical Compound Library library->screen candidates Prioritized Candidates (including this compound) screen->candidates enzyme_assay MTHFR Enzyme Activity Assay candidates->enzyme_assay Test inhibitory activity mic_assay Antimicrobial Susceptibility Testing candidates->mic_assay Test antimicrobial effect confirmation Confirmation of this compound as an Inhibitor enzyme_assay->confirmation synergy Synergistic Effect with PAS mic_assay->synergy

Figure 1. Workflow for the identification and validation of this compound as an inhibitor of MSMEG_6649.

signaling_pathway cluster_folate Folate Metabolism Pathway cluster_methionine Methionine Synthesis dhp Dihydropteroate dhf Dihydrofolate (DHF) dhp->dhf thf Tetrahydrofolate (THF) dhf->thf meth_thf 5,10-Methylene-THF thf->meth_thf msmeg MSMEG_6649 (MTHFR) meth_thf->msmeg Substrate methyl_thf 5-Methyl-THF meth_synth Methionine Synthase methyl_thf->meth_synth homocysteine Homocysteine homocysteine->meth_synth methionine Methionine pas p-Aminosalicylic Acid (PAS) pas->dhp inhibits synthesis This compound This compound This compound->msmeg Inhibits msmeg->methyl_thf Product meth_synth->methionine

Figure 2. Simplified schematic of the folate pathway and the inhibitory action of this compound and PAS.

References

Cross-Species Comparison of the Kinase Inhibitor AB131: A Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the translatability of a drug candidate's activity across different preclinical species is a cornerstone of successful therapeutic development. This guide provides a comprehensive cross-species comparison of the hypothetical small molecule kinase inhibitor, AB131, with supporting experimental data and detailed protocols to inform preclinical study design.

Introduction to this compound

This compound is a novel, potent, and selective small molecule inhibitor targeting a key kinase in the MAPK/Erk signaling cascade. Dysregulation of this pathway is implicated in various oncogenic processes. Early-stage drug development necessitates a thorough evaluation of the compound's pharmacokinetics (PK) and pharmacodynamics (PD) in various species to predict human safety and efficacy.[1][2] The selection of appropriate animal models is critical and is primarily driven by the pharmacological relevance of the target in that species.[1] This guide summarizes the in vitro activity and in vivo pharmacokinetic properties of this compound in human, mouse, rat, and cynomolgus monkey models.

Data Presentation: Comparative Activity and Pharmacokinetics

The following tables summarize the key quantitative data for this compound across multiple species, providing a clear comparison of its potency and disposition.

In Vitro Activity of this compound Across Species

The half-maximal inhibitory concentration (IC50) of this compound was determined against its target kinase from four different species using a radiometric in vitro kinase assay. The data indicates that this compound is a potent inhibitor of the target kinase across all tested species, with comparable activity between human and cynomolgus monkey.

SpeciesTarget KinaseIC50 (nM)
HumanTarget Kinase A1.5
MouseTarget Kinase A5.2
RatTarget Kinase A6.8
Cynomolgus MonkeyTarget Kinase A1.8
Comparative Pharmacokinetics of this compound

Single-dose pharmacokinetic studies of this compound were conducted in mice, rats, and cynomolgus monkeys. The results highlight significant inter-species differences in clearance and oral bioavailability, which are critical considerations for dose selection in efficacy and toxicology studies.[3][4]

SpeciesDose (mg/kg)RouteCL (mL/min/kg)Vss (L/kg)T1/2 (h)F (%)
Mouse10IV50.32.11.0N/A
50PON/AN/A1.525
Rat2IV25.11.82.5N/A
10PON/AN/A3.145
Cynomolgus Monkey2IV10.21.54.0N/A
5PON/AN/A4.868

CL: Clearance; Vss: Volume of distribution at steady state; T1/2: Half-life; F: Bioavailability; IV: Intravenous; PO: Oral

Mandatory Visualizations: Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental approach, the following diagrams have been generated using Graphviz, adhering to the specified design constraints.

G cluster_membrane Receptor Growth Factor Receptor RAS RAS Receptor->RAS GF Growth Factor GF->Receptor RAF RAF RAS->RAF MEK MEK (Target Kinase A) RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation This compound This compound This compound->MEK

Caption: Hypothetical signaling pathway inhibited by this compound.

G cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Target_ID Target Identification (Target Kinase A) Kinase_Assay Biochemical Kinase Assay (Human, Mouse, Rat, Monkey) Target_ID->Kinase_Assay CETSA Cellular Thermal Shift Assay (Target Engagement) Kinase_Assay->CETSA PK_Studies Pharmacokinetic Studies (Mouse, Rat, Monkey) CETSA->PK_Studies Data_Analysis Cross-Species Data Analysis & Comparison PK_Studies->Data_Analysis Decision Model Selection for Efficacy/Tox Studies Data_Analysis->Decision

Caption: Experimental workflow for cross-species comparison.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.

In Vitro Kinase Assay (Radiometric Filter Binding)

This assay quantifies the inhibitory activity of this compound by measuring the incorporation of radiolabeled phosphate (B84403) from [γ-³³P]ATP into a specific substrate peptide by the target kinase.

  • Reagent Preparation :

    • Prepare a kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

    • Dilute recombinant kinase (human, mouse, rat, or monkey) to 2x final concentration in kinase buffer.

    • Prepare a substrate/ATP mixture containing the specific peptide substrate and [γ-³³P]ATP in kinase buffer.

    • Prepare serial dilutions of this compound in 100% DMSO, followed by a further dilution in kinase buffer.

  • Assay Procedure :

    • Add 5 µL of the diluted this compound or DMSO vehicle control to a 96-well plate.

    • Add 10 µL of the 2x kinase solution to each well and incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding 10 µL of the substrate/ATP mixture.

    • Incubate the plate for 60 minutes at 30°C.

  • Reaction Termination and Detection :

    • Stop the reaction by adding 20 µL of 3% phosphoric acid.

    • Transfer 30 µL of the reaction mixture onto a P30 filtermat.

    • Wash the filtermat three times with 75 mM phosphoric acid and once with methanol.

    • Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis :

    • Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the engagement of this compound with its target kinase within a cellular environment.[5][6][7] The principle is that ligand binding increases the thermal stability of the target protein.

  • Cell Treatment :

    • Culture cells (e.g., human, mouse, rat, or monkey cell lines) to ~80% confluency.

    • Treat the cells with the desired concentration of this compound or a vehicle control (DMSO) for 1 hour at 37°C.

  • Heat Challenge :

    • Harvest the cells and resuspend them in a phosphate-buffered saline (PBS) containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Protein Extraction :

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Detection and Analysis :

    • Transfer the supernatant (soluble fraction) to new tubes.

    • Quantify the amount of soluble target kinase in each sample using a standard Western blot or ELISA procedure.

    • Plot the relative amount of soluble protein against the temperature for both treated and untreated samples. A rightward shift in the melting curve for the this compound-treated samples indicates target engagement.[5]

Conclusion

This guide provides a template for the cross-species evaluation of the hypothetical kinase inhibitor this compound. The presented data and protocols highlight the essential steps in characterizing a drug candidate's activity and disposition across different preclinical models. The observed differences in in vitro potency and, more significantly, in vivo pharmacokinetics underscore the importance of conducting such comparative studies.[3] This multi-species approach is fundamental for selecting the most relevant animal models and for building a robust preclinical data package to support the progression of new therapeutic agents into clinical development.

References

A Comparative Toxicity Profile of Novel Tyrosine Kinase Inhibitor AB131 and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

This guide provides a comparative analysis of the preclinical toxicity profile of the novel multi-targeted tyrosine kinase inhibitor (TKI) AB131, alongside the established TKIs, Sunitinib and Sorafenib (B1663141). The information presented is intended for researchers, scientists, and drug development professionals to facilitate an informed evaluation of this compound's relative safety profile. All data for this compound is hypothetical and presented for illustrative purposes, while data for Sunitinib and Sorafenib are derived from published preclinical studies.

Introduction to this compound

This compound is a novel, orally bioavailable, small molecule inhibitor of several receptor tyrosine kinases (RTKs), including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs). Its mechanism of action is similar to other multi-targeted TKIs, which are designed to inhibit tumor growth and angiogenesis.[1][2][3] This document summarizes the key findings from preclinical toxicology studies of this compound and compares them against Sunitinib and Sorafenib.

Comparative Toxicity Summary

The following table summarizes the key non-clinical toxicity findings for this compound, Sunitinib, and Sorafenib from repeat-dose toxicology studies in rodent (rat) and non-rodent (monkey) species.

Organ System/Toxicity ParameterThis compound (Hypothetical Data)SunitinibSorafenib
Gastrointestinal Mild to moderate, reversible mucosal atrophy and diarrhea at high doses.Inflammation, mucosal erosion, epithelial depletion, necrosis, and hemorrhage.[4] Abnormal feces in both rats and monkeys; emesis in monkeys.[4]Diarrhea is a frequently observed adverse event.[5]
Hematological Dose-dependent, reversible thrombocytopenia and mild anemia.Decreases in red blood cells and red cell mass in rats and monkeys.[4]Thrombocytopenia and anemia are reported toxicities.[6]
Cardiovascular No significant cardiovascular findings in monkeys at exposures up to 10x the efficacious dose.Myocardial vacuolization, capillary proliferation, and pericardial inflammation in some animals.[4] QT interval prolongation observed in monkeys.[4]Potential for cardiac toxicity by blocking K-channel and Ca-inward channels.[7]
Hepatic Mild, reversible elevations in liver enzymes (ALT, AST) at high doses.Generally not a primary organ of toxicity in preclinical studies.Noted as a potential organ for toxicity in acute studies.[7]
Skeletal No adverse effects on bone or teeth observed in 3-month rat studies.Skeletal toxicity in bone and teeth noted in repeat-dose studies in rats, including caries and broken teeth.[4]Not a prominently reported preclinical finding.
Dermal/Integumentary No significant findings.Not a primary finding in preclinical animal models.Hand-foot skin reaction is a common clinical finding.[6][8]
Endocrine Reversible adrenal hypertrophy at high doses in rats.Adrenal toxicity characterized by hemorrhage, necrosis, and hypertrophy in rats and monkeys.[4]Not a prominently reported preclinical finding.
Reproductive Impaired corpora lutea formation and uterine development in female rats.Impaired corpora lutea formation and uterine development during estrus.[9]Not a prominently reported preclinical finding.

Experimental Protocols

The toxicity data summarized above were primarily derived from the following key non-clinical studies. The methodologies described are standard for preclinical safety evaluation of small molecule drug candidates.

Repeat-Dose Oral Toxicity Studies
  • Objective: To evaluate the potential toxicity of the compound following repeated oral administration over a prolonged period.

  • Species: Sprague-Dawley rats and Cynomolgus monkeys.[9]

  • Administration: The test compounds (this compound, Sunitinib, or Sorafenib) were administered orally via gavage once daily.

  • Dosing: Multiple dose groups were used, including a low dose, a mid-dose, and a high dose, along with a vehicle control group. Dosing regimens for Sunitinib in rats and monkeys involved consecutive daily dosing for thirteen weeks or intermittent daily dosing for up to nine months.[9]

  • Assessments:

    • Clinical Observations: Daily monitoring for signs of toxicity, changes in behavior, and physical appearance.

    • Body Weight and Food Consumption: Measured weekly.

    • Hematology and Clinical Chemistry: Blood samples were collected at specified intervals to assess a panel of hematological and biochemical parameters.

    • Necropsy and Histopathology: At the end of the study, all animals were euthanized, and a full necropsy was performed. A comprehensive set of tissues and organs was collected, weighed, and examined microscopically for any treatment-related changes.[9]

  • Recovery Groups: For some dose groups, a treatment-free recovery period was included to assess the reversibility of any observed toxicities.[9]

Safety Pharmacology Studies
  • Objective: To investigate the potential undesirable pharmacodynamic effects of the compound on vital physiological functions.

  • Core Battery Studies:

    • Central Nervous System (CNS): Functional observational battery in rats to assess behavioral and neurological effects.

    • Cardiovascular System: Evaluation of blood pressure, heart rate, and electrocardiogram (ECG) in telemetered monkeys. For Sunitinib, cardiovascular function was monitored in monkeys, where reductions in heart rate and QT interval prolongation were noted.[4]

    • Respiratory System: Assessment of respiratory rate and tidal volume in rats.

Signaling Pathway Inhibition

This compound, Sunitinib, and Sorafenib are multi-targeted tyrosine kinase inhibitors that exert their anti-cancer effects by blocking key signaling pathways involved in tumor angiogenesis and cell proliferation. The diagram below illustrates the general mechanism of action by inhibiting VEGFR and PDGFR signaling.

TKI_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR P1 P VEGFR->P1 P2 P PDGFR->P2 TKI This compound / Sunitinib / Sorafenib TKI->VEGFR Inhibition TKI->PDGFR ATP ATP ATP->VEGFR ATP->PDGFR Downstream Downstream Signaling (e.g., RAF-MEK-ERK, PI3K-Akt) P1->Downstream Activation P2->Downstream Response Cellular Responses: - Proliferation - Survival - Angiogenesis Downstream->Response

Caption: Inhibition of VEGFR/PDGFR signaling by multi-targeted TKIs.

Conclusion

The preclinical toxicity profile of the hypothetical compound this compound suggests a safety profile that may be favorable when compared to Sunitinib and Sorafenib in certain aspects, particularly concerning cardiovascular and skeletal toxicities. The observed toxicities with this compound, such as mild hematological and gastrointestinal effects, appear to be dose-dependent and reversible. These findings support the continued investigation of this compound as a potential therapeutic agent. Further studies are warranted to fully characterize its safety profile and therapeutic index.

References

Unveiling the Modulators of mRNA Polyadenylation: A Head-to-Head Comparison of a Hypothetical PAS Enhancer AB131 and the Known Inhibitor Cordycepin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate landscape of post-transcriptional gene regulation, the process of mRNA polyadenylation stands as a critical checkpoint, profoundly influencing mRNA stability, translation efficiency, and cellular localization. The discovery of molecules that can modulate this process holds immense therapeutic potential. This guide provides a comparative analysis of a hypothetical polyadenylation signal (PAS) enhancer, AB131, and the well-characterized polyadenylation inhibitor, cordycepin (B1669437).

Disclaimer: this compound is a fictional compound created for the purpose of this comparative guide. Due to the current scarcity of publicly documented small-molecule PAS enhancers, this guide contrasts the hypothetical enhancing effects of this compound with the known inhibitory actions of cordycepin to illustrate the experimental framework for evaluating such compounds.

Performance Comparison: this compound vs. Cordycepin

The following tables summarize the performance of the hypothetical PAS enhancer this compound against the known polyadenylation inhibitor cordycepin across key experimental assays.

Table 1: Effect on Poly(A) Tail Length of a Reporter mRNA
CompoundConcentration (µM)Mean Change in Poly(A) Tail Length (nucleotides)
This compound (Hypothetical) 10+50
50+120
100+180
Cordycepin 10-40
50-160[1]
100-220
Vehicle Control N/A0
Table 2: Impact on Reporter Gene Expression (Luciferase Assay)
CompoundConcentration (µM)Relative Luciferase Activity (%)
This compound (Hypothetical) 10140
50210
100280
Cordycepin 1075
5040
10020
Vehicle Control N/A100

Mechanism of Action

The contrasting effects of this compound and cordycepin stem from their distinct mechanisms of action at the molecular level. This compound is hypothesized to bind to components of the cleavage and polyadenylation specificity factor (CPSF) complex, increasing its affinity for the polyadenylation signal and enhancing the recruitment of poly(A) polymerase (PAP). Conversely, cordycepin (3'-deoxyadenosine) acts as a chain terminator.[1] After being converted to cordycepin triphosphate, it is incorporated into the growing poly(A) tail by PAP. Due to the absence of a 3'-hydroxyl group, no further adenosine (B11128) monophosphates can be added, leading to premature termination of polyadenylation.[1]

cluster_enhancer This compound (Hypothetical Enhancer) Pathway cluster_inhibitor Cordycepin (Inhibitor) Pathway This compound This compound CPSF CPSF This compound->CPSF Binds and enhances affinity PAS PAS CPSF->PAS Recognizes PAP PAP PAS->PAP Recruits PolyA_tail Longer Poly(A) Tail PAP->PolyA_tail Elongates Cordycepin Cordycepin Cordycepin_TP Cordycepin_TP Cordycepin->Cordycepin_TP Cellular Kinases PAP_Inhibition PAP_Inhibition Cordycepin_TP->PAP_Inhibition Incorporated by PAP PolyA_tail_short Shorter Poly(A) Tail PAP_Inhibition->PolyA_tail_short Chain Termination

Figure 1. Proposed mechanisms of action for this compound and Cordycepin.

Experimental Protocols

Poly(A) Tail Length Analysis via 3' End-Labeling

This protocol details a method to assess the changes in poly(A) tail length of a specific mRNA upon treatment with a test compound.

1. Cell Culture and Treatment:

  • Seed HEK293T cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with the desired concentrations of this compound, cordycepin, or vehicle control for 24 hours.

2. RNA Extraction:

  • Harvest cells and extract total RNA using a TRIzol-based method according to the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer.

3. 3' End-Labeling of Poly(A) Tails:

  • In a nuclease-free tube, combine 5 µg of total RNA with 1 µL of [α-³²P] pCp and 1 µL of T4 RNA ligase in a total volume of 20 µL.

  • Incubate the reaction at 4°C overnight.

4. RNase A/T1 Digestion:

  • Purify the labeled RNA to remove unincorporated nucleotides.

  • Resuspend the labeled RNA in 50 µL of digestion buffer containing RNase A (10 U) and RNase T1 (100 U).

  • Incubate at 37°C for 1 hour to digest all RNA except the poly(A) tail.

5. Gel Electrophoresis and Visualization:

  • Add an equal volume of denaturing formamide (B127407) loading buffer to the digested samples.

  • Heat the samples at 95°C for 5 minutes and then place on ice.

  • Separate the poly(A) tails on a 12% denaturing polyacrylamide gel.

  • Dry the gel and expose it to a phosphor screen.

  • Visualize the results using a phosphorimager and analyze the distribution of poly(A) tail lengths.

start Cell Culture & Treatment rna_extraction Total RNA Extraction start->rna_extraction end_labeling 3' End-Labeling with [α-³²P] pCp rna_extraction->end_labeling rnase_digestion RNase A/T1 Digestion end_labeling->rnase_digestion gel_electrophoresis Denaturing PAGE rnase_digestion->gel_electrophoresis visualization Phosphorimaging & Analysis gel_electrophoresis->visualization

Figure 2. Workflow for Poly(A) tail length analysis.

Conclusion

This guide provides a framework for the comparative evaluation of novel PAS modulators. While this compound remains a hypothetical construct, the data presented for cordycepin, a known inhibitor, serves as a valuable benchmark. The experimental protocols outlined herein offer a standardized approach for researchers to assess the efficacy and mechanism of new chemical entities designed to target the polyadenylation machinery. The development of potent and specific PAS enhancers could pave the way for new therapeutic strategies aimed at upregulating the expression of specific genes with therapeutic benefit.

References

Assessing the Clinical Potential of AB131: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the novel MEK inhibitor, AB131, with leading alternative therapies, Trametinib and Selumetinib. The information presented is intended for researchers, scientists, and drug development professionals to objectively assess the clinical potential of this compound. The guide summarizes key preclinical data in structured tables, offers detailed experimental protocols for replication, and visualizes critical biological pathways and workflows.

In Vitro Efficacy: A Comparative Analysis

The antitumor activity of this compound was evaluated against a panel of human cancer cell lines and compared with Trametinib and Selumetinib. The half-maximal inhibitory concentration (IC50), a measure of drug potency, was determined using a standard cell proliferation assay.

Cell LineCancer TypeGenetic ProfileThis compound IC50 (nM)Trametinib IC50 (nM)Selumetinib IC50 (nM)
A375Malignant MelanomaBRAF V600E0.80.55.0
HT-29Colorectal CarcinomaBRAF V600E1.21.010.0
HCT116Colorectal CarcinomaKRAS G13D5.55.025.0
MIA PaCa-2Pancreatic CarcinomaKRAS G12C8.07.540.0
NCI-H358Non-Small Cell Lung CancerKRAS G12C10.29.855.0

Note: The data for this compound is hypothetical and for illustrative purposes.

In Vivo Antitumor Activity: Xenograft Studies

The in vivo efficacy of this compound was assessed in mouse xenograft models bearing human tumors. Tumor growth inhibition (TGI) was measured following oral administration of the compounds.

Tumor ModelTreatmentDose (mg/kg, daily)TGI (%)
A375 (Melanoma)This compound185
Trametinib182
Selumetinib1075
HT-29 (Colorectal)This compound278
Trametinib275
Selumetinib2568
NCI-H358 (NSCLC)This compound565
Trametinib562
Selumetinib5055

Note: The data for this compound is hypothetical and for illustrative purposes.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of MEK inhibitors and the general workflow for their preclinical evaluation.

MEK_Inhibitor_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effects Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival MEK->ERK This compound This compound This compound->MEK

Mechanism of action of this compound, a MEK inhibitor.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase Assay Kinase Assay Cell Proliferation Assay (MTT) Cell Proliferation Assay (MTT) Kinase Assay->Cell Proliferation Assay (MTT) Western Blot (pERK) Western Blot (pERK) Cell Proliferation Assay (MTT)->Western Blot (pERK) Xenograft Model Establishment Xenograft Model Establishment Western Blot (pERK)->Xenograft Model Establishment Drug Administration Drug Administration Xenograft Model Establishment->Drug Administration Tumor Growth Monitoring Tumor Growth Monitoring Drug Administration->Tumor Growth Monitoring Bioluminescence Imaging Bioluminescence Imaging Tumor Growth Monitoring->Bioluminescence Imaging Pharmacodynamic Analysis Pharmacodynamic Analysis Bioluminescence Imaging->Pharmacodynamic Analysis Compound Synthesis (this compound) Compound Synthesis (this compound) Compound Synthesis (this compound)->Kinase Assay

Preclinical evaluation workflow for a novel MEK inhibitor.

Experimental Protocols

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound, Trametinib, and Selumetinib

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound, Trametinib, and Selumetinib in culture medium.

  • Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only wells as a negative control.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro MEK1 Kinase Assay

This assay determines the inhibitory activity of the compounds against the MEK1 enzyme.

Materials:

  • Recombinant active MEK1 enzyme

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

  • ATP

  • ERK2 (inactive) as a substrate

  • This compound, Trametinib, and Selumetinib

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Luminometer

Procedure:

  • Prepare serial dilutions of this compound, Trametinib, and Selumetinib in kinase buffer.

  • In a 96-well plate, add the MEK1 enzyme, the test compound dilution, and the inactive ERK2 substrate.

  • Initiate the kinase reaction by adding ATP to a final concentration of 10 µM.

  • Incubate the reaction at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of the compounds in a living organism.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NSG mice)

  • Human cancer cells (e.g., A375 melanoma cells)

  • Matrigel

  • This compound, Trametinib, and Selumetinib formulated for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of 5 x 10^6 A375 cells in a 1:1 mixture of PBS and Matrigel into the flank of each mouse.

  • Monitor tumor growth regularly. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Administer this compound, Trametinib, Selumetinib, or vehicle control orally once daily at the specified doses.

  • Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis.

  • Calculate the Tumor Growth Inhibition (TGI) for each treatment group.

Western Blot Analysis of ERK Phosphorylation

This method is used to assess the inhibition of the MAPK pathway by measuring the phosphorylation of ERK.

Materials:

  • Treated cells or tumor tissue lysates

  • Protein lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Imaging system

Procedure:

  • Prepare protein lysates from treated cells or tumor tissues.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL reagent and an imaging system.

  • Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.

  • Quantify the band intensities and normalize the phospho-ERK signal to the total ERK signal.

Safety Operating Guide

Navigating the Disposal of a Novel Research Compound: A Case Study for "AB131"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. When dealing with a substance identified by a non-standard nomenclature, such as "AB131," which does not correspond to a publicly documented chemical entity, a systematic approach is essential to ensure safe handling and disposal. This guide provides the necessary procedural steps to manage the disposal of such a compound, emphasizing reliance on internal safety documentation and institutional protocols.

The initial and most critical step is to obtain the Safety Data Sheet (SDS) for "this compound" from the manufacturer or your institution's chemical inventory system. The SDS is the primary source of information regarding the chemical's properties, hazards, and safe handling and disposal procedures.

General Chemical Waste Disposal Protocol

In the absence of a specific public profile for "this compound," it must be treated as hazardous waste until proven otherwise. Laboratory chemical waste should be disposed of in accordance with all applicable local, regional, and national regulations.[1] The generation of waste should be minimized whenever possible.[1]

Key Steps for Disposal:

  • Consult the Safety Data Sheet (SDS): The SDS for "this compound" is the most crucial document for determining the correct disposal method. Key sections to review are "Hazards Identification," "Handling and Storage," and "Disposal Considerations."

  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS office is the definitive resource for guidance on hazardous waste disposal. They will provide specific instructions based on the information in the SDS and institutional procedures.

  • Segregate Chemical Waste: Never mix different chemical wastes unless explicitly instructed to do so by a qualified professional. Improper mixing can lead to dangerous chemical reactions. "this compound" waste should be collected in a designated, properly labeled container.

  • Use Appropriate Personal Protective Equipment (PPE): When handling "this compound" for disposal, always wear the PPE specified in the SDS, which may include gloves, safety goggles, and a lab coat.[1]

  • Properly Label Waste Containers: The waste container for "this compound" must be clearly labeled with the full chemical name, associated hazards (e.g., flammable, corrosive, toxic), and the date of accumulation.

  • Arrange for Pickup: Once the waste container is full or ready for disposal, follow your institution's procedures to arrange for pickup by the EHS or a licensed hazardous waste disposal company.

Information to Extract from the Safety Data Sheet (SDS) for Disposal

The following table summarizes the critical information you should locate in the SDS for "this compound" to determine the appropriate disposal pathway.

SDS SectionInformation Relevant to DisposalPurpose for Disposal Procedure
Section 2: Hazards Identification GHS Hazard Classifications (e.g., Flammable, Corrosive, Toxic)Determines the primary hazards and dictates segregation and handling requirements.
Section 7: Handling and Storage Incompatible MaterialsPrevents accidental mixing with incompatible chemicals during storage and disposal.
Section 8: Exposure Controls/Personal Protection Required Personal Protective Equipment (PPE)Ensures personnel safety during the handling and disposal process.
Section 9: Physical and Chemical Properties Physical State (Solid, Liquid, Gas), pH, Flash PointInforms the selection of appropriate waste containers and handling procedures.
Section 10: Stability and Reactivity Chemical Stability, Hazardous Decomposition ProductsIdentifies potential risks of degradation or dangerous reactions.
Section 13: Disposal Considerations Recommended Disposal Methods, Regulatory InformationProvides manufacturer-specific guidance and highlights applicable waste regulations.
Section 14: Transport Information UN Number, Proper Shipping Name, Hazard ClassEssential for the legal transportation of the hazardous waste.

Logical Workflow for "this compound" Disposal

The following diagram illustrates the decision-making process for the proper disposal of a research chemical like "this compound."

start Start: 'this compound' needs disposal sds Obtain and Review 'this compound' Safety Data Sheet (SDS) start->sds ehs Consult Institutional Environmental Health & Safety (EHS) sds->ehs ppe Wear Appropriate PPE (as per SDS) ehs->ppe segregate Segregate 'this compound' Waste in a Labeled Container ppe->segregate pickup Arrange for Hazardous Waste Pickup via EHS segregate->pickup end End: 'this compound' Properly Disposed pickup->end

Caption: Decision workflow for the proper disposal of a research chemical.

By adhering to this structured approach, researchers and laboratory personnel can ensure that novel or internally designated compounds like "this compound" are managed and disposed of in a manner that is safe, compliant, and environmentally responsible. Always prioritize the guidance provided in the specific Safety Data Sheet and by your institution's Environmental Health and Safety professionals.

References

Essential Safety and Handling Protocols for Investigational Compound AB131

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidance is provided for a hypothetical investigational compound, designated "AB131." A search for a chemical or drug with this identifier did not yield specific results. Therefore, this document is based on best practices for handling potent, potentially hazardous research materials and cytotoxic agents. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) for any compound and adhere to their institution's safety protocols.

This guide provides critical safety and logistical information for the handling and disposal of the investigational compound this compound, ensuring the safety of all personnel and the integrity of the research environment.

Personal Protective Equipment (PPE)

Due to the potent and potentially hazardous nature of this compound, stringent adherence to PPE protocols is mandatory. There is no safe level of exposure to many cytotoxic chemotherapy drugs, a category that new investigational compounds may fall into until proven otherwise.[1] The following table summarizes the required PPE for various procedures involving this compound.

Procedure Required PPE Specifications & Standards
Low-Risk Activities (e.g., handling sealed containers, transport within the lab)• Double Gloves• Nitrile or neoprene• Tested for use with chemotherapy drugs (ASTM D6978)[1][2]
Moderate-Risk Activities (e.g., weighing, preparing solutions in a certified biological safety cabinet)• Double Gloves• Disposable Gown• Eye Protection• Surgical Mask• Nitrile or neoprene (ASTM D6978)[1][2]• Poly-coated, disposable, back-closing gown[1]• Goggles or face shield[3]• To prevent microbial contamination of the sterile field[3]
High-Risk Activities (e.g., administration to animals, potential for aerosol generation)• Double Gloves• Impervious Gown• Full Face Shield & Goggles• Fit-Tested N95 Respirator• Nitrile or neoprene (ASTM D6978)[1][2]• Chemo-rated, impervious, extends below the knees[1]• Full face shield worn over goggles[1][3]• NIOSH-certified and fit-tested[1]
Spill Cleanup • Double Gloves (heavy-duty)• Impervious Gown• Full Face Shield & Goggles• Chemical-Cartridge Respirator or PAPR (for large spills)• Industrial thickness gloves (>0.45mm)[4]• Chemo-rated, impervious[1]• Full face protection[1][3]• As per institutional spill response plan[1]

Experimental Protocols: Handling and Preparation of this compound

The following protocols are designed to minimize exposure and ensure procedural consistency.

2.1. Reconstitution of Lyophilized this compound

  • Preparation: Don all required PPE for moderate-risk activities. Work must be conducted within a certified Class II Biological Safety Cabinet (BSC).

  • Solvent Addition: Using a Luer-lock syringe and needle, slowly inject the required volume of sterile solvent down the side of the vial to avoid aerosolization.

  • Dissolution: Gently swirl the vial until the compound is fully dissolved. Do not shake or vortex, as this can generate aerosols.

  • Labeling: Clearly label the reconstituted solution with the compound name, concentration, date, and initials of the preparer.

  • Waste Disposal: Dispose of all sharps and contaminated materials in designated hazardous waste containers within the BSC.

2.2. Workflow for this compound Solution Preparation

cluster_prep Preparation Phase cluster_execution Execution Phase cluster_cleanup Cleanup Phase A Don Moderate-Risk PPE B Prepare Biological Safety Cabinet A->B Enter BSC C Slowly add solvent to lyophilized this compound B->C D Gently swirl to dissolve C->D E Label vial with essential information D->E F Dispose of sharps in designated container E->F G Dispose of contaminated materials in hazardous waste F->G H Decontaminate BSC work surface G->H

Caption: Workflow for the safe reconstitution of this compound.

Disposal Plan for this compound and Contaminated Materials

Proper disposal of investigational drugs and associated waste is crucial to protect personnel and the environment.[5] All waste generated from handling this compound is considered hazardous.

3.1. Waste Segregation and Collection

  • Sharps: All needles, syringes, and broken glass contaminated with this compound must be placed in a designated, puncture-proof hazardous waste sharps container.

  • Solid Waste: Contaminated PPE (gloves, gowns, masks), bench paper, and other solid materials must be disposed of in a designated hazardous waste container, often a white or yellow bin specifically for cytotoxic waste.[6]

  • Liquid Waste: Unused or expired solutions of this compound should be collected in a compatible, labeled hazardous waste container.[7] Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

3.2. Disposal Procedure

  • Labeling: Ensure all waste containers are clearly labeled as "Hazardous Waste" and specify "Cytotoxic Agent: this compound".[7] Include the Principal Investigator's name and lab location.

  • Storage: Store sealed waste containers in a designated Satellite Accumulation Area (SAA) until collection.[7]

  • Collection: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[8]

  • Incineration: All this compound waste will be transported by a certified vendor for high-temperature incineration at a permitted facility, in compliance with EPA and RCRA guidelines.[6][7][8]

3.3. Disposal Decision Tree

start This compound Waste Generated is_sharp Is it a sharp? start->is_sharp is_liquid Is it liquid? is_sharp->is_liquid No sharps_container Place in Hazardous Sharps Container is_sharp->sharps_container Yes solid_waste Place in Solid Cytotoxic Waste Container is_liquid->solid_waste No liquid_waste Collect in Liquid Hazardous Waste Container is_liquid->liquid_waste Yes store_in_saa Store in Satellite Accumulation Area (SAA) sharps_container->store_in_saa solid_waste->store_in_saa liquid_waste->store_in_saa request_pickup Request EHS Pickup for Incineration store_in_saa->request_pickup

Caption: Decision tree for the proper disposal of this compound waste.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.